Product packaging for A-317567(Cat. No.:)

A-317567

Cat. No.: B1666384
M. Wt: 397.6 g/mol
InChI Key: FEPIUXBUJVISNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-317567 is an ASIC-3 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N3 B1666384 A-317567

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-(2-methyl-1-propan-2-yl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropyl]naphthalene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3/c1-16(2)26-25-14-21(7-4-17(25)10-11-30(26)3)24-15-23(24)20-8-5-19-13-22(27(28)29)9-6-18(19)12-20/h4-9,12-14,16,23-24,26H,10-11,15H2,1-3H3,(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPIUXBUJVISNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1C)C=CC(=C2)C3CC3C4=CC5=C(C=C4)C=C(C=C5)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-317567 on ASIC3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of A-317567, a non-amiloride small molecule inhibitor of Acid-Sensing Ion Channels (ASICs). It delineates its mechanism of action, with a specific focus on the ASIC3 subtype, a key channel implicated in pain signaling associated with tissue acidosis. This guide synthesizes quantitative pharmacological data, details common experimental methodologies, and visualizes the underlying molecular and experimental frameworks. While a valuable research tool, the compound's utility is contextualized by its non-selective profile and off-target activities, which are also discussed.

Core Mechanism of Action: Inhibition of Proton-Gated Currents

This compound functions as a direct blocker of acid-sensing ion channels.[1] Unlike the diuretic amiloride, which is a weak, non-selective inhibitor, this compound represents a distinct chemical class.[2][3] Its primary mechanism involves the inhibition of the ion pore, preventing the influx of cations (predominantly Na+) that occurs when the channel is activated by a drop in extracellular pH.[1]

A critical feature of ASIC3 channels, especially in sensory neurons, is the presence of a biphasic current upon activation: a rapid, transient peak followed by a sustained current that persists in the presence of an acidic stimulus.[4] This sustained current is crucial for encoding prolonged pain signals from acidified tissues.[4] A key mechanistic distinction of this compound is its ability to equipotently block both the transient and the sustained phases of the ASIC3-like current.[3][5][6] This contrasts with amiloride, which is less effective on the sustained component. Although the precise binding site for this compound on the ASIC3 channel has not been fully elucidated, its action prevents the channel from fulfilling its role as a transducer of acidic stimuli.[6]

cluster_0 ASIC3 Channel State Closed Closed State (pH 7.4) Open Open State (pH < 7.0) Closed->Open Gating Blocked Blocked State Open->Blocked Na_Influx Na+ Influx & Depolarization Open->Na_Influx Leads to No_Influx No Na+ Influx Blocked->No_Influx Results in Protons Extracellular Protons (H+) Protons->Closed Binds A317567 This compound A317567->Open Binds & Blocks

Caption: this compound blocks the proton-activated ASIC3 channel pore.

Quantitative Pharmacology and Selectivity Profile

This compound exhibits concentration-dependent inhibition of ASIC currents.[5] However, it is not selective for ASIC3 and demonstrates activity across multiple ASIC subtypes, notably ASIC1a.[2][3] This lack of selectivity is a critical consideration when interpreting in vivo data. Furthermore, studies on this compound analogs have revealed binding affinities for numerous other receptors, suggesting a complex polypharmacological profile that may contribute to observed in vivo effects such as sedation.[2][6]

Table 1: Inhibitory Potency (IC₅₀) of this compound and Analogs

Compound Target Channel Species Expression System IC₅₀ Reference(s)
This compound ASIC3 Human HEK293 Cells 1.025 µM [2][7]
This compound Native ASIC Currents Rat Dorsal Root Ganglion Neurons 2 - 30 µM [3][5]
Analog 10b ASIC3 Human HEK293 Cells ~500 nM [2]

| Analog 10b | ASIC1a | Not Specified | Expressing Cells | 450 nM |[2] |

Table 2: Known Off-Target Activities of this compound Analogs

Target Class Specific Examples Activity Reference(s)

| Neurotransmitter Receptors | Muscarinic, Adrenergic, Dopamine, Serotonin | Binding affinities with IC₅₀ < 10 µM |[2][6] |

Experimental Protocols and Methodologies

The mechanism of this compound has been primarily elucidated through electrophysiological and in vivo behavioral assays.

This technique directly measures the ion flow through ASIC channels in response to pH changes and the inhibitory effect of this compound.

  • Cell Preparation: Experiments are typically performed on either HEK293 cells heterologously expressing specific human ASIC subunits (e.g., hASIC3) or on acutely dissociated primary sensory neurons, such as those from rat dorsal root ganglia (DRG), which endogenously express a mix of ASIC subtypes.[2][5]

  • Recording Configuration: The whole-cell patch-clamp configuration is used to control the membrane potential (voltage-clamp) of a single cell and record the currents across its membrane.[8]

  • Channel Activation: Cells are continuously perfused with a physiological solution at pH 7.4. ASIC currents are evoked by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 4.5 to 6.8).[5][8]

  • Inhibition Assay: To determine the IC₅₀, concentration-response curves are generated. After establishing a stable baseline current evoked by acidic solution, the cells are pre-incubated with varying concentrations of this compound before and during the acidic stimulus. The percentage of current inhibition is plotted against the drug concentration.[2]

cluster_0 Experimental Workflow: Patch-Clamp Prep Cell Preparation (e.g., HEK293-hASIC3) Patch Establish Whole-Cell Configuration Prep->Patch Activate Activate Channel (Rapid pH Drop) Patch->Activate Record_Base Record Baseline Current Activate->Record_Base Record_Inhib Record Inhibited Current Activate->Record_Inhib Apply_Drug Apply this compound (Varying Conc.) Record_Base->Apply_Drug Apply_Drug->Activate Analyze Analyze Data (Generate IC50) Record_Inhib->Analyze

Caption: Workflow for determining this compound potency via patch-clamp.

These models assess the ability of this compound to reverse pain-like behaviors in animals with persistent inflammation, a condition associated with tissue acidosis.

  • Model Induction: Adult male Sprague-Dawley rats are typically used. A persistent inflammatory state is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a hind paw.[5][7]

  • Behavioral Testing: Thermal hyperalgesia (an increased sensitivity to a thermal stimulus) is measured. The latency for the rat to withdraw its paw from a radiant heat source is recorded. After CFA injection, this withdrawal latency decreases significantly.

  • Drug Administration: this compound is administered, often via intraperitoneal (i.p.) injection, at various doses.[7]

  • Efficacy Measurement: The withdrawal latency is measured again at set time points post-drug administration. A reversal of hyperalgesia is observed as a dose-dependent increase in the paw withdrawal latency, indicating an analgesic effect.[5]

Role in Pain Signaling Pathway

ASIC3 is highly expressed in nociceptors and is considered a key sensor for pain arising from tissue acidosis, which occurs during inflammation, ischemia, and injury.[2] The activation of ASIC3 by protons leads to cation influx, depolarization of the sensory neuron, and the initiation of an action potential that travels to the spinal cord and brain, where it is perceived as pain. This compound intervenes at an early stage of this pathway by blocking the initial transduction event at the peripheral nerve ending.

cluster_0 Peripheral Nociceptor Acidosis Tissue Acidosis (Low pH) ASIC3 ASIC3 Channel Activation Acidosis->ASIC3 Influx Na+ Influx ASIC3->Influx Depol Membrane Depolarization Influx->Depol AP Action Potential Generation Depol->AP Pain Pain Signal to CNS AP->Pain A317567 This compound (Blocker) A317567->ASIC3 INHIBITS

Caption: this compound's inhibitory role in the ASIC3-mediated pain pathway.

Conclusion and Future Directions

This compound is a potent, non-amiloride inhibitor of ASIC3 channels, distinguished by its ability to block both transient and sustained proton-gated currents. This mechanism makes it an effective analgesic in preclinical models of inflammatory pain. However, its therapeutic potential is significantly limited by a lack of selectivity for the ASIC3 subtype and substantial off-target activities that may confound in vivo results and produce side effects like sedation.[2][6] Therefore, while this compound remains a valuable pharmacological tool for probing the physiological roles of ASICs, its primary contribution to the field is as a scaffold and proof-of-concept for the development of next-generation, highly selective ASIC3 inhibitors for the treatment of pain.

References

The Enigmatic Binding of A-317567 to Acid-Sensing Ion Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are advised that the precise binding site of the non-amiloride blocker A-317567 on Acid-Sensing Ion Channels (ASICs) remains to be elucidated. Despite its characterization as a potent inhibitor of various ASIC subtypes, the specific molecular determinants and amino acid residues responsible for its interaction with the channel are not yet defined in publicly available scientific literature.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on ASICs, summarizing its known inhibitory activities and the experimental protocols utilized in its characterization.

Introduction to this compound and ASICs

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH.[2][3] They are implicated in a variety of physiological and pathophysiological processes, including pain perception, mechanosensation, and neuronal degeneration.[3][4] this compound is a small molecule that has been identified as a novel and potent blocker of ASICs, distinguishing itself from the less specific inhibitor, amiloride.[2] It has demonstrated efficacy in preclinical models of pain and has been a valuable tool for investigating the physiological roles of ASICs.[2][4]

Functional Inhibition of ASIC Subtypes by this compound

This compound has been shown to inhibit multiple types of ASIC currents. Electrophysiological studies on dissociated adult rat dorsal root ganglion (DRG) neurons, which endogenously express various ASIC subtypes, have been pivotal in characterizing the inhibitory profile of this compound.[2][5] The compound produces a concentration-dependent inhibition of ASIC currents evoked by a drop in pH.[2][5]

Notably, unlike amiloride, this compound equipotently blocks both the transient and the sustained phases of the current mediated by ASIC3-like channels, which are prevalent in DRG neurons.[1][2] This suggests a different mechanism of action compared to amiloride.[6] While this compound is a potent inhibitor, some studies have indicated that it and its analogs can have off-target effects on other receptors, which is a critical consideration in its use as a specific ASIC probe in vivo.[1][7]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the channel's current. The IC50 values for this compound vary depending on the specific ASIC subtype and the experimental conditions.

TargetCell TypeActivating pHIC50Reference
Native ASIC currentsAcutely dissociated adult rat dorsal root ganglion (DRG) neurons4.52 - 30 µM[2][5][8]
ASIC3Recombinant expressionNot specified1.025 µM[5]
ASIC1aRecombinant expressionNot specified450 nM (for an analog of this compound)[7]

Experimental Protocols: Characterizing ASIC Inhibition

The primary method for characterizing the effects of compounds like this compound on ASICs is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.

General Electrophysiology Protocol for ASIC Inhibition Assay:
  • Cell Preparation:

    • Cells endogenously expressing ASICs (e.g., primary sensory neurons) or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the specific ASIC subunit(s) of interest are cultured on glass coverslips.

  • Recording Setup:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an extracellular solution at a physiological pH (typically 7.4).

  • Whole-Cell Configuration:

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

    • Suction is applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical connection between the pipette and the cell interior (the "whole-cell" configuration).

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Channel Activation and Inhibition:

    • The cell is rapidly perfused with an acidic extracellular solution (e.g., pH 6.0 or lower) to activate the ASICs, evoking an inward current.

    • To test the effect of an inhibitor, the cell is pre-incubated with a solution containing the compound (e.g., this compound) at a specific concentration for a set period.

    • The acidic solution, now also containing the inhibitor, is then applied, and the resulting current is measured.

    • The degree of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

    • A concentration-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in studying this compound and its effect on ASICs, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., DRG neurons, HEK293) transfection Transfection with ASIC Subunits (if needed) cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp ph_application Acidic pH Application (Channel Activation) patch_clamp->ph_application inhibitor_application This compound Application patch_clamp->inhibitor_application current_recording Current Recording ph_application->current_recording inhibitor_application->current_recording inhibition_calc Calculate % Inhibition current_recording->inhibition_calc ic50_determination IC50 Determination inhibition_calc->ic50_determination

General experimental workflow for characterizing this compound's effect on ASICs.

asic_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space protons Extracellular Protons (H+) (Low pH) asic ASIC Channel protons->asic Activates a317567 This compound a317567->asic Inhibits na_influx Na+ Influx asic->na_influx Opens depolarization Membrane Depolarization na_influx->depolarization neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation

Simplified signaling pathway of ASIC activation and inhibition by this compound.

Conclusion and Future Directions

References

A-317567 as a Probe for Acid-Sensing Ion Channel Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-317567, a small molecule inhibitor of acid-sensing ion channels (ASICs). It details its pharmacological properties, experimental applications, and the underlying signaling pathways, serving as a resource for researchers utilizing this compound as a probe for ASIC function in pain and neuroscience research.

Introduction to this compound

This compound is a potent, non-amiloride blocker of acid-sensing ion channels, a family of proton-gated cation channels involved in pain perception, fear, and anxiety.[1][2] Initially identified as a more potent blocker of ASIC3 than the non-selective inhibitor amiloride, subsequent studies have revealed its activity against other ASIC subtypes, notably ASIC1a.[1] Its utility as a research tool is underscored by its efficacy in preclinical models of inflammatory and postoperative pain.[3][4] However, researchers should be aware of its potential off-target effects and minimal brain penetration when designing and interpreting experiments.[3][5]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized across different ASIC subtypes and experimental systems. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound on ASIC Currents

Channel TypeCell TypeSpeciesIC50Reference(s)
Native ASIC currentsDorsal Root Ganglion (DRG) NeuronsRat2-30 µM[6][7]
Recombinant ASIC3HEK293Human1.025 µM (1025 nM)[1][7]
Recombinant ASIC1aExpressing CellsNot Specified450 nM (for a close analog)[1]
Recombinant ASIC1aCHO CellsHuman660 nM[8]

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain ModelSpeciesAdministration RouteEffective Dose (ED50)Key FindingsReference(s)
Complete Freund's Adjuvant (CFA)-induced Inflammatory Thermal HyperalgesiaRatIntraperitoneal (i.p.)17 µmol/kgFully efficacious at a dose 10-fold lower than amiloride.[3][7]
Skin Incision Model of Postoperative PainRatNot SpecifiedPotent and fully efficaciousThis compound reverses both primary and secondary hyperalgesia.[3][4][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols for studying this compound.

Electrophysiological Recording of ASIC Currents in DRG Neurons

This protocol is adapted from studies characterizing the inhibitory effects of this compound on native ASIC currents.[6]

1. Cell Preparation:

  • Acutely dissociate dorsal root ganglion (DRG) neurons from adult Sprague-Dawley rats.[6]
  • Culture neurons for a short period (e.g., 2-10 days) in a suitable medium, such as Neurobasal A supplemented with B27, glutamine, and antibiotics.[10]

2. Electrophysiology Setup:

  • Use standard whole-cell patch-clamp techniques.[10]
  • Identify small-diameter neurons (potential nociceptors) for recording.[10]
  • Internal Solution (Pipette Solution): A typical internal solution may contain (in mM): 140 KCl, 10 NaCl, 1 CaCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
  • External Solution (Bath Solution): A standard external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
  • Acidic Solution for ASIC Activation: Prepare external solutions with a pH of 4.5 to evoke ASIC currents.[6]

3. Recording Protocol:

  • Hold the cell membrane potential at -60 mV in voltage-clamp mode.[10]
  • Rapidly perfuse the cell with the acidic external solution (pH 4.5) to activate ASIC currents.
  • Establish a stable baseline of acid-evoked currents.
  • Apply this compound at various concentrations to the bath solution and measure the inhibition of the acid-evoked currents.
  • Construct a concentration-response curve to determine the IC50 value.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This in vivo model is used to assess the analgesic effects of this compound in the context of persistent inflammatory pain.[3][11]

1. Animal Model:

  • Use adult male Sprague-Dawley rats (230-350 g).[7]
  • Induce inflammation by injecting Complete Freund's Adjuvant (CFA) subcutaneously into the plantar surface of one hind paw.[11]

2. Drug Administration:

  • Administer this compound intraperitoneally (i.p.) at doses ranging from 1 to 100 µmol/kg.[7]

3. Behavioral Assessment:

  • Measure thermal hyperalgesia using a plantar test apparatus. Assess the latency of paw withdrawal from a radiant heat source.
  • Measure mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold in response to mechanical stimulation.[12]
  • Conduct behavioral testing at baseline (before CFA injection) and at various time points after CFA injection and drug administration.

Skin Incision Model of Postoperative Pain

This model mimics the pain experienced after surgery and is used to evaluate the efficacy of this compound in this context.[3][13]

1. Animal Model:

  • Use adult male Sprague-Dawley rats.
  • Under anesthesia, make a longitudinal incision through the skin and fascia of the plantar aspect of a hind paw.[4][14]
  • Suture the wound.

2. Drug Administration:

  • Administer this compound via the desired route (e.g., intraperitoneally).

3. Behavioral Assessment:

  • Assess mechanical hyperalgesia using von Frey filaments to measure the paw withdrawal threshold.
  • Evaluate thermal hyperalgesia by measuring the paw withdrawal latency to a heat source.
  • Conduct behavioral assessments before and at multiple time points after the incision and drug administration.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Signaling Pathway of ASIC Activation in Nociception

ASIC_Pain_Pathway Tissue_Acidosis Tissue Acidosis (Low pH) ASIC_Activation ASIC Activation (e.g., ASIC1a, ASIC3) Tissue_Acidosis->ASIC_Activation Activates Na_Ca_Influx Na+ / Ca2+ Influx ASIC_Activation->Na_Ca_Influx Leads to Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Transmits A317567 This compound A317567->ASIC_Activation Inhibits

Caption: ASIC activation by tissue acidosis and its inhibition by this compound in pain signaling.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start cell_prep Prepare Cells (e.g., DRG neurons or HEK293 expressing ASICs) start->cell_prep patch_clamp Perform Whole-Cell Patch-Clamp cell_prep->patch_clamp baseline Establish Baseline Acid-Evoked Currents (e.g., pH 4.5) patch_clamp->baseline apply_A317567 Apply this compound (Concentration-Response) baseline->apply_A317567 record_inhibition Record Inhibition of ASIC Currents apply_A317567->record_inhibition calculate_ic50 Calculate IC50 record_inhibition->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound on ASIC currents.

Experimental Workflow for In Vivo Pain Model

In_Vivo_Workflow start Start baseline_testing Baseline Behavioral Testing (Thermal and Mechanical) start->baseline_testing induce_pain Induce Pain Model (e.g., CFA injection or Plantar Incision) baseline_testing->induce_pain drug_admin Administer this compound or Vehicle induce_pain->drug_admin post_drug_testing Post-Drug Behavioral Testing (At various time points) drug_admin->post_drug_testing data_analysis Analyze Data (e.g., Paw Withdrawal Latency, Paw Withdrawal Threshold) post_drug_testing->data_analysis end End data_analysis->end

Caption: Workflow for assessing the analgesic efficacy of this compound in a preclinical pain model.

Considerations for Use

While this compound is a valuable tool, researchers should consider the following:

  • Selectivity: this compound is not completely selective for a single ASIC subtype and also inhibits ASIC1a.[1] This should be taken into account when interpreting results, and the use of more selective tools, if available, may be warranted for dissecting the roles of specific subtypes.

  • Off-Target Effects: Analogs of this compound have been reported to have off-target activities.[5] It is advisable to perform control experiments to rule out contributions from other potential targets.

  • Brain Penetration: this compound exhibits minimal brain penetration.[3] This makes it a suitable probe for investigating the role of peripheral ASICs in pain. For central nervous system studies, direct administration (e.g., intracerebroventricular) may be necessary.[1]

Conclusion

This compound serves as a potent inhibitor of acid-sensing ion channels, with demonstrated efficacy in preclinical pain models. This guide provides the necessary quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate its effective use as a research probe. By understanding its pharmacological profile and adhering to rigorous experimental design, researchers can leverage this compound to further elucidate the physiological and pathophysiological roles of ASICs.

References

Investigating the Role of Acid-Sensing Ion Channel 1a (ASIC1a) with A-317567: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1] Expressed throughout the central and peripheral nervous systems, they act as sensors for extracellular pH, becoming activated by a drop in pH.[2][3] The ASIC1a subunit is of particular interest as it forms homomeric channels that are permeable to both sodium (Na+) and calcium (Ca²⁺), a feature that implicates it in numerous physiological and pathophysiological processes.[4][5]

Tissue acidosis is a hallmark of several pathological conditions, including ischemic stroke, inflammation, and epileptic seizures.[6][7] During cerebral ischemia, for instance, anaerobic glycolysis leads to lactic acid accumulation and a significant drop in tissue pH, which is sufficient to activate ASIC1a.[8] This activation triggers excessive Ca²⁺ influx, contributing to glutamate-independent neuronal injury and cell death.[4][9] Similarly, in the context of pain, ASIC1a channels in spinal dorsal horn neurons are crucial for inflammation-induced pain hypersensitivity and central sensitization.[10][11]

Given its central role in these disease states, ASIC1a has emerged as a promising therapeutic target.[6] The development and characterization of selective pharmacological inhibitors are crucial for elucidating its precise functions. A-317567 is a potent, small-molecule, non-amiloride blocker of ASICs that has been instrumental in this research.[12] Unlike the non-selective inhibitor amiloride, this compound shows greater potency and lacks the diuretic side effects, making it a more specific tool for investigating ASIC function.[12][13] This guide provides a comprehensive overview of the use of this compound to investigate the role of ASIC1a, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Quantitative Data Presentation: Pharmacology of this compound and Other Modulators

The inhibitory potency of this compound and other reference compounds on ASIC1a and related channels is critical for experimental design. The following table summarizes key quantitative data from electrophysiological studies.

CompoundTarget Channel(s)IC₅₀ ValueCell System / ModelReference
This compound Native rat ASIC currents2 - 30 µMAcutely dissociated rat DRG neurons[12]
ASIC1a-like current~2 µMRat DRG neurons[13]
hASIC1a660 nMCHO cells (QPatch 48)[14][15]
mASIC1a45 µMCultured mouse cortical neurons[16]
This compound Analog (Merck) hASIC1a450 nMNot specified[14][17]
Amiloride hASIC1a5 - 10 µMCHO cells (QPatch 48)[18]
ASIC1a10 - 20 µMNot specified[8]
PcTx1 (Psalmotoxin 1) hASIC1a100 nM (Block)CHO cells[19]
Mambalgin-3 hASIC1a127 nMCHO cells (QPatch 48)[18]

The Role of ASIC1a in Pathophysiology

Ischemic Neuronal Injury

During an ischemic stroke, tissue acidosis creates a toxic microenvironment. The activation of ASIC1a channels is a critical event in this process, leading to neuronal cell death through several proposed mechanisms, including direct Ca²⁺ overload and the initiation of necroptosis via interaction with RIPK1 (receptor-interacting protein kinase 1).[8][20] Genetic knockout or pharmacological blockade of ASIC1a has been shown to be neuroprotective, reducing brain infarct volume by as much as 60% in rodent models of ischemic stroke.[4][20] Studies using this compound suggest its potential as a neuroprotective agent due to its inhibitory activity on ASIC1a, although its poor blood-brain barrier penetration may be a limiting factor for therapeutic use in the CNS.[13]

G cluster_0 Ischemic Cascade cluster_1 Cellular Response Ischemia Ischemic Stroke Acidosis Tissue Acidosis (↓ pH) Ischemia->Acidosis ASIC1a ASIC1a Activation Acidosis->ASIC1a Ca_Influx Ca²⁺ Influx ASIC1a->Ca_Influx RIPK1 RIPK1 Activation ASIC1a->RIPK1 Direct Interaction Mito Mitochondrial Dysfunction Ca_Influx->Mito Cell_Death Neuronal Cell Death (Necroptosis, Apoptosis) Mito->Cell_Death RIPK1->Cell_Death Inhibitor This compound Inhibitor->ASIC1a

ASIC1a signaling pathway in ischemic neuronal injury.
Inflammatory Pain

ASIC1a is critically involved in central pain sensitization.[10] Following peripheral inflammation, the expression of ASIC1a is upregulated in dorsal horn neurons of the spinal cord.[11] Acidic conditions, which occur during inflammation, activate these channels, leading to Ca²⁺ influx and the subsequent activation of downstream signaling cascades like the p38/MAPK pathway.[10] This process enhances neuronal excitability and contributes to pain hypersensitivity.[21] In vivo studies demonstrate that this compound is potent and fully efficacious in animal models of inflammatory and post-operative pain, reducing thermal hyperalgesia at doses significantly lower than amiloride.[12]

G cluster_0 Inflammatory Stimulus cluster_1 Central Sensitization (Dorsal Horn Neuron) Inflammation Peripheral Inflammation Acidosis Local Acidosis (↓ pH) Inflammation->Acidosis ASIC1a ASIC1a Activation Acidosis->ASIC1a Ca_Influx Ca²⁺ Influx ASIC1a->Ca_Influx p38 p38/MAPK Pathway Activation Ca_Influx->p38 Hypersensitivity Pain Hypersensitivity p38->Hypersensitivity Inhibitor This compound Inhibitor->ASIC1a

Role of ASIC1a in inflammatory pain signaling.

Experimental Protocols

Detailed and reproducible methodologies are essential for studying ion channels. The following are representative protocols for investigating ASIC1a function using this compound.

Protocol 1: Automated Patch Clamp (APC) Electrophysiology

This protocol is adapted for medium- to high-throughput screening of ASIC1a inhibitors like this compound using platforms such as the QPatch or SyncroPatch.[14][18]

Objective: To determine the IC₅₀ of this compound on human ASIC1a channels.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human ASIC1a (hASIC1a).[14]

  • Intracellular Solution (mM): 119 K-gluconate, 15 KCl, 3.2 MgCl₂, 5 EGTA, 5 HEPES, 5 K₂ATP; pH adjusted to 7.3.[17]

  • Extracellular (Wash) Solution (mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 12 Dextrose, 10 HEPES; pH adjusted to 7.4.[17]

  • Extracellular (Activation) Solution (mM): Same as wash, but with 10 MES instead of HEPES; pH adjusted to 6.0 or 6.5.[17][18]

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations.

Procedure:

  • Cell Preparation: Culture hASIC1a-expressing cells to 70-80% confluency. Harvest cells using standard trypsinization, resuspend in culture medium, and allow them to recover before loading onto the APC platform.

  • APC Platform Setup: Prime the system with intracellular and extracellular solutions. Use a standardized protocol for cell capture, sealing (to >1 GΩ), and whole-cell access.[18]

  • Holding Potential: Clamp the cell membrane potential at -60 mV.[18]

  • Baseline Current Establishment: Apply the pH 7.4 wash solution to establish a stable baseline. Elicit at least two stable control currents by applying the pH 6.5 activation solution for 3-5 seconds, followed by a wash period of ~140 seconds with pH 7.4 solution to allow for recovery from desensitization.[18]

  • Compound Application:

    • Pre-incubate the cell with the first concentration of this compound (in pH 7.4 solution) for 120-140 seconds.[17][18]

    • Co-apply the same concentration of this compound along with the pH 6.5 activation solution to elicit an inhibited current.

  • Concentration-Response: For cumulative concentration-response curves, repeat step 5 with increasing concentrations of this compound on the same cell.[18]

  • Data Analysis: Measure the peak inward current for each condition. Normalize the inhibited current to the control current. Fit the concentration-response data to a Hill function to determine the IC₅₀ value.

G start Start: Load Cells & Solutions capture Cell Capture & Seal (>1 GΩ) start->capture whole_cell Establish Whole-Cell (V_hold = -60 mV) capture->whole_cell baseline Record Baseline Current (Wash with pH 7.4) whole_cell->baseline activate1 Activate ASIC1a (Apply pH 6.5) baseline->activate1 wash1 Wash & Recover (Apply pH 7.4, ~140s) activate1->wash1 inhibitor Pre-incubate Inhibitor (this compound in pH 7.4, ~120s) wash1->inhibitor activate2 Co-apply Inhibitor + pH 6.5 inhibitor->activate2 analyze Measure Peak Current & Normalize activate2->analyze end End: Calculate IC₅₀ analyze->end

Experimental workflow for APC-based inhibitor profiling.
Protocol 2: In Vivo Inflammatory Pain Model

This protocol describes the Complete Freund's Adjuvant (CFA) model in rats to assess the anti-hyperalgesic effect of this compound.[12][17]

Objective: To evaluate the efficacy of this compound in reversing CFA-induced thermal hyperalgesia.

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Inducing Agent: Complete Freund's Adjuvant (CFA).

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Apparatus: Plantar test apparatus for measuring paw withdrawal latency to a radiant heat source.

Procedure:

  • Baseline Measurement: Acclimatize rats to the testing environment. Measure the baseline paw withdrawal latency (PWL) to the heat source for both hind paws. This is the pre-injury baseline.

  • Induction of Inflammation: Induce inflammation by a single intraplantar injection of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.

  • Post-CFA Measurement: At 24 hours (or other appropriate time point) post-CFA injection, re-measure the PWL. A significant decrease in PWL in the ipsilateral paw indicates the development of thermal hyperalgesia.

  • Drug Administration: Administer this compound (e.g., intraperitoneally or orally) at the desired dose(s). A vehicle control group must be included.

  • Post-Drug Measurement: Measure PWL at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.

  • Data Analysis: Calculate the percentage reversal of hyperalgesia for each animal at each time point. Compare the PWL of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant increase in PWL in the this compound group indicates an anti-hyperalgesic effect.[12]

Protocol 3: In Vitro Acid-Induced Neuronal Injury Assay

This protocol is used to assess the neuroprotective effects of this compound against acidosis-mediated cell death.[9]

Objective: To determine if this compound can protect cultured neurons from acid-induced, glutamate-independent injury.

Materials:

  • Cells: Primary cortical or hippocampal neuron cultures.

  • Culture Medium: Standard neuron culture medium (e.g., Neurobasal with B27 supplement).

  • Acid Treatment Medium: Culture medium with pH adjusted to 6.0.

  • Blockers: Antagonists for glutamate receptors (e.g., AP5, CNQX) and voltage-gated calcium channels (e.g., nifedipine) to ensure injury is ASIC1a-mediated.[9]

  • Test Compound: this compound.

  • Assay: Cell viability assay (e.g., LDH release assay for cytotoxicity or live/dead staining with Calcein-AM/Ethidium Homodimer-1).

Procedure:

  • Cell Culture: Plate primary neurons and culture for 10-14 days to allow for maturation.

  • Pre-treatment: Pre-incubate cultures with this compound (at various concentrations) and the cocktail of other channel blockers for 30 minutes. A vehicle control group is essential.

  • Acid Insult: Replace the medium with the pre-warmed acid treatment medium (pH 6.0), also containing the inhibitors and this compound. Incubate for 1 hour.[9]

  • Recovery: After the insult, replace the acidic medium with the original culture medium (pH 7.4) and return the cells to the incubator.

  • Assessment of Cell Death: At 6 or 24 hours post-insult, assess neuronal injury using an LDH assay or by quantifying live/dead cells via fluorescence microscopy.[9]

  • Data Analysis: Quantify cell death in each condition. Compare the level of cell death in the this compound-treated groups to the vehicle-treated, acid-insulted group. A significant reduction in cell death indicates a neuroprotective effect.

References

Probing the Antidepressant Potential of A-317567: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the preclinical evidence supporting the antidepressant-like effects of A-317567, a potent inhibitor of acid-sensing ion channels (ASICs). The document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data from key behavioral assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Findings: this compound Demonstrates Antidepressant-Like Efficacy in Preclinical Models

This compound has been identified as a potent inhibitor of the acid-sensing ion channel 3 (ASIC3) with an IC50 of 1.025 μM.[1] Notably, it also functions as an antagonist for ASIC1a.[2][3] Preclinical studies have demonstrated its potential as an antidepressant, primarily through the modulation of neural circuits associated with fear and depression, with the amygdala being a key site of action.

Behavioral Models of Depression

The antidepressant-like properties of this compound have been assessed using standard preclinical models, including the forced swim test (FST) and tail suspension test (TST). These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, a behavior that can be reversed by antidepressant treatment.[4][5]

Forced Swim Test (FST):

Intracerebroventricular (i.c.v.) administration of this compound has been shown to significantly reduce immobility time in wild-type mice, an effect that is absent in ASIC1a knockout mice.[3][6] This strongly indicates that the antidepressant-like effects of this compound in the FST are mediated through the inhibition of ASIC1a channels.[3][6]

Tail Suspension Test (TST):

While direct quantitative data for this compound in the TST is not extensively published, studies on genetically modified mice provide compelling indirect evidence. Genetically disrupting the ASIC1a gene, the target of this compound, produces significant antidepressant-like effects in the TST, suggesting that pharmacological inhibition with this compound would likely yield similar results.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and related ASIC1a modulation.

Behavioral Assay Compound/Genetic Model Animal Model Dose/Manipulation Key Finding Reference
Forced Swim TestThis compoundWild-type Mice5 μl, 1 mM (i.c.v.)Significant reduction in immobility time.[3][6]
Forced Swim TestThis compoundASIC1a Knockout Mice5 μl, 1 mM (i.c.v.)No significant effect on immobility time.[3][6]
Tail Suspension TestASIC1a Knockout MiceMiceGenetic DisruptionSignificant reduction in immobility time.[2]
Molecular/Neurochemical Assay Compound/Genetic Model Brain Region Key Finding Reference
Neurotransmitter LevelsThis compoundAmygdalaSignificant elevation of extracellular GABA levels.
BDNF LevelsASIC1a Knockout MiceHippocampusInterfered with stress-induced reduction of BDNF.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key experiments cited.

Forced Swim Test Protocol (Adapted from Coryell et al., 2009)

This protocol is based on the methodology used in the study demonstrating the ASIC1a-dependent antidepressant-like effects of this compound.

Animals: Adult male C57BL/6J mice are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Apparatus: A transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.

Procedure:

  • Pre-test Session (Day 1): Each mouse is placed in the cylinder for a 15-minute habituation session. This initial exposure to the inescapable stressor induces a baseline level of immobility.

  • Drug Administration (Day 2): 24 hours after the pre-test, this compound (5 μl of a 1 mM solution) or vehicle is administered via intracerebroventricular (i.c.v.) injection.

  • Test Session (Day 2): 30 minutes post-injection, mice are placed back into the swim cylinder for a 6-minute test session. The duration of immobility is recorded during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Tail Suspension Test Protocol (General)

While specific data for this compound is pending, this general protocol is widely used for assessing antidepressant-like activity.

Animals: Adult male mice of various strains (e.g., C57BL/6J, Swiss Webster) are commonly used.

Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 30 minutes prior to the test.

  • Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then secured to the suspension bar, leaving the mouse hanging vertically.

  • Testing: The total duration of the test is typically 6 minutes. The entire session is recorded, and the total time spent immobile is scored. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Intracerebroventricular (i.c.v.) Injection Protocol

This is a generalized protocol for i.c.v. injections in mice for behavioral studies.

Anesthesia and Stereotaxic Surgery:

  • Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • The head is secured in a stereotaxic frame.

  • A small incision is made in the scalp to expose the skull.

  • A small burr hole is drilled over the target lateral ventricle. Typical coordinates relative to bregma are: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, and -2.5 mm dorsal/ventral.

Injection:

  • A Hamilton syringe with a fine-gauge needle is filled with the this compound solution.

  • The needle is slowly lowered to the target coordinates.

  • The solution (typically 1-5 μl) is infused slowly over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

  • The needle is left in place for a few minutes post-injection to minimize backflow upon withdrawal.

  • The incision is sutured, and the animal is allowed to recover before behavioral testing.

Signaling Pathways and Mechanism of Action

The antidepressant-like effects of this compound are primarily attributed to its inhibition of ASIC1a in the amygdala, a brain region critically involved in processing fear and anxiety.

ASIC1a Inhibition and GABAergic Transmission

One of the key mechanisms downstream of ASIC1a inhibition appears to be the modulation of GABAergic neurotransmission. Studies have shown that direct infusion of this compound into the amygdala leads to a significant increase in extracellular GABA levels. GABA is the primary inhibitory neurotransmitter in the brain, and its enhancement is a known mechanism of anxiolytic and antidepressant drugs.

ASIC1a_GABA_Pathway A317567 This compound ASIC1a ASIC1a A317567->ASIC1a Inhibits GABA_Release Increased GABA Release in Amygdala ASIC1a->GABA_Release Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_Release->Neuronal_Inhibition Antidepressant_Effect Antidepressant-like Effects Neuronal_Inhibition->Antidepressant_Effect

Figure 1: Proposed pathway of this compound's effect on GABAergic transmission.

Potential Role of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin implicated in neurogenesis, synaptic plasticity, and the pathophysiology of depression. Chronic stress is known to reduce hippocampal BDNF levels, an effect that can be reversed by many antidepressant treatments. Research has shown that genetic disruption of ASIC1a can prevent the stress-induced reduction of BDNF in the hippocampus.[7] This suggests that this compound, by inhibiting ASIC1a, may exert its antidepressant-like effects, at least in part, by modulating the BDNF signaling pathway.

ASIC1a_BDNF_Pathway cluster_stress Stress Response cluster_treatment This compound Intervention Stress Stress ASIC1a_Activation ASIC1a Activation Stress->ASIC1a_Activation BDNF_Reduction Reduced Hippocampal BDNF ASIC1a_Activation->BDNF_Reduction Depression Depressive-like Behavior BDNF_Reduction->Depression A317567 This compound A317567->ASIC1a_Activation Blocks ASIC1a_Inhibition ASIC1a Inhibition BDNF_Normalization Normalization of BDNF Levels ASIC1a_Inhibition->BDNF_Normalization Antidepressant_Effect Antidepressant-like Effects BDNF_Normalization->Antidepressant_Effect

Figure 2: Hypothesized role of this compound in modulating the BDNF pathway under stress.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a preclinical setting.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) ICV_Surgery Intracerebroventricular Cannula Implantation Animal_Acclimation->ICV_Surgery Recovery Surgical Recovery (e.g., 1 week) ICV_Surgery->Recovery FST_PreTest Forced Swim Test Pre-Test (Day 1) Recovery->FST_PreTest Drug_Administration This compound or Vehicle Administration (i.c.v.) (Day 2) FST_PreTest->Drug_Administration FST_Test Forced Swim Test Test Session (Day 2) Drug_Administration->FST_Test Behavioral_Analysis Behavioral Scoring (Immobility Time) FST_Test->Behavioral_Analysis Data_Analysis Statistical Analysis Behavioral_Analysis->Data_Analysis

Figure 3: Workflow for assessing this compound in the Forced Swim Test.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses antidepressant-like properties, primarily mediated through the inhibition of ASIC1a in the amygdala. The modulation of GABAergic neurotransmission and the potential to counteract stress-induced reductions in hippocampal BDNF are promising mechanisms of action that warrant further investigation. Future research should focus on obtaining dose-response data for this compound in both the forced swim and tail suspension tests, further elucidating the downstream signaling cascades, and exploring the therapeutic potential of this compound in more chronic and varied models of depression. This in-depth guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and more effective treatments for depressive disorders.

References

A-317567: A Comprehensive Analysis of its Inhibitory Effects on Sustained Versus Transient Acid-Sensing Ion Channel Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of A-317567 on acid-sensing ion channels (ASICs), with a specific focus on its comparative impact on sustained and transient current components. This compound has emerged as a potent, non-amiloride blocker of ASICs, demonstrating significant potential in preclinical models of pain and inflammation.[1] A key characteristic of this compound is its ability to equipotently inhibit both the initial, rapidly desensitizing (transient) and the persistent (sustained) phases of ASIC activation, a feature that distinguishes it from other known inhibitors like amiloride.[1][2]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified across various ASIC subtypes, particularly in native and recombinant systems. The following tables summarize the key quantitative data, providing a clear comparison of its effects on different ASIC currents.

Table 1: Inhibitory Potency (IC50) of this compound on ASIC Currents

Cell Type/Expression SystemASIC Subtype(s)Current ComponentIC50 ValueReference
Acutely Dissociated Rat Dorsal Root Ganglion (DRG) NeuronsNative ASICspH 4.5-evoked currents2 - 30 µM[1][2]
-ASIC3-likeSustainedEquipotent to transient[1][2]
RecombinantASIC3Not Specified1.025 µM[2]
RecombinanthASIC1aNot Specified660 nM[1][3]
RecombinanthASIC1a (analogue)Not Specified450 nM[1][3][4]

Experimental Protocols

The characterization of this compound's effects on ASIC currents has been primarily achieved through whole-cell patch-clamp electrophysiology. Below are detailed methodologies for key experiments.

Cell Preparation
  • Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons: DRG neurons are harvested from neonatal or adult rats and subjected to enzymatic digestion (e.g., with collagenase and trypsin) and mechanical trituration to obtain a single-cell suspension.[5][6][7] The isolated neurons are then plated on coated coverslips and can be used for recording within 24-72 hours.[8]

  • Heterologous Expression Systems: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are transiently or stably transfected with cDNA encoding specific human or rat ASIC subunits (e.g., hASIC1a, rASIC3).[3][9] This allows for the study of this compound's effects on specific channel compositions.

Electrophysiological Recording
  • Technique: Whole-cell patch-clamp technique is employed to record ionic currents flowing across the cell membrane.[5][6][7][10]

  • Amplifier and Software: Recordings are performed using a patch-clamp amplifier and acquired and analyzed using specialized software (e.g., pCLAMP).

  • Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

  • Holding Potential: Cells are typically voltage-clamped at a holding potential of -60 mV to -70 mV.[9]

Solutions
  • Intracellular Solution (in mM): A typical intracellular solution contains: 110-140 KCl or K-Gluconate, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with KOH.

  • Extracellular Solution (in mM): A standard extracellular solution contains: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. For activating ASICs, the pH is rapidly lowered using a perfusion system.

Eliciting Transient and Sustained ASIC Currents

The differentiation between transient and sustained currents is achieved by manipulating the duration and magnitude of the extracellular pH drop.

  • Transient Currents: A rapid and brief application of a low pH solution (e.g., pH 6.0 to 5.0 for a few seconds) typically elicits a rapidly activating and desensitizing transient current.[9][11]

  • Sustained Currents: A prolonged application of a low pH solution (e.g., pH ≤ 6.5 for tens of seconds to minutes) is used to evoke the non-inactivating, sustained component of the current, which is particularly prominent in ASIC3-containing channels.[11][12] A "window current" can also be observed at moderately acidic pH values (around pH 7.0) where the activation and steady-state desensitization curves of the channel overlap.[11]

Visualizations

Signaling Pathway of ASIC Activation and Inhibition

ASIC_Activation_Inhibition cluster_activation ASIC Activation cluster_inhibition Inhibition by this compound Extracellular Protons (H+) Extracellular Protons (H+) ASIC Channel ASIC Channel Extracellular Protons (H+)->ASIC Channel Binds to extracellular domain Channel Opening Channel Opening ASIC Channel->Channel Opening Conformational Change Blocked Channel Blocked Channel ASIC Channel->Blocked Channel Prevents Opening Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Channel Opening->Cation Influx (Na+, Ca2+) Leads to Cellular Response (e.g., Depolarization, Pain Signal) Cellular Response (e.g., Depolarization, Pain Signal) Cation Influx (Na+, Ca2+)->Cellular Response (e.g., Depolarization, Pain Signal) This compound This compound This compound->ASIC Channel Binds to channel No Cation Influx No Cation Influx Blocked Channel->No Cation Influx Inhibition of Cellular Response Inhibition of Cellular Response No Cation Influx->Inhibition of Cellular Response

Caption: ASIC activation by protons and its inhibition by this compound.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell Culture/Isolation Cell Culture/Isolation Mount Coverslip Mount Coverslip Cell Culture/Isolation->Mount Coverslip Prepare Solutions Prepare Solutions Prepare Solutions->Mount Coverslip Pull Pipettes Pull Pipettes Obtain Giga-seal Obtain Giga-seal Pull Pipettes->Obtain Giga-seal Mount Coverslip->Obtain Giga-seal Establish Whole-Cell Establish Whole-Cell Obtain Giga-seal->Establish Whole-Cell Record Baseline Record Baseline Establish Whole-Cell->Record Baseline Apply Low pH Apply Low pH Record Baseline->Apply Low pH Record ASIC Current Record ASIC Current Apply Low pH->Record ASIC Current Apply this compound Apply this compound Record ASIC Current->Apply this compound Apply Low pH + this compound Apply Low pH + this compound Apply this compound->Apply Low pH + this compound Record Inhibited Current Record Inhibited Current Apply Low pH + this compound->Record Inhibited Current Measure Current Amplitudes Measure Current Amplitudes Record Inhibited Current->Measure Current Amplitudes Calculate % Inhibition Calculate % Inhibition Measure Current Amplitudes->Calculate % Inhibition Construct Dose-Response Curve Construct Dose-Response Curve Calculate % Inhibition->Construct Dose-Response Curve

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

References

The Structural Ballet of A-317567 Analogs: A Deep Dive into an Acid-Sensing Ion Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This technical guide delves into the structure-activity relationship (SAR) of A-317567, a potent inhibitor of acid-sensing ion channels (ASICs), and its analogs. Developed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key structural modifications that influence the inhibitory potency of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and research workflows.

This compound and its derivatives have been subjects of interest for their potential therapeutic applications, particularly in the management of pain.[1][2] The core of their mechanism of action lies in the modulation of ASICs, a family of proton-gated cation channels that play a crucial role in cellular responses to acidosis, a common feature in inflammatory and ischemic conditions.

Structure-Activity Relationship: Unraveling the Molecular Blueprint for Potency

The exploration of this compound analogs has revealed critical structural features that govern their interaction with ASIC-3. A key study systematically modified the linker between the 2-naphthimidamide and tetrahydroisoquinoline moieties of the parent compound, this compound, to probe the impact on inhibitory activity.[3] The amidine functionality was found to be essential for channel inhibition, as compounds lacking this group, such as the corresponding nitriles and amides, showed significantly reduced or no activity.[3]

The nature of the linker played a pivotal role in determining the potency of these analogs. The introduction of unsaturation in the linker region had a profound effect on the inhibitory concentration (IC50) values against the human ASIC-3 channel.

Quantitative SAR Data of this compound Analogs

The following table summarizes the in vitro potency of key this compound analogs against the human ASIC-3 channel, as determined by an automated patch clamp assay.

CompoundLinker ModificationhASIC-3 IC50 (nM)
This compound (2) Cyclopropane1025
10a E-Olefin~500
10b Alkyne356
10c Z-Olefin>5000
10d Alkane>5000

Data sourced from Kuduk et al., 2010.[3]

The data clearly indicates that an acetylenic linkage (alkyne) in analog 10b resulted in the most potent ASIC-3 channel blocker in this series.[1][2][3] The E-olefin analog (10a ) also demonstrated a notable improvement in potency compared to the parent compound, this compound. In contrast, the Z-olefin (10c ) and the saturated alkane linker (10d ) led to a dramatic decrease in inhibitory activity, highlighting the conformational and electronic importance of the linker region for effective channel blockade.[3]

Interestingly, the most potent analog, 10b , was also evaluated for its activity against the ASIC-1a channel and was found to be nonselective, with an IC50 of 450 nM.[3] This lack of selectivity is a critical consideration for the development of therapeutic agents, as ASIC-1a is implicated in central nervous system functions, and its inhibition could lead to off-target effects.[3]

Experimental Protocols: The Foundation of SAR Studies

The determination of the inhibitory potency of this compound analogs was conducted using a sophisticated electrophysiological technique.

Automated Patch Clamp Assay for hASIC-3 Inhibition

Objective: To determine the concentration-response relationship and IC50 values of this compound analogs on human ASIC-3 channels.

Methodology:

  • Cell Line: HEK293 cells stably expressing the human ASIC-3 channel were utilized for the experiments.[1]

  • Apparatus: An automated patch clamp system was employed for high-throughput electrophysiological recordings.

  • Procedure:

    • Whole-cell voltage-clamp recordings were performed on the HEK293 cells.

    • The cells were held at a membrane potential of -70 mV.

    • ASIC-3 channels were activated by a rapid drop in extracellular pH from 7.4 to a value that elicits a consistent current response.

    • Test compounds (this compound analogs) were pre-applied at various concentrations for a set duration before the acid challenge.

    • The peak current amplitude in the presence of the test compound was measured and compared to the control current amplitude (in the absence of the compound).

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the analog. The concentration-response data were then fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the acid-evoked current.[1]

Visualizing the Molecular Landscape

To better understand the context of this compound's action and the process of its analog development, the following diagrams illustrate the relevant signaling pathway and the general workflow of a structure-activity relationship study.

ASIC3_Signaling_Pathway ASIC-3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular_H+ Extracellular H+ (Acidosis) ASIC3 ASIC-3 Channel (Trimeric) Extracellular_H+->ASIC3 Activates Na_Influx Na+ Influx ASIC3->Na_Influx Allows A317567 This compound Analog A317567->ASIC3 Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Neuronal_Excitation Neuronal Excitation & Pain Signaling Depolarization->Neuronal_Excitation

Caption: ASIC-3 Signaling Pathway and Inhibition by this compound Analogs.

SAR_Workflow Structure-Activity Relationship (SAR) Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Iteration Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design (Structural Modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Assay In Vitro Assay (e.g., Patch Clamp) Chemical_Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment New_Hypothesis Generate New Hypothesis SAR_Establishment->New_Hypothesis New_Hypothesis->Analog_Design Iterative Cycle

Caption: General Workflow of a Structure-Activity Relationship (SAR) Study.

Conclusion

The systematic investigation into the structure-activity relationship of this compound analogs has provided valuable insights into the molecular requirements for potent ASIC-3 inhibition. The nature of the linker connecting the two key pharmacophores is a critical determinant of activity, with an acetylenic linkage affording the highest potency. These findings underscore the importance of fine-tuning the conformational rigidity and electronic properties of molecules to optimize their interaction with the target protein. While the lack of selectivity of the most potent analog highlights a challenge for future drug development, the foundational SAR data presented here serves as a crucial guide for the design of more selective and efficacious ASIC inhibitors for the potential treatment of pain and other acidosis-related pathologies.

References

A-317567: A Technical Guide for Investigating Tissue Acidosis Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of A-317567 as a pharmacological tool to investigate the complex mechanisms underlying tissue acidosis and associated pathologies, particularly pain. This compound is a potent and selective antagonist of Acid-Sensing Ion Channels (ASICs), with a notable inhibitory effect on the ASIC3 subtype, a key player in the detection of acidic stimuli in peripheral sensory neurons.

Core Concepts: Tissue Acidosis and ASICs

Tissue acidosis, a condition characterized by a decrease in extracellular pH, is a hallmark of several pathological states, including inflammation, ischemia, and cancer. This drop in pH is a critical signal that can activate specialized sensory neurons known as nociceptors, leading to the sensation of pain.

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are crucial in detecting changes in extracellular pH.[1] Among the various ASIC subtypes, ASIC3 is highly expressed in dorsal root ganglion (DRG) neurons, which transmit sensory information from the periphery to the central nervous system.[2] The activation of ASIC3 by protons leads to an influx of sodium ions, causing depolarization of the neuronal membrane and the generation of action potentials, which are ultimately perceived as pain.

This compound: A Selective ASIC Antagonist

This compound is a small molecule inhibitor of ASICs that has demonstrated efficacy in preclinical models of inflammatory pain. Unlike the non-selective ASIC blocker amiloride, this compound exhibits a more potent and specific inhibitory profile, making it a valuable tool for dissecting the role of specific ASIC subtypes in pathophysiological processes.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound on ASIC Currents

Channel TypeCell TypeActivating pHIC50 (μM)Reference
ASIC Currents (general)Rat Dorsal Root Ganglion (DRG) Neurons4.52 - 30[3][4]
ASIC3-4.51.025[4][5]
ASIC3-like (sustained current)Rat DRG Neurons-Equipolent to transient current[3]

Table 2: In Vivo Efficacy of this compound in a Model of Inflammatory Pain

Animal ModelPain TypeAdministration RouteEffective Dose (ED50)Key FindingsReference
Rat Complete Freund's Adjuvant (CFA)-induced Thermal HyperalgesiaInflammatory PainIntraperitoneal (i.p.)17 μmol/kgFully efficacious at a dose 10-fold lower than amiloride. No significant effect on the contralateral paw.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study tissue acidosis.

In Vitro Electrophysiological Recording of ASIC Currents in DRG Neurons

This protocol is essential for characterizing the inhibitory effects of this compound on native ASIC currents.

1. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons:

  • Animal Model: Adult Sprague-Dawley rats.

  • Procedure:

    • Euthanize the rat according to approved institutional animal care and use committee protocols.

    • Dissect the spinal column to expose the dorsal root ganglia.

    • Carefully remove the DRGs and place them in a cold, oxygenated buffer solution.

    • Enzymatically dissociate the ganglia using a combination of collagenase and trypsin to obtain a single-cell suspension.

    • Plate the dissociated neurons on poly-L-lysine coated coverslips and culture them in a suitable neurobasal medium supplemented with growth factors.

2. Whole-Cell Patch-Clamp Recording:

  • Equipment: Patch-clamp amplifier, microscope, micromanipulators, and data acquisition software.

  • Solutions:

    • External Solution (Normal pH): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • External Solution (Acidic): Same as the normal pH solution, but adjusted to the desired acidic pH (e.g., 4.5) with HCl.

    • Internal (Pipette) Solution: Containing (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP, adjusted to pH 7.2.

  • Procedure:

    • Mount a coverslip with adherent DRG neurons onto the recording chamber of the microscope.

    • Continuously perfuse the neurons with the external solution at a constant rate.

    • Using a glass micropipette filled with the internal solution, form a high-resistance seal (gigaohm seal) with the membrane of a single neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply the acidic external solution to evoke ASIC currents.

    • To test the effect of this compound, pre-apply the compound in the normal pH external solution for a defined period before co-applying it with the acidic solution.

    • Record the peak and sustained components of the ASIC currents in the absence and presence of different concentrations of this compound to determine the IC50 value.

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia

This model is used to assess the analgesic efficacy of this compound in a setting of persistent inflammation and tissue acidosis.

  • Animal Model: Adult male Sprague-Dawley rats (230-350 g).[4]

  • Induction of Inflammation:

    • Lightly anesthetize the rats.

    • Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce a localized and persistent inflammation.

  • Drug Administration:

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 1-100 µmol/kg).[4]

  • Assessment of Thermal Hyperalgesia:

    • Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

    • Acclimate the rats to the testing environment before the experiment.

    • Position the heat source directly beneath the plantar surface of the inflamed paw.

    • Measure the time it takes for the rat to withdraw its paw from the heat stimulus. A shorter withdrawal latency indicates hyperalgesia.

    • Take baseline measurements before CFA injection and at various time points after CFA and drug administration.

  • Data Analysis:

    • Compare the paw withdrawal latencies between the vehicle-treated and this compound-treated groups.

    • Calculate the dose-response curve to determine the ED50 of this compound.

Mandatory Visualizations

Signaling Pathway of ASIC3 Activation in Nociceptors

The following diagram illustrates the signaling pathway leading to pain perception upon tissue acidosis and the points of modulation by inflammatory mediators.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space Tissue Acidosis (H+) Tissue Acidosis (H+) ASIC3 ASIC3 Tissue Acidosis (H+)->ASIC3 Activates Inflammatory Mediators Inflammatory Mediators Serotonin Serotonin Inflammatory Mediators->Serotonin Bradykinin Bradykinin Inflammatory Mediators->Bradykinin Prostaglandins Prostaglandins Inflammatory Mediators->Prostaglandins PKC PKC Serotonin->PKC Activates Bradykinin->PKC Activates Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->ASIC3 Sensitizes Arachidonic Acid (AA) Arachidonic Acid (AA) Arachidonic Acid (AA)->ASIC3 Sensitizes Na_influx Na+ Influx ASIC3->Na_influx PKC->ASIC3 Sensitizes Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->ASIC3 Inhibits

Caption: ASIC3 signaling in nociceptive neurons under acidic conditions.

Experimental Workflow for Evaluating this compound In Vivo

This diagram outlines the key steps in the preclinical evaluation of this compound for inflammatory pain.

InVivo_Workflow start Start cfa_injection Induce Inflammation: Inject CFA into rat hind paw start->cfa_injection drug_admin Administer this compound or Vehicle (i.p.) cfa_injection->drug_admin thermal_test Assess Thermal Hyperalgesia: Plantar Test drug_admin->thermal_test data_analysis Data Analysis: Compare Paw Withdrawal Latencies thermal_test->data_analysis end End data_analysis->end

Caption: Workflow for in vivo testing of this compound in the CFA model.

This technical guide provides a comprehensive overview of this compound as a research tool for studying the pathophysiology of tissue acidosis. The provided data, protocols, and visualizations are intended to facilitate the design and execution of experiments aimed at further elucidating the role of ASICs in health and disease, and to support the development of novel analgesic therapies.

References

Methodological & Application

Application Notes and Protocols: A-317567 in the CFA-Induced Inflammatory Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Acid-Sensing Ion Channel 3 (ASIC3) inhibitor, A-317567, in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and relevant biological pathways.

Introduction

Inflammatory pain is a major clinical challenge, and the CFA-induced model in rodents is a widely used and well-characterized preclinical model for studying the mechanisms of persistent inflammatory pain. Intraplantar injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis, elicits a robust and sustained inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.

This compound is a potent and selective small-molecule inhibitor of ASIC3. ASICs are proton-gated cation channels expressed in peripheral sensory neurons that are activated by the acidic microenvironment associated with inflammation and tissue injury. By blocking ASIC3, this compound presents a targeted approach to mitigating inflammatory pain.

Mechanism of Action: this compound and ASIC3 in Inflammatory Pain

During inflammation, tissue acidosis occurs due to the release of protons and other inflammatory mediators from immune and damaged cells. This decrease in extracellular pH activates ASIC3 on nociceptive sensory neurons. The activation of these channels leads to depolarization of the neuronal membrane, increased neuronal excitability, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. This compound specifically binds to and blocks the ASIC3 channel, preventing its activation by protons and thereby reducing the pain signals originating from the inflamed tissue.

Signaling Pathway of ASIC3 in Inflammatory Pain

ASIC3_Pathway cluster_0 Inflammatory Milieu cluster_1 Nociceptive Neuron Inflammatory Mediators Inflammatory Mediators ASIC3 ASIC3 Inflammatory Mediators->ASIC3 Upregulation Protons (H+) Protons (H+) Protons (H+)->ASIC3 Activation Depolarization Depolarization ASIC3->Depolarization A317567 This compound A317567->ASIC3 Inhibition ActionPotential ActionPotential Depolarization->ActionPotential PainSignal PainSignal ActionPotential->PainSignal To CNS

ASIC3 signaling in nociceptive neurons.

Quantitative Data Summary

This compound has been demonstrated to be fully efficacious in reversing thermal hyperalgesia in the rat CFA-induced inflammatory pain model.

CompoundAnimal ModelPain ModalityEfficacyED₅₀
This compound RatThermal HyperalgesiaFully Efficacious17 µmol/kg (i.p.)
AmilorideRatThermal HyperalgesiaEfficacious~170 µmol/kg (i.p.)

Note: The efficacy of this compound in reversing mechanical allodynia in the CFA model is expected based on its mechanism of action, though specific quantitative data from a comprehensive dose-response study for this endpoint was not available in the reviewed literature. Amiloride is a less potent, non-selective ASIC inhibitor shown for comparison.

Experimental Protocols

CFA-Induced Inflammatory Pain Model

Materials:

  • Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, F5881)

  • Sterile saline (0.9% NaCl)

  • Isoflurane or other suitable anesthetic

  • Male Sprague-Dawley rats (200-250 g)

  • 1 mL syringes with 27-30 gauge needles

Procedure:

  • Acclimatize animals to the housing facility for at least 3-5 days before the experiment.

  • On the day of induction, briefly anesthetize the rats with isoflurane.

  • Inject 100-150 µL of CFA subcutaneously into the plantar surface of the left hind paw.

  • Return the animal to its home cage for recovery.

  • Inflammation and pain hypersensitivity typically develop within 24 hours and persist for several days to weeks.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Apparatus:

  • Plantar test apparatus (e.g., Ugo Basile)

Procedure:

  • Acclimatize the rats to the testing apparatus by placing them in the plexiglass chambers on the glass floor for at least 15-20 minutes before testing.

  • Position the radiant heat source under the plantar surface of the CFA-injected paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency (PWL) in seconds.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform measurements at baseline (before CFA injection) and at various time points post-CFA and post-drug administration.

Assessment of Mechanical Allodynia (von Frey Test)

Apparatus:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated mesh platform

Procedure:

  • Acclimatize the rats to the testing environment by placing them in individual chambers on the mesh platform for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament of low force and proceeding to filaments of increasing force.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

  • Perform measurements at baseline and at various time points post-CFA and post-drug administration.

Administration of this compound

Preparation:

  • This compound can be dissolved in a suitable vehicle, such as saline or a solution of DMSO and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.

Administration:

  • Administer this compound via intraperitoneal (i.p.) injection.

  • Dosing should be performed based on the animal's body weight.

  • Behavioral testing is typically conducted at the time of predicted peak plasma concentration of the compound, often 30-60 minutes post-injection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the CFA model.

Experimental_Workflow cluster_0 Phase 1: Baseline & Induction cluster_1 Phase 2: Pain Development cluster_2 Phase 3: Treatment & Assessment Baseline Baseline Behavioral Testing (Thermal & Mechanical) CFA_Injection CFA Injection (Intraplantar) Baseline->CFA_Injection Development 24 hours Pain Hypersensitivity Development CFA_Injection->Development Post_CFA_Test Post-CFA Behavioral Testing Development->Post_CFA_Test Drug_Admin This compound Administration (i.p.) Post_CFA_Test->Drug_Admin Post_Drug_Test Post-Drug Behavioral Testing (e.g., 30, 60, 120 min) Drug_Admin->Post_Drug_Test

Experimental workflow for this compound in the CFA model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ASIC3 in inflammatory pain. The CFA-induced inflammatory pain model provides a robust and clinically relevant system for evaluating the analgesic potential of compounds like this compound. The protocols and information provided in these application notes offer a framework for researchers to design and execute studies to further elucidate the therapeutic potential of targeting ASIC3 for the treatment of inflammatory pain.

Application Notes and Protocols: A-317567 in the Rat Iodoacetate Model of Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established rat iodoacetate (MIA) model of osteoarthritis and research on Acid-Sensing Ion Channel (ASIC) inhibitors. Direct quantitative data on the application of A-317567 in the rat iodoacetate model is limited in the public domain. The data presented for a close structural analog serves as an illustrative example of the potential efficacy of this class of compounds. Researchers should optimize dosages and protocols based on their specific experimental design and institutional guidelines.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and chronic pain. The monosodium iodoacetate (MIA) induced model in rats is a widely used preclinical model that mimics key pathological features of human OA, including cartilage degradation and pain. MIA, an inhibitor of glyceraldehyde-3-phosphate dehydrogenase, disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage degeneration. This process initiates an inflammatory response and sensitizes nerve endings in the joint, leading to pain behaviors that can be quantitatively measured.

This compound is a potent and selective antagonist of Acid-Sensing Ion Channel 3 (ASIC3), a key receptor involved in pain signaling, particularly in the context of tissue acidosis which is a feature of inflamed and damaged joints.[1][2][3] By blocking ASIC3, this compound and its analogs have the potential to alleviate OA-related pain. These application notes provide a comprehensive overview of the experimental use of this compound and similar molecules in the rat iodoacetate model of OA.

Data Presentation: Efficacy of an this compound Analog in the Rat Iodoacetate Model

The following tables summarize the reported effects of a close structural analog of this compound, referred to as "compound 10b," in the rat iodoacetate model of osteoarthritis. This data is presented to illustrate the potential therapeutic effects of targeting ASIC channels in this model.

Table 1: Effect of this compound Analog (Compound 10b) on Mechanical Hypersensitivity

Treatment GroupDose (mg/kg, p.o.)Reversal of Mechanical Hypersensitivity (%)
Vehicle-Baseline
Compound 10b10Similar to Naproxen
Compound 10b30Markedly superior to Naproxen
Naproxen20Significant reversal

Data is qualitative as reported in the source material. "p.o." refers to oral administration.

Table 2: Effect of this compound Analog (Compound 10b) on Weight Bearing Deficit

Treatment GroupDose (mg/kg, p.o.)Reversal of Decreased Weight Bearing
Vehicle-Baseline
Compound 10b10Robust reversal
Compound 10b30Robust reversal
Naproxen20Significant reversal

Data is qualitative as reported in the source material. "p.o." refers to oral administration.

Experimental Protocols

I. Induction of Osteoarthritis using Mono-iodoacetate (MIA)

This protocol describes the induction of osteoarthritis in the rat knee joint via a single intra-articular injection of MIA.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Monosodium iodoacetate (MIA)

  • Sterile saline (0.9%)

  • Isoflurane or other suitable anesthetic

  • 27-30 gauge needles and 1 mL syringes

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or another approved anesthetic agent. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Site Preparation: Shave the fur around the left or right knee joint. Cleanse the injection site with a disinfectant.

  • MIA Preparation: Dissolve MIA in sterile saline to the desired concentration. A commonly used dose is 1-3 mg of MIA in a volume of 50 µL of saline.[2] The dose of MIA can be adjusted to control the severity and progression of OA.[4][5]

  • Intra-articular Injection: Flex the knee to a 90-degree angle. Insert a 27-30 gauge needle through the patellar ligament into the intra-articular space. Slowly inject 50 µL of the MIA solution. A successful injection is often indicated by a lack of resistance and the absence of subcutaneous bleb formation.

  • Post-injection Care: Briefly extend and flex the knee to distribute the MIA within the joint capsule. Monitor the animal during recovery from anesthesia. Provide appropriate post-procedural analgesia as per institutional guidelines, ensuring it does not interfere with the study endpoints.

II. Administration of this compound

This protocol provides a general guideline for the administration of this compound or a similar therapeutic agent. The route of administration, dose, and frequency should be optimized based on the pharmacokinetic properties of the compound and the experimental design.

Materials:

  • This compound

  • Appropriate vehicle for dissolution/suspension (e.g., sterile saline, DMSO, or a specific formulation)

  • Oral gavage needles or equipment for the chosen route of administration

Procedure:

  • Compound Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations.

  • Administration:

    • Oral (p.o.): Administer the prepared solution via oral gavage.

    • Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.

    • Subcutaneous (s.c.): Inject the solution under the skin.

    • Intra-articular (i.a.): For local administration, inject a small volume directly into the knee joint, following a similar procedure as the MIA injection.

  • Dosing Schedule: The timing of administration can vary. It can be prophylactic (before or at the time of MIA injection), or therapeutic (after the onset of OA symptoms). The frequency can be single or multiple doses over the course of the study.

III. Assessment of Pain and Lameness

A. Mechanical Allodynia (Paw Withdrawal Threshold):

This method assesses the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated mesh platform

Procedure:

  • Acclimation: Place the rat in an individual compartment on the elevated mesh platform and allow it to acclimate for 15-20 minutes.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw of the OA-induced limb, starting with a filament of lower force. Apply the filament until it just buckles.

  • Response: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).

B. Weight Bearing Deficit (Incapacitance Test):

This method measures the distribution of weight between the hind limbs, indicating the level of discomfort in the affected limb.

Materials:

  • Incapacitance tester

Procedure:

  • Acclimation: Gently place the rat in the incapacitance tester chamber, with each hind paw resting on a separate force plate.

  • Measurement: The instrument records the weight borne by each hind limb over a set period (e.g., 5 seconds).

  • Data Analysis: The weight-bearing deficit is calculated as the difference in weight between the contralateral (healthy) and ipsilateral (OA) limbs.

IV. Histological Analysis of Cartilage Degeneration

This protocol is for the assessment of joint damage at the end of the study.

Materials:

  • Formalin (10%)

  • Decalcifying solution

  • Paraffin wax

  • Microtome

  • Safranin-O and Fast Green stains

  • Microscope

Procedure:

  • Tissue Collection: At the study endpoint, euthanize the animals and dissect the knee joints.

  • Fixation and Decalcification: Fix the joints in 10% formalin for 24-48 hours, followed by decalcification.

  • Processing and Embedding: Dehydrate the tissues and embed them in paraffin.

  • Sectioning: Cut sagittal sections of the knee joint using a microtome.

  • Staining: Stain the sections with Safranin-O (stains proteoglycans in cartilage red) and Fast Green (stains other tissues green/blue).

  • Scoring: Evaluate the cartilage integrity using a standardized scoring system (e.g., OARSI score) to quantify the extent of cartilage degradation, chondrocyte loss, and other pathological changes.

Visualizations

Signaling_Pathway cluster_0 Osteoarthritic Joint cluster_1 Nociceptive Neuron Tissue Damage Tissue Damage Inflammation Inflammation Tissue Damage->Inflammation Protons (H+) Protons (H+) Inflammation->Protons (H+) ASIC3 ASIC3 Protons (H+)->ASIC3 Activates Neuron Activation Neuron Activation ASIC3->Neuron Activation Na+ influx This compound This compound This compound->ASIC3 Blocks Pain Signal to CNS Pain Signal to CNS Neuron Activation->Pain Signal to CNS

Caption: this compound blocks the activation of ASIC3 by protons in the OA joint.

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment A Animal Acclimation B Baseline Pain Assessment (Von Frey, Incapacitance) A->B C Intra-articular MIA Injection B->C D Administer this compound or Vehicle (Specified dose and schedule) C->D Allow for OA development E Post-treatment Pain Assessment (Time-course measurements) D->E F Euthanasia and Tissue Collection E->F G Histological Analysis of Joints F->G

Caption: Workflow for testing this compound in the rat MIA model.

References

Application Notes and Protocols: Electrophysiological Testing of A-317567 on Dorsal Root Ganglion (DRG) Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317567 is recognized as a potent blocker of Acid-Sensing Ion Channels (ASICs), which are implicated in pain signaling pathways.[1][2][3] Dorsal Root Ganglion (DRG) neurons, primary sensory neurons that transmit pain signals, express various ion channels, including ASICs and P2X3 receptors. While this compound is primarily characterized as an ASIC antagonist, understanding its electrophysiological effects on DRG neurons is crucial for elucidating its mechanism of action in pain modulation. Interestingly, some research suggests a close functional interaction and potential complex formation between ASIC3 and P2X3 receptors, which are both key players in nociception.[4]

This document provides a detailed protocol for the electrophysiological evaluation of this compound on cultured DRG neurons using the whole-cell patch-clamp technique. The primary focus is on assessing the compound's effect on native ion channels expressed in these neurons, with a particular emphasis on ASIC currents.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on ASIC Currents in Rat DRG Neurons

ASIC Current TypeIC50 (µM)Reference
pH 4.5-evoked currents2 - 30[1]

Note: The IC50 range depends on the specific type of ASIC current being activated.

Experimental Protocols

Isolation and Culture of Rat DRG Neurons

This protocol is adapted from established methods for isolating and culturing DRG neurons for electrophysiological recordings.[5][6][7][8]

Materials:

  • Juvenile Sprague-Dawley rats (50-100g)

  • Enzyme solution: 1 mg/mL collagenase and 0.2 mg/mL trypsin in Hanks' Balanced Salt Solution (HBSS)[8]

  • Culture medium: DMEM/F12 supplemented with 10% horse serum, 2 mM glutamine, and 50 ng/mL Nerve Growth Factor (NGF)

  • Poly-L-lysine coated coverslips

Procedure:

  • Euthanize the rat according to approved institutional animal care and use committee protocols.

  • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Transfer the ganglia to a tube containing the enzyme solution and incubate at 37°C for 30-45 minutes.

  • Gently triturate the ganglia using fire-polished Pasteur pipettes to dissociate the neurons.

  • Centrifuge the cell suspension and resuspend the pellet in the culture medium.

  • Plate the dissociated neurons onto poly-L-lysine coated coverslips.

  • Incubate the cultured neurons at 37°C in a 5% CO2 incubator. Neurons are typically ready for recording 2-10 days after plating.[9]

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp recording procedure to measure ion channel currents in cultured DRG neurons.[5][9][10]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). For activating ASIC currents, the pH is lowered, typically to a range between 6.8 and 4.5.

  • Internal Solution (in mM): 135 K-gluconate, 5 KCl, 5 Mg-ATP, 0.5 Na2GTP, 5 HEPES, 2 MgCl2, 5 EGTA (pH adjusted to 7.2 with KOH).[11]

Procedure:

  • Place a coverslip with cultured DRG neurons in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • To record ASIC currents, rapidly switch the perfusion to an acidic external solution (e.g., pH 4.5) for a short duration.

  • To test the effect of this compound, pre-apply the compound in the external solution for a defined period before co-applying it with the acidic stimulus.

  • Record the elicited currents using an appropriate amplifier and data acquisition software. Analyze the data to determine the effect of this compound on current amplitude, kinetics, and other parameters.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

ASIC_Signaling_Pathway ASIC Signaling in DRG Neurons and P2X3 Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons (H+) Protons (H+) ASIC3 ASIC3 Protons (H+)->ASIC3 Activates ATP ATP P2X3 P2X3 ATP->P2X3 Activates ASIC3->P2X3 Inhibits (Potential Interaction) Na+ Influx Na+ Influx ASIC3->Na+ Influx Ca2+ Influx Ca2+ Influx P2X3->Ca2+ Influx Depolarization Depolarization Na+ Influx->Depolarization Ca2+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Pain Signal Pain Signal Action Potential->Pain Signal

Caption: ASIC and P2X3 signaling in DRG neurons.

Electrophysiology_Workflow Electrophysiology Workflow for this compound Testing cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis DRG_Isolation DRG Neuron Isolation & Culture Cell_Selection Select Healthy DRG Neuron DRG_Isolation->Cell_Selection Solution_Prep Prepare External & Internal Solutions Whole_Cell Establish Whole-Cell Configuration Solution_Prep->Whole_Cell Pipette_Fab Fabricate Patch Pipettes Seal_Formation Form Gigaohm Seal Pipette_Fab->Seal_Formation Cell_Selection->Seal_Formation Seal_Formation->Whole_Cell Data_Acquisition Record Baseline Currents Whole_Cell->Data_Acquisition Drug_Application Apply this compound Data_Acquisition->Drug_Application Stimulation Apply Acidic Stimulus Drug_Application->Stimulation Record_Effect Record Post-Drug Currents Stimulation->Record_Effect Data_Analysis Analyze Current Amplitude & Kinetics Record_Effect->Data_Analysis IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc

Caption: Experimental workflow for electrophysiology.

References

Application Notes and Protocols for Studying Visceral Pain with A-317567 in a Cyclophosphamide-Induced Cystitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral pain, originating from internal organs, is a significant clinical challenge with complex underlying mechanisms. Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic condition characterized by debilitating pelvic pain and urinary symptoms. The cyclophosphamide (CYP)-induced cystitis model in rodents is a well-established and clinically relevant preclinical model for studying the pathophysiology of bladder pain and evaluating novel therapeutic agents.[1][2][3] This model mimics key features of IC/BPS, including bladder inflammation, edema, and visceral hypersensitivity.[3][4]

Acid-sensing ion channels (ASICs) are proton-gated cation channels that are widely expressed in the peripheral and central nervous systems and are implicated in pain perception.[5][6] Specifically, the ASIC3 subunit is highly expressed in sensory neurons and is considered a key player in inflammatory and visceral pain.[1][2][7] Tissue acidosis, a common feature of inflammation, leads to the activation of ASICs on sensory nerve endings, contributing to nociceptor sensitization and pain signaling.[5] Studies have shown that ASIC isoforms, including ASIC1, ASIC2a, and ASIC3, are expressed in the urinary bladder and their expression is altered during CYP-induced cystitis.[5]

A-317567 is a potent and selective small-molecule blocker of ASIC channels.[6] It has demonstrated efficacy in preclinical models of inflammatory and post-operative pain.[6][8] Given the crucial role of ASICs in bladder nociception, this compound presents a valuable pharmacological tool for investigating the contribution of these channels to visceral pain in the context of CYP-induced cystitis and for exploring the therapeutic potential of ASIC inhibition.

Data Presentation

In Vitro Efficacy of this compound on ASIC Currents
Cell TypeASIC Current TypeIC50 (µM)Reference
Rat Dorsal Root Ganglion (DRG) NeuronspH 4.5-evoked2 - 30[6]
In Vivo Efficacy of this compound in Pain Models
Pain ModelSpeciesEndpointRoute of AdministrationEffective DoseReference
Complete Freund's Adjuvant (CFA)-induced inflammatory thermal hyperalgesiaRatThermal HyperalgesiaNot Specified10-fold lower than amiloride[6]
Skin incision model of post-operative painRatPost-operative painNot SpecifiedPotent and fully efficacious[6]
Iodoacetate model of osteoarthritis painRatMechanical HypersensitivityNot SpecifiedEfficacious (sedation noted)[9]

Signaling Pathways and Experimental Workflow

signaling_pathway Proposed Signaling Pathway of ASIC3 in Cyclophosphamide-Induced Visceral Pain CP Cyclophosphamide (CYP) Administration Acrolein Acrolein Accumulation in Bladder CP->Acrolein Metabolism Inflammation Bladder Inflammation & Tissue Acidosis (↓pH) Acrolein->Inflammation causes Protons Extracellular Protons (H+) Inflammation->Protons releases ASIC3 ASIC3 on Bladder Afferent Neurons Protons->ASIC3 activates Depolarization Neuron Depolarization & Action Potential Firing ASIC3->Depolarization leads to A317567 This compound A317567->ASIC3 blocks PainSignal Pain Signal Transmission to CNS Depolarization->PainSignal initiates VisceralPain Visceral Pain Perception (Allodynia & Hyperalgesia) PainSignal->VisceralPain results in

Caption: Proposed role of ASIC3 in CYP-induced visceral pain and the inhibitory action of this compound.

experimental_workflow Experimental Workflow for Evaluating this compound cluster_pre_treatment Pre-Treatment Phase cluster_induction_treatment Induction & Treatment Phase cluster_assessment Assessment Phase Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (von Frey) Acclimatization->Baseline Induction Induce Cystitis (Cyclophosphamide IP injection) Baseline->Induction Treatment Administer this compound or Vehicle Induction->Treatment Pre- or Post-Induction Behavior Behavioral Testing (von Frey) at specified time points Treatment->Behavior Tissue Tissue Collection (Bladder) for Histology & Biomarker Analysis Behavior->Tissue

Caption: Workflow for assessing this compound's efficacy in the CYP-induced cystitis model.

Experimental Protocols

Protocol 1: Induction of Acute Cyclophosphamide (CYP) Cystitis

This protocol is adapted from established methods to induce a robust and reproducible bladder inflammation and visceral pain state.[4]

Materials:

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Appropriate animal handling and injection equipment

Procedure:

  • Preparation of CYP Solution: Dissolve CYP in sterile saline to a final concentration of 50 mg/mL. Prepare this solution fresh on the day of use.

  • Animal Dosing:

    • Rats: Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.[4]

    • Mice: Administer a single i.p. injection of CYP at a dose of 200-300 mg/kg.[10]

  • Control Group: Administer an equivalent volume of sterile saline to the control group of animals.

  • Post-Injection Monitoring: House the animals individually or in small groups with free access to food and water. Monitor for signs of distress. The peak of visceral pain is typically observed between 2 to 4 hours post-CYP injection.[4]

Protocol 2: Induction of Chronic Cyclophosphamide (CYP) Cystitis

This protocol is designed to model more persistent bladder pain and inflammation.[3]

Materials:

  • Same as for the acute protocol.

Procedure:

  • Preparation of CYP Solution: Dissolve CYP in sterile saline to a final concentration appropriate for the dosing regimen (e.g., 20 mg/mL).

  • Animal Dosing (Rats): Administer intraperitoneal (i.p.) injections of CYP at a dose of 75 mg/kg every third day for a total of three injections (e.g., on Day 1, Day 4, and Day 7).[3]

  • Control Group: Administer an equivalent volume of sterile saline on the same schedule.

  • Post-Injection Monitoring: Monitor animal weight and general health throughout the protocol. Chronic visceral pain typically develops and persists for several days after the final injection.[3]

Protocol 3: Assessment of Visceral Pain (Mechanical Allodynia)

This protocol uses von Frey filaments to quantify referred abdominal hypersensitivity, a reliable indicator of visceral pain.[3][4]

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Testing chambers with a wire mesh floor

  • Video recording equipment (optional, for later scoring)

Procedure:

  • Acclimatization: Place the animal in the testing chamber and allow it to acclimatize for at least 30-60 minutes before testing.

  • Filament Application:

    • Apply von Frey filaments to the lower abdominal/suprapubic region.

    • Start with a filament below the expected threshold and apply it with enough force to cause a slight buckling.

    • Hold the filament in place for 3-5 seconds.

  • Scoring of Responses: A positive response can be defined as one of the following:

    • Sharp abdominal withdrawal

    • Immediate licking or scratching of the application area

    • Jumping

  • Threshold Determination (Up-Down Method):

    • If there is no response, use the next filament of increasing force.

    • If there is a positive response, use the next filament of decreasing force.

    • Continue this pattern until the 50% withdrawal threshold can be calculated using the method described by Chaplan et al. (1994).

  • Timing of Assessment:

    • Acute Model: Perform assessments at baseline (before CYP) and at time points between 1 and 4 hours after CYP injection.[4]

    • Chronic Model: Perform assessments at baseline and on subsequent days following the CYP injection protocol (e.g., Day 8, 10, etc.).[3]

Protocol 4: Administration of this compound

The optimal dose and timing of this compound administration should be determined empirically for the CYP-induced cystitis model. Based on its use in other pain models, the following is a suggested starting point.

Materials:

  • This compound

  • Appropriate vehicle for solubilization (e.g., saline, DMSO, etc., based on compound characteristics)

Procedure:

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle. Make fresh dilutions for each experiment.

  • Route of Administration: this compound can be administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) gavage. The choice of route may depend on the desired pharmacokinetic profile.

  • Dosing Regimen (Suggested):

    • Prophylactic: Administer this compound (e.g., 30-60 minutes) before the induction of cystitis with CYP.

    • Therapeutic: Administer this compound at a time point after CYP injection when visceral pain is established (e.g., 1-2 hours post-CYP in the acute model).

  • Dose-Response Study: To determine the efficacy of this compound, a dose-response study should be conducted. A range of doses (e.g., 1, 3, 10, 30 mg/kg) should be tested against a vehicle control group.

Conclusion

The CYP-induced cystitis model provides a robust platform for investigating the mechanisms of visceral pain. The involvement of ASIC3 in bladder nociception within this model strongly supports the use of the ASIC blocker this compound as a pharmacological tool to dissect these pathways. The protocols outlined above provide a framework for researchers to explore the potential of this compound in alleviating bladder pain and to further understand the role of ASICs in visceral hypersensitivity. These studies will be valuable for the development of novel analgesic therapies for conditions such as IC/BPS.

References

Application Notes and Protocols: A-317567 as a Pharmacological Tool to Investigate Mechanotransduction in Sensory Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanotransduction, the conversion of mechanical stimuli into electrochemical signals, is a fundamental process in sensory neuroscience, underlying our senses of touch, proprioception, and pain. Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels expressed in sensory neurons that have been implicated in mechanosensation.[1] A-317567 is a potent and selective inhibitor of ASIC3-containing channels, making it a valuable pharmacological tool to dissect the role of these channels in the complex process of mechanotransduction.[2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on mechanosensitive responses in cultured sensory neurons and ex vivo tissue preparations.

This compound is a non-amiloride blocker of ASICs that has been shown to inhibit all pH 4.5-evoked ASIC currents in a concentration-dependent manner in acutely dissociated adult rat dorsal root ganglion (DRG) neurons, with IC50 values ranging from 2 to 30 μM depending on the specific ASIC current.[2][4] Notably, it equipotently blocks both the transient and sustained phases of the ASIC3-like current.[2][4] While much of the research on this compound has focused on its analgesic effects in inflammatory and acid-induced pain models, its utility as a probe for the mechanical activation of sensory neurons is an emerging area of interest.[5][6]

Data Presentation

Table 1: Pharmacological Profile of this compound
TargetActionSpeciesIC50Reference
ASIC3InhibitorHuman1.025 µM[2][5]
ASIC1a-like currentInhibitorRat2.0 µM[7]
ASIC3-like currentInhibitorRat9.5 µM[7]
ASIC2a-like currentInhibitorRat29.1 µM[7]
Table 2: Pharmacological Profile of Other Relevant ASIC Inhibitors
CompoundTargetActionSpeciesIC50 / KiReference
AmilorideASICs (non-selective)InhibitorRat~10 µM (for inhibition of afferent discharge)[8]
APETx2ASIC3InhibitorRat63 nM[9][10]
APETx2ASIC3-like current in sensory neuronsInhibitorRat216 nM[10]
APETx2Nav1.8InhibitorRat2.6 µM[11]

Signaling Pathways and Experimental Workflows

cluster_0 Cell Membrane Mechanical Stimulus Mechanical Stimulus ASIC3 ASIC3 Mechanical Stimulus->ASIC3 Activates Mechanosensitive\nCation Channel Mechanosensitive Cation Channel Mechanical Stimulus->Mechanosensitive\nCation Channel Activates Cation Influx Cation Influx ASIC3->Cation Influx Mechanosensitive\nCation Channel->Cation Influx This compound This compound This compound->ASIC3 Inhibits Membrane Depolarization Membrane Depolarization Cation Influx->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Sensory Neuron\nCulture/Preparation Sensory Neuron Culture/Preparation Baseline Mechanical\nStimulation & Recording Baseline Mechanical Stimulation & Recording Sensory Neuron\nCulture/Preparation->Baseline Mechanical\nStimulation & Recording Application of this compound Application of this compound Baseline Mechanical\nStimulation & Recording->Application of this compound Mechanical Stimulation\n& Recording with this compound Mechanical Stimulation & Recording with this compound Application of this compound->Mechanical Stimulation\n& Recording with this compound Washout Washout Mechanical Stimulation\n& Recording with this compound->Washout Post-Washout Mechanical\nStimulation & Recording Post-Washout Mechanical Stimulation & Recording Washout->Post-Washout Mechanical\nStimulation & Recording Data Analysis Data Analysis Post-Washout Mechanical\nStimulation & Recording->Data Analysis

References

Application Notes and Protocols for Intraperitoneal Injection of A-317567 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of A-317567 to rats for research purposes, particularly in the context of pain models. This compound is a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3), which plays a significant role in pain perception.[1][2][3]

Data Summary

In Vivo Efficacy of this compound in Rat Pain Models
ParameterDetailsReference
Animal Model Adult male Sprague-Dawley rats (230-350 g) with Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia.[1][2]
Compound This compound[1]
Route of Administration Intraperitoneal (i.p.) injection[1]
Dosage Range 1-100 µmol/kg (administered once)[1]
Effective Dose (ED₅₀) 17 µmol/kg in the CFA model[1]
Observed Effect Dose-dependent analgesic effects in the CFA model of inflammatory pain.[1][2] this compound was also found to be potent and fully efficacious in the skin incision model of post-operative pain.[2]
Vehicle Solution for this compound
ComponentExample Concentration for a 1 mL working solution
This compound Stock Solution (in DMSO)100 µL (e.g., 20.8 mg/mL)
PEG300400 µL
Tween-8050 µL
Saline (0.9% NaCl)450 µL

This protocol is reported to yield a clear solution of ≥ 2.08 mg/mL.[1]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection
  • Prepare the this compound stock solution: Dissolve this compound in DMSO to a desired stock concentration (e.g., 20.8 mg/mL).

  • Prepare the vehicle solution: In a sterile tube, combine the required volumes of the this compound stock solution, PEG300, and Tween-80.

  • Mix thoroughly: Vortex the mixture until it is homogenous.

  • Add Saline: Add the appropriate volume of sterile saline (0.9% NaCl) to the mixture.

  • Final Mix: Vortex the final solution until it is clear and homogenous.

  • Storage: It is recommended to use the prepared solution fresh. For storage of the stock solution, keep it at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

Intraperitoneal Injection Protocol in Rats

This protocol adheres to standard animal care and use guidelines.[4][5][6][7][8]

Materials:

  • Appropriately sized sterile syringes (e.g., 1-3 mL)

  • Sterile needles (23-25 gauge)[4]

  • Prepared this compound solution

  • 70% ethanol for disinfection

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Restraint: Properly restrain the rat. A two-person technique is often preferred for safety and accuracy.[4][8] One person restrains the rat while the other performs the injection. The rat should be held in a supine position with its head tilted slightly downwards to allow the abdominal organs to shift cranially.[6][7][8]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[4][6][7] This location helps to avoid puncturing the cecum, which is predominantly on the left side, and the urinary bladder.[4][6][7]

  • Site Preparation: Swab the injection site with 70% ethanol.[5][6][7]

  • Needle Insertion: Insert the needle at a 15-20 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[5][8]

  • Injection: If no fluid is aspirated, inject the solution smoothly and steadily. The maximum recommended injection volume is typically less than 10 ml/kg.[4]

  • Needle Withdrawal: Withdraw the needle swiftly and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.

Visualizations

Experimental Workflow for In Vivo Pain Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Stock (in DMSO) C Final Formulation A->C B Vehicle Preparation (PEG300, Tween-80, Saline) B->C E Intraperitoneal Injection C->E D Rat Model (CFA-induced hyperalgesia) D->E F Behavioral Testing (e.g., Thermal Paw Withdrawal) E->F G Data Collection F->G H Statistical Analysis G->H I Results H->I

Caption: Workflow for this compound efficacy testing in a rat pain model.

Proposed Signaling Pathway of this compound in Analgesia

G cluster_stimulus Nociceptive Stimulus cluster_pathway Signaling Cascade cluster_intervention Pharmacological Intervention cluster_outcome Outcome A Tissue Injury / Inflammation B Extracellular Acidosis (↓ pH) A->B C ASIC3 Activation on Nociceptive Neurons B->C D Cation Influx (Na⁺) & Depolarization C->D E Action Potential Generation & Propagation D->E F Pain Signal to CNS E->F H Pain Perception F->H G This compound G->C Inhibition

Caption: this compound blocks ASIC3 activation, reducing pain signaling.

References

A-317567 as a pharmacological tool for studying bladder afferent pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

A-317567 is a potent and peripherally active non-amiloride blocker of Acid-Sensing Ion Channels (ASICs).[1][2][3] Its chemical name is 6-{2-[2-methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide.[1][2] ASICs are a family of proton-gated cation channels involved in mechanosensation, chemosensation, and nociception.[1][2] this compound has been shown to inhibit various ASIC subtypes, including ASIC1, ASIC2, and ASIC3, making it a valuable tool for investigating the role of these channels in physiological and pathophysiological processes.[1][2] Due to its minimal brain penetration, this compound is particularly useful for studying peripheral mechanisms, such as those governing bladder sensation.[2][3][4]

In the context of lower urinary tract research, this compound serves as a selective antagonist to probe the contribution of ASICs to bladder afferent signaling. These afferent pathways are crucial for sensing bladder filling and initiating the micturition reflex, and their sensitization is implicated in conditions like bladder overactivity and pain syndromes.[5]

Mechanism of Action in Bladder Afferent Pathways

Bladder fullness and noxious stimuli are detected by sensory neurons whose endings are located in the bladder wall, including the urothelium and detrusor muscle.[6] Several ion channels and receptors, including ASICs, are expressed on these afferent nerves and are activated by mechanical stretch and changes in the chemical environment, such as a drop in pH.[1][7]

During bladder filling, stretch of the urothelium is thought to cause the release of signaling molecules like adenosine triphosphate (ATP).[6][8] Concurrently, conditions such as inflammation or ischemia can lead to tissue acidosis, releasing protons (H+). Both ATP and protons act on their respective receptors (P2X receptors and ASICs) on bladder afferent nerve terminals to generate action potentials that are transmitted to the central nervous system.[6]

This compound blocks the proton-gated activation of ASICs on these peripheral nerve endings, thereby reducing the afferent signal generated in response to acidic conditions. This action allows researchers to isolate and study the specific contribution of ASIC-mediated signaling to bladder mechanosensation and nociception.[1][4] The likely site of action for systemically administered this compound is the dorsal root ganglia (DRG), where the cell bodies of these afferent neurons reside.[1][4]

G cluster_3 Pharmacological Tool cluster_4 Neural Signaling Urothelium Urothelium Afferent Afferent Nerve Terminal Signal Afferent Signal to CNS (Sensation of Fullness/Pain) Afferent->Signal generates Stretch Bladder Stretch Stretch->Urothelium causes Acidosis Tissue Acidosis (H+) ASICs ASICs Acidosis->ASICs activates ASICs->Afferent A317567 This compound A317567->ASICs BLOCKS

Caption: Proposed mechanism of this compound in bladder afferent pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on ASIC Currents
Cell TypeCurrent TypeIC₅₀ (μM)Reference
Rat DRG NeuronspH 4.5-evoked ASIC currents2 - 30[1][2][3]
Rat DRG NeuronsASIC3-like current (sustained phase)1.025[1][2]
Table 2: Effects of Intraperitoneal (i.p.) this compound on Cystometric Parameters in Mice (Normal Conditions)
ParameterVehicleThis compound (30 μmol/kg)% ChangeSignificanceReference
Intercontraction Interval (ICI)No effectIncreased~30%P < 0.001[2][4]
Maximal Voiding Pressure (MVP)No effectNo effect-Not significant[2][4]
Table 3: Effects of Intraperitoneal (i.p.) this compound on Cystometric Parameters in Mice (Acetic Acid-Induced Hyperactivity)
ParameterVehicleThis compound (30 μmol/kg)% Change from Hyperactive StateSignificanceReference
Intercontraction Interval (ICI)Little effectIncreased~76%P < 0.001[2][4]
Maximal Voiding Pressure (MVP)Little effectNo effect-Not significant[2][4]
Table 4: Effects of Intravesical this compound on Cystometric Parameters in Mice
ConditionConcentrationEffect on Bladder ActivityReference
Normal (pH 6.0 Saline)100 μMNo effect[2][4]
Hyperactive (pH 3.0 Acetic Acid)100 μM - 1 mMNo effect[2][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted according to specific institutional guidelines and experimental goals.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Analysis Animal 1. Animal Acclimation (e.g., C57BL/6 Mice) Surgery 2. Surgical Preparation (Decerebration, Bladder Catheterization) Animal->Surgery Baseline 3. Baseline CMG Recording (Saline Infusion) Surgery->Baseline Admin 4. Drug Administration (i.p. or Intravesical) Baseline->Admin Post 5. Post-Treatment CMG Recording Admin->Post Measure 6. Measure CMG Parameters (ICI, MVP, etc.) Post->Measure Stats 7. Statistical Analysis Measure->Stats

Caption: General experimental workflow for in vivo cystometry.
Protocol 1: In Vivo Cystometry to Evaluate Systemic Effects of this compound

Objective: To assess the impact of systemically administered this compound on bladder function under normal and hyperreflexic conditions.

Materials:

  • This compound

  • Physiological saline

  • 1 N Hydrochloride (HCl)

  • Acetic acid

  • Female C57BL/6 mice (12-13 weeks old)[9]

  • Anesthetic (e.g., sevoflurane) for surgery[9]

  • PE-50 tubing for bladder catheter[9]

  • Infusion pump and pressure transducer

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the mouse for surgery. Perform a precollicular decerebration. Make a midline abdominal incision and insert a PE-50 tube into the bladder dome, securing it with a ligature. Allow the animal to recover for at least 2 hours post-decerebration.[9]

  • Baseline Cystometry (Normal): Begin continuous intravesical infusion of saline (pH 6.3) at a rate of 30 μl/min. Record bladder pressure for a stable baseline period to determine control cystometric parameters like Intercontraction Interval (ICI) and Maximal Voiding Pressure (MVP).[4][9]

  • Drug Administration: Prepare this compound for intraperitoneal (i.p.) injection at a dose of 30 μmol/kg. Dissolve the compound in physiological saline and adjust the pH to 2.8 with HCl.[1][2] Administer the solution via i.p. injection. For the control group, inject an equivalent volume of vehicle.

  • Post-Injection Cystometry: Continue the saline infusion and record cystometric parameters for at least 10-20 minutes post-injection to observe the effects of the drug.[1]

  • Induction of Hyperactivity (Optional): To study the effects on bladder hyperactivity, switch the infusate to a dilute acetic acid solution (pH 3.0).[2][4] Record the hyperreflexic bladder activity.

  • Drug Administration in Hyperactive Model: Once stable hyperactivity is established, administer this compound (30 μmol/kg, i.p.) and continue recording to assess its effect on the shortened ICI.[2][4]

Data Analysis:

  • Measure ICI, MVP, and other relevant parameters before and after drug administration.

  • Compare the percentage change in parameters between the this compound group and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: In Vivo Cystometry to Evaluate Intravesical Effects of this compound

Objective: To determine if this compound acts directly on the urothelium or structures accessible from the bladder lumen.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal and Cystometry Setup: Follow steps 1 and 2 from Protocol 1 to prepare the animal and obtain a stable baseline recording with saline (pH 6.3) infusion.

  • Intravesical Drug Administration: Prepare this compound for intravesical perfusion at a concentration of 100 μM by dissolving it in the saline infusate (adjust pH to 6.0).[1][2] Switch the infusion from saline-only to the this compound-containing saline.

  • Recording: Continue the infusion and record cystometric parameters to observe any changes from baseline.

  • Hyperactivity Model (Optional): To test the effect during irritation, prepare this compound at 100 μM or 1 mM in a dilute acetic acid solution (pH 3.0).[1][2] After establishing a hyperactive baseline with acetic acid alone, switch the infusate to the this compound-containing acetic acid solution and record the response.

Data Analysis:

  • Compare cystometric parameters during the baseline infusion versus the drug-containing infusion. The lack of significant change suggests a peripheral site of action not accessible from the bladder lumen.[2][4]

Protocol 3: Preparation of this compound for In Vivo Studies

Objective: To correctly solubilize and prepare this compound for systemic or intravesical administration.

Reagents:

  • This compound powder

  • Physiological saline (0.9% NaCl)

  • 1 N HCl

  • Dilute acetic acid solution (pH 3.0)

Preparation for Intraperitoneal (i.p.) Injection (30 μmol/kg):

  • Calculate the required mass of this compound based on the desired dose and the animal's body weight (Molecular Weight of this compound: 397.56 g/mol ).[1][2]

  • Dissolve the calculated amount in physiological saline.

  • Carefully adjust the pH of the final solution to 2.8 using 1 N HCl. This is critical for solubility and stability.[1][2]

  • Ensure the final injection volume is appropriate for the animal size (e.g., 5-10 ml/kg for mice).

Preparation for Intravesical Perfusion (100 μM - 1 mM):

  • For Normal Cystometry: Dissolve this compound directly into physiological saline to achieve the target concentration (e.g., 100 μM). Adjust the pH of the infusate to 6.0.[1][2]

  • For Hyperactivity Model: Dissolve this compound into the dilute acetic acid solution (pH 3.0) to achieve the target concentration (e.g., 100 μM or 1 mM).[1][2]

  • Ensure complete dissolution before starting the infusion pump.

References

Application Notes for Whole-Cell Patch-Clamp Recordings with A-317567

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-317567 is a potent and selective antagonist of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, mechanosensation, and neurodegeneration.[1] Specifically, this compound has been shown to be a more potent blocker of ASIC3 and ASIC1a channels than the non-selective inhibitor amiloride.[2][3] These characteristics make this compound a valuable pharmacological tool for researchers investigating the role of ASICs in cellular function and disease.

Mechanism of Action

This compound acts as a non-amiloride blocker of ASIC channels.[4] In whole-cell patch-clamp recordings, it produces a concentration-dependent inhibition of acid-evoked ASIC currents.[4] A key feature of this compound is its ability to equipotently block both the transient and sustained phases of the ASIC3-like current, which is a notable difference from amiloride.[2][4] The amidine moiety of this compound is crucial for its inhibitory effect on ASIC3 currents.[2]

Applications in Research

Whole-cell patch-clamp electrophysiology is the gold-standard technique for characterizing the functional properties of ion channels like ASICs.[5][6] The use of this compound in this context allows for:

  • Isolation and characterization of ASIC currents: By selectively blocking ASIC channels, researchers can isolate and study the contribution of these channels to the total ionic currents in a cell.

  • Investigation of ASIC pharmacology: this compound can be used as a reference compound to screen for and characterize new ASIC inhibitors.

  • Elucidation of the physiological roles of ASICs: By observing the effects of this compound on cellular activity, researchers can gain insights into the functions of ASIC channels in different cell types and tissues. For instance, it has been used to study the role of ASICs in pain pathways in dorsal root ganglion (DRG) neurons.[4]

  • Drug development: As a potent ASIC antagonist, this compound and its analogs are being investigated for their therapeutic potential in conditions such as chronic pain.[3]

Quantitative Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory effects on ASIC channels from whole-cell patch-clamp experiments.

Cell TypeChannel Subtype(s)Agonist (pH)This compound IC₅₀Reference
Acutely dissociated adult rat dorsal root ganglion (DRG) neuronsNative ASICspH 4.52 - 30 µM[4][7]
HEK293 cellsHuman ASIC3pH 5.51.025 µM (1025 nM)[3][7]
HEK293 cellsHuman ASIC1aNot specified450 nM[2][3]
CHO cellsHuman ASIC1aNot specifiedNot specified, but noted as a potent antagonist[8]

Experimental Protocols

This section provides a detailed protocol for conducting whole-cell patch-clamp recordings to investigate the effect of this compound on acid-sensing ion channels.

1. Cell Preparation

  • For primary neurons (e.g., rat DRG neurons): Acutely dissociate ganglia following established enzymatic and mechanical dispersion protocols. Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture for 1-2 days before recording.[9]

  • For transfected cell lines (e.g., HEK293 or CHO cells): Culture cells in appropriate media and passage as needed. For transient transfections, introduce the desired ASIC subunit cDNA using a suitable method (e.g., lipofection) 24-48 hours before the experiment. For stable cell lines, maintain selection pressure to ensure consistent channel expression.

2. Solutions and Reagents

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[9]

  • Acidic Extracellular Solution: Prepare the extracellular solution as above, but adjust the pH to the desired acidic level (e.g., pH 5.5) using MES or another suitable buffer to activate ASICs.[9]

  • Intracellular (Pipette) Solution (in mM): 119 K-gluconate, 15 KCl, 3.2 MgCl₂, 5 EGTA, 5 HEPES, 5 K₂ATP. Adjust pH to 7.2 with KOH.[3][5]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like DMSO. Store at -20°C.

  • Working Solutions of this compound: On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.

3. Electrophysiological Recording

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[5][6]

  • Whole-Cell Configuration:

    • Transfer a coverslip with the cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a target cell with the patch pipette under positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.[5]

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -60 mV or -70 mV to record inward currents.[3][6]

    • Acquire data using an appropriate patch-clamp amplifier and data acquisition software.

    • Apply the acidic extracellular solution to evoke ASIC currents. The fast kinetics of some ASICs may require a rapid solution exchange system.[10]

    • To test the effect of this compound, pre-apply the compound in the extracellular solution for a sufficient duration (e.g., 1-2 minutes) before co-applying it with the acidic solution.

    • To generate a concentration-response curve, apply increasing concentrations of this compound and measure the inhibition of the peak or sustained acid-evoked current.

4. Data Analysis

  • Measure the peak amplitude and/or the sustained component of the acid-evoked currents in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC₅₀ value and the Hill coefficient.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Culture / Dissociation giga_seal Form Gigaohm Seal cell_prep->giga_seal solution_prep Prepare Solutions (Intra, Extra, this compound) solution_prep->giga_seal pipette_pull Pull Patch Pipettes pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Current whole_cell->record_baseline apply_acid Apply Acidic Solution (Evoke ASIC Current) record_baseline->apply_acid apply_A317567 Apply this compound apply_acid->apply_A317567 Pre-application record_effect Record in Presence of this compound apply_acid->record_effect Co-application apply_A317567->record_effect measure_current Measure Current Amplitudes record_effect->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Experimental workflow for whole-cell patch-clamp recordings with this compound.

signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space ASIC ASIC Channel Na_Ca_influx Na+/Ca2+ Influx ASIC->Na_Ca_influx Allows Protons Extracellular Protons (Low pH) Protons->ASIC Activates A317567 This compound A317567->ASIC Inhibits Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential Firing) Depolarization->Cellular_Response

Caption: Signaling pathway of ASIC activation and inhibition by this compound.

logical_relationship start Start Data Analysis is_stable Is the recording stable? start->is_stable is_current_present Is acid-evoked current > threshold? is_stable->is_current_present Yes discard_cell Discard cell data is_stable->discard_cell No measure_amplitude Measure peak and sustained current is_current_present->measure_amplitude Yes is_current_present->discard_cell No is_inhibition_observed Is inhibition by this compound observed? calculate_inhibition Calculate percent inhibition is_inhibition_observed->calculate_inhibition Yes is_inhibition_observed->discard_cell No measure_amplitude->is_inhibition_observed plot_curve Plot concentration-response curve calculate_inhibition->plot_curve fit_hill Fit with Hill equation to get IC50 plot_curve->fit_hill end End Analysis fit_hill->end

Caption: Logical workflow for data analysis of this compound effects.

References

Troubleshooting & Optimization

A-317567 solubility in DMSO and saline for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-317567, focusing on its solubility in DMSO and saline for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

This compound exhibits high solubility in DMSO.[1][2] It can be dissolved at a concentration of 125 mg/mL, although this may require sonication.[1][2] It is important to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]

Q2: Can I dissolve this compound directly in saline for in vivo studies?

Direct dissolution of this compound in saline is not recommended for achieving a suitable concentration for in vivo experiments. While one source indicates a solubility of ≥ 2.08 mg/mL in saline, this is part of a co-solvent formulation and not a direct dissolution in saline alone.[1] To ensure a stable and clear solution for administration to animals, a co-solvent system is necessary.

Q3: What are the recommended solvent formulations for preparing this compound for in vivo administration?

Two primary co-solvent formulations are recommended to achieve a clear solution of this compound for in vivo studies, with a solubility of at least 2.08 mg/mL:

  • Aqueous-based formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • Oil-based formulation: 10% DMSO and 90% Corn Oil.[1][2]

The choice of formulation may depend on the specific experimental requirements, such as the route of administration and the desired dosing volume.

Q4: I am observing precipitation when preparing my this compound solution for in vivo use. What should I do?

If you observe precipitation or phase separation during the preparation of your this compound solution, you can try gentle heating and/or sonication to aid dissolution.[1] It is also crucial to add the solvents in the correct order as specified in the protocols. For the aqueous-based formulation, the recommended order is DMSO, followed by PEG300, then Tween-80, and finally Saline.[1][2]

Q5: How should I store my this compound stock and working solutions?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[3] Stock solutions in a solvent can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1][2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving this compound in DMSO Hygroscopic DMSO (has absorbed water)Use a fresh, unopened bottle of anhydrous DMSO.[1]
Insufficient mixingUse ultrasonic treatment to aid dissolution.[1][2]
Precipitation in the final in vivo formulation Incorrect solvent orderEnsure solvents are added one by one in the specified sequence.[1][2]
Low temperatureGently warm the solution and/or sonicate to help dissolve the precipitate.[1]
Cloudy or unclear final solution Incomplete dissolutionEnsure the initial DMSO stock solution is clear before adding co-solvents.
Saturation limit exceededDo not exceed the recommended maximum solubility of ≥ 2.08 mg/mL for the in vivo formulations.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 125 mg/mL.

  • Vortex the solution thoroughly.

  • If the compound is not fully dissolved, use an ultrasonic bath to aid dissolution until the solution is clear.[1][2]

  • Store the stock solution at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1]

Preparation of this compound for In Vivo Administration (Aqueous-Based Formulation)

Objective: To prepare a 1 mL working solution of this compound in an aqueous-based co-solvent system.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline

  • Sterile tubes

  • Pipettes

Methodology:

  • Start with a clear stock solution of this compound in DMSO.

  • In a sterile tube, add each solvent sequentially, ensuring the solution is mixed well after each addition. The volumetric ratios should be:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For a 1 mL final volume, the following amounts can be used as an example:

    • Add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

    • To this mixture, add 50 µL of Tween-80 and mix again.[1]

    • Finally, add 450 µL of Saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]

  • This protocol will yield a solution with a concentration of at least 2.08 mg/mL.[1][2]

  • It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Visualizations

A317567_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Working Solution (Aqueous) A_powder This compound Powder Stock Clear Stock Solution (≤ 125 mg/mL) A_powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Ultrasonic Ultrasonic Bath Stock->Ultrasonic If needed PEG300 PEG300 (40%) Stock->PEG300 1. Add & Mix (10%) Tween80 Tween-80 (5%) PEG300->Tween80 2. Add & Mix Saline Saline (45%) Tween80->Saline 3. Add & Mix Final_Sol Final Clear Solution (≥ 2.08 mg/mL) Saline->Final_Sol 4. Final Volume

Caption: Workflow for preparing this compound solutions.

A317567_Signaling_Pathway cluster_stimulus Cellular Environment cluster_channel Ion Channel cluster_inhibition Pharmacological Intervention cluster_response Cellular Response Acidosis Low Extracellular pH (Acidosis) ASIC3 ASIC3 Channel Acidosis->ASIC3 Activates Na_Influx Na+ Influx ASIC3->Na_Influx Opens A317567 This compound A317567->ASIC3 Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Neuron_Activation Neuron Activation (Pain Signal) Depolarization->Neuron_Activation

Caption: this compound mechanism of action via ASIC3 inhibition.

References

How to prepare A-317567 stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for the preparation of A-317567 stock solutions for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?

For in vitro cell culture experiments, the recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the solubility of this compound in DMSO?

This compound has a high solubility in DMSO, reaching up to 125 mg/mL (314.42 mM).[1][2] It is important to note that DMSO is hygroscopic, and using newly opened DMSO is recommended for optimal solubility.

Q3: My this compound is not dissolving completely in DMSO. What should I do?

If you encounter precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid in dissolving the compound.[1] Ensure your DMSO is of high quality and not old, as absorbed moisture can affect solubility.

Q4: What are the recommended storage conditions and stability of this compound stock solutions?

Once prepared, this compound stock solutions should be aliquoted and stored tightly sealed. The recommended storage conditions are:

  • -80°C for up to 6 months.[1][2]

  • -20°C for up to 1 month (protect from light).[1][2]

It is generally recommended to make up solutions and use them on the same day whenever possible.[3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[3]

Q5: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the acid-sensing ion channel 3 (ASIC-3).[1][2][4] ASICs are proton-gated sodium-selective ion channels that are activated by a decrease in extracellular pH.[5][6] this compound has been shown to block both the transient and sustained components of the ASIC3 current.[7]

Quantitative Data Summary

The following table provides a quick reference for preparing this compound stock solutions at various concentrations.

Molar ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM2.5153 mL12.5767 mL25.1534 mL
5 mM0.5031 mL2.5153 mL5.0307 mL
10 mM0.2515 mL1.2577 mL2.5153 mL

Molecular Weight of this compound: 397.56 g/mol [2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Equilibration: Allow the vial of this compound powder to come to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the this compound powder. To prepare a 10 mM stock solution from 1 mg of this compound, add 0.2515 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for preparing the stock solution.

A317567_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Low Extracellular pH (H+) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Na_Influx Na+ Influx ASIC3->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Cellular Response (e.g., Nociception) Depolarization->Cellular_Response A317567 This compound A317567->ASIC3 Inhibits

Caption: this compound inhibits the acid-sensing ion channel 3 (ASIC3).

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Appropriate Volume of DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved store Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Off-target effects of A-317567 on neurotransmitter receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-317567 in their experiments. The information focuses on potential off-target effects of this compound on neurotransmitter receptors to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is primarily known as a potent inhibitor of the acid-sensing ion channel 3 (ASIC3), with a reported IC50 of approximately 1.025 µM. It also inhibits other ASIC subtypes, notably ASIC1a.

Q2: I am observing sedative effects in my animal model after administering this compound, even in ASIC3 knockout animals. What could be the cause?

A2: The sedative effects of this compound and its analogs are likely due to off-target activities.[1] Studies have shown that a close analog of this compound, compound 10b, is highly promiscuous and interacts with a variety of other receptors, including several neurotransmitter receptors that can mediate sedative or CNS-related effects.[1] It is crucial to consider these off-target effects when interpreting behavioral studies.

Q3: My experimental results are inconsistent with the known function of ASIC3. How can I determine if off-target effects are responsible?

A3: To investigate potential off-target effects, consider the following:

  • Control Experiments: Include control groups treated with compounds known to selectively target the suspected off-target receptors.

  • Dose-Response Analysis: Perform a thorough dose-response study. Off-target effects may only appear at higher concentrations of this compound.

  • Use of a Structurally Unrelated ASIC3 Antagonist: If available, using a different chemical scaffold that also antagonizes ASIC3 can help differentiate between on-target and off-target effects.

  • In Vitro Assays: Test the effect of this compound on cell lines expressing the suspected off-target receptors.

Q4: What are the known off-target neurotransmitter receptor classes for this compound or its close analogs?

A4: A study on an analog of this compound revealed binding affinities (IC50 < 10 µM) for 39 different targets, including receptors from the following classes:

  • Muscarinic receptors

  • Adrenergic receptors

  • Dopamine receptors

  • Norepinephrine receptors

  • Serotonin (5-HT) receptors[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected change in animal behavior (e.g., sedation, hyperactivity, anxiety-like behavior) Off-target effects on CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, or muscarinic receptors).1. Review the known off-target profile of this compound analogs. 2. Lower the dose of this compound to a range where it is selective for ASICs, if possible. 3. Include positive controls for the observed behavioral phenotype to compare effects. 4. Consider using a more selective ASIC3 antagonist if available.
Inconsistent results in functional assays (e.g., calcium imaging, neurotransmitter release assays) This compound may be interacting with neurotransmitter receptors on your cells that modulate the signaling pathway under investigation.1. Profile your cell line or primary culture for the expression of potential off-target receptors (e.g., via qPCR or western blot). 2. Use selective antagonists for the suspected off-target receptors in combination with this compound to see if the unexpected effect is blocked.
Difficulty replicating published analgesic effects of this compound The analgesic effects observed in some studies may be a combination of on-target ASIC inhibition and off-target effects (e.g., anxiolytic effects mediated by ASIC1a inhibition or interaction with other pain-modulating receptors).1. Carefully replicate the experimental conditions of the original study (animal strain, pain model, dose, and route of administration). 2. Consider the contribution of ASIC1a blockade to the analgesic phenotype. 3. Evaluate both thermal and mechanical hypersensitivity, as different receptor systems may modulate these differently.

Data Presentation: Off-Target Binding Profile

While a complete public dataset of the off-target screening for this compound is not available, a study on its close and more potent analog, "compound 10b," provides insight into its promiscuity. The following table summarizes the known on-target and off-target activities.

TargetCompoundAssay TypeResult (IC50)Reference
On-Target
ASIC3This compoundElectrophysiology~1.025 µMMedchemExpress
ASIC currents (rat DRG neurons)This compoundElectrophysiology2 - 30 µMMedchemExpress
ASIC3Compound 10bElectrophysiology356 nM[1]
ASIC1aCompound 10bElectrophysiology450 nM[1]
Off-Target Classes (Neurotransmitter Receptors)
Muscarinic ReceptorsCompound 10bRadioligand Binding< 10 µM[1]
Adrenergic ReceptorsCompound 10bRadioligand Binding< 10 µM[1]
Dopamine ReceptorsCompound 10bRadioligand Binding< 10 µM[1]
Norepinephrine TransporterCompound 10bRadioligand Binding< 10 µM[1]
Serotonin ReceptorsCompound 10bRadioligand Binding< 10 µM[1]

Experimental Protocols

Electrophysiological Recording of ASIC Currents in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the inhibitory effect of this compound on acid-evoked currents in primary sensory neurons.

Methodology:

  • DRG Neuron Isolation and Culture:

    • Euthanize an adult rat according to approved institutional protocols.

    • Dissect dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated buffer.

    • Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.

    • Triturate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on coated coverslips and culture them for 24-48 hours before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

    • Pull patch pipettes from borosilicate glass and fill them with an internal solution (e.g., containing in mM: 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH 7.2).

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Acid-Evoked Current Measurement and Drug Application:

    • Establish a baseline by perfusing the neuron with the external solution.

    • Rapidly switch the perfusion to an acidic external solution (e.g., pH 5.5) for a short duration (e.g., 3 seconds) to evoke an inward ASIC current.

    • Wash out the acidic solution and allow the current to return to baseline.

    • Pre-incubate the neuron with varying concentrations of this compound in the external solution for a defined period.

    • While in the presence of this compound, apply the acidic stimulus again and record the resulting current.

    • Calculate the percentage of inhibition of the acid-evoked current by this compound.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Objective: To assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.

Methodology:

  • Induction of Inflammation:

    • Handle adult male Sprague-Dawley rats for several days to acclimate them to the experimental procedures.

    • Briefly anesthetize the rats with isoflurane.

    • Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce a localized and persistent inflammation.

  • Drug Administration:

    • At a specified time post-CFA injection (e.g., 24 hours), administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the rat in a testing chamber with a mesh floor and allow it to acclimate.

    • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the inflamed paw.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.

    • Compare the withdrawal thresholds between the vehicle- and this compound-treated groups.

  • Assessment of Thermal Hyperalgesia (Hargreaves Test):

    • Place the rat in a plexiglass chamber on a glass floor.

    • Position a radiant heat source beneath the inflamed paw.

    • Measure the time it takes for the rat to withdraw its paw from the heat stimulus (paw withdrawal latency).

    • A cut-off time is used to prevent tissue damage.

    • Compare the paw withdrawal latencies between the vehicle- and this compound-treated groups.

Visualizations

ASIC_Signaling_Pathway ASIC Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons ASIC_Channel ASIC1a / ASIC3 Protons->ASIC_Channel Activates This compound This compound This compound->ASIC_Channel Inhibits Na_Influx Na+ Influx ASIC_Channel->Na_Influx Ca_Influx Ca2+ Influx (ASIC1a) ASIC_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., ERK activation, Calpain/Calcineurin pathways) Ca_Influx->Downstream_Signaling Depolarization->Downstream_Signaling Activates VGCCs

Caption: On-target signaling pathway of this compound on ASIC channels.

Off_Target_GPCR_Pathway Potential Off-Target GPCR Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A-317567_analog This compound Analog GPCR GPCR (e.g., Muscarinic, Adrenergic, Dopamine, Serotonin Rec.) A-317567_analog->GPCR Modulates Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Activates G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: General off-target pathway for this compound analogs on GPCRs.

Experimental_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Hypothesis Hypothesize: On-target or Off-target Effect? Start->Hypothesis Dose_Response Conduct Dose-Response Curve Hypothesis->Dose_Response Selective_Concentration Effect present only at high concentrations? Dose_Response->Selective_Concentration Off_Target_Investigation Investigate Off-Target Effects Selective_Concentration->Off_Target_Investigation Yes On_Target_Confirmation Confirm On-Target Mechanism Selective_Concentration->On_Target_Confirmation No Use_Antagonists Use selective antagonists for suspected off-target receptors Off_Target_Investigation->Use_Antagonists Different_Agonist Use a different agonist for the primary target if possible On_Target_Confirmation->Different_Agonist Result_Blocked Unexpected effect blocked? Use_Antagonists->Result_Blocked Conclusion_Off_Target Conclude Off-Target Involvement Result_Blocked->Conclusion_Off_Target Yes Conclusion_On_Target Likely On-Target Effect Result_Blocked->Conclusion_On_Target No

Caption: Logical workflow for troubleshooting off-target effects.

References

A-317567-induced sedation in animal models and how to control for it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using A-317567. This resource provides troubleshooting guides and frequently asked questions to address this compound-induced sedation in animal models and outlines methods to control for this potential experimental confound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels.[1] It is a non-amiloride blocker that shows activity against several ASIC subtypes, including ASIC1a and ASIC3.[1][2][3] These channels are expressed in the central and peripheral nervous systems and are activated by a drop in extracellular pH, which often occurs during tissue injury and inflammation.[1][4] By blocking these channels, this compound prevents the influx of cations that leads to neuronal depolarization and the transmission of pain signals.[5][6]

Q2: Why does this compound cause sedation in animal models?

Sedation is a frequently noted side effect in animals treated with this compound and its analogs.[2][3] This effect is considered a significant experimental confound, particularly in pain studies where a reduction in motor activity can be misinterpreted as analgesia. The precise mechanism for sedation is not fully understood, but it is believed to be an off-target effect or potentially mediated by the inhibition of ASIC1a channels in the central nervous system.[2][3]

Q3: Is the sedative effect of this compound mediated by its intended target, ASIC3?

Evidence suggests that the sedative effects are not mediated by ASIC3. Studies using ASIC3 knockout mice have shown that both wild-type and knockout mice experience sedation following the administration of this compound analogs.[2][3] This indicates that the sedative pathway is independent of ASIC3 inhibition and may involve other ASIC subtypes or different receptors entirely.[2][4]

Q4: How can I visually identify sedation in my rodent models?

Animals exhibiting sedation may appear lethargic or have reduced spontaneous movement. However, they are typically easily aroused when handled.[2] It is crucial to distinguish this state from the motor impairment and ataxia that can also occur, which is best quantified using specific behavioral tests.

Q5: What are common methods to assess and quantify sedation or motor impairment?

The most common method to assess motor coordination and balance as a proxy for sedation is the rotarod test .[2] This test measures the latency of an animal to fall from a rotating rod. A significant decrease in performance on the rotarod after drug administration indicates motor impairment or sedation.[2] Other methods include open-field tests to measure changes in locomotor activity and accelerometers to directly quantify movement.[7]

Troubleshooting Guide

Scenario: My pain assay results are inconclusive. How can I distinguish true analgesia from this compound-induced sedation?

This is a critical issue when working with this compound. A sedated animal may show a reduced response to a noxious stimulus (e.g., longer latency to withdraw a paw from a heat source) simply because its motor functions are impaired, not because its perception of pain is reduced.

Troubleshooting Steps:

  • Incorporate a Motor Function Assessment: Always run a motor coordination test, such as the rotarod, in parallel with your pain assay. This allows you to determine if the doses of this compound that produce an apparent analgesic effect also cause motor impairment.

  • Establish a Dose-Response Relationship: Conduct a thorough dose-response study for both the analgesic and sedative effects. This will help you identify a potential therapeutic window where this compound provides analgesia at doses that do not significantly impact motor function.

  • Use Appropriate Controls: Include a positive control for sedation (e.g., diazepam) in your experiments. This allows you to compare the behavioral phenotype of this compound-treated animals to that of a known sedative, helping to differentiate the effects.[8][9]

  • Consider the Timing of Assessments: The timing of your behavioral tests is crucial. Ensure that the motor function test and the pain assay are conducted when the drug is expected to be at its peak effect.

Quantitative Data Summary

The following table summarizes the pharmacological profile and observed in-vivo effects of this compound and a potent analog.

CompoundTargetIC50Animal ModelDoseObserved EffectCitation
This compound Native ASIC Currents2-30 µMRat3-30 mg/kgEfficacious in inflammatory and post-operative pain models.[1]
Analog 10b hASIC3356 nMRat30 mg/kgReversed mechanical hypersensitivity; significant sedation and motor impairment noted.[2]
Analog 10b hASIC1a450 nMRat30 mg/kgImpaired performance on rotarod test.[2]
Analog 10b ASIC-3 KO Mouse30 mg/kgReversed mechanical hypersensitivity; sedation also observed, indicating a non-ASIC3 mechanism.[2]

Key Experimental Protocols

Rotarod Test for Motor Coordination

This protocol is designed to assess the effect of this compound on motor coordination and balance in rats.[2]

Objective: To quantify sedation and motor impairment by measuring the time a rat can remain on a rotating rod.

Materials:

  • Rotarod apparatus (e.g., IITC Model 755)

  • Male Sprague-Dawley rats (150-250 g)

  • This compound solution and vehicle control

  • Syringes for intraperitoneal (i.p.) injection

  • Timer

Methodology:

  • Acclimation and Training:

    • Allow rats to acclimate to the testing room for at least 1 hour before the first session.

    • Train the rats on the rotarod for 2-3 consecutive days prior to the experiment.

    • During training, place each rat on the rod rotating at a low, constant speed (e.g., 4 rpm).

    • A rat is considered trained when it can consistently remain on the rod for a set duration (e.g., 120 seconds) over several trials.

  • Baseline Measurement:

    • On the day of the experiment, record a baseline latency to fall for each trained rat before any treatment is administered. Perform 2-3 trials per animal and average the results.

  • Drug Administration:

    • Administer this compound or vehicle control via i.p. injection at the desired doses.

  • Post-Dosing Assessment:

    • At a predetermined time point post-injection (e.g., 60 minutes), place the rat back on the rotarod.[2]

    • Record the latency to fall from the rotating rod. The trial ends if the animal falls off or grips the rod and spins around with it for two consecutive revolutions.

    • Set a maximum trial duration (e.g., 300 seconds).

  • Data Analysis:

    • Compare the latency to fall for the this compound-treated groups against the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA). A statistically significant decrease in latency indicates motor impairment.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_membrane Cell Membrane cluster_intra ASIC ASIC Channel (e.g., ASIC3, ASIC1a) Cation Cation Influx (Na+) ASIC->Cation Opens to allow H_ion Extracellular Acidosis (Low pH / H+) H_ion->ASIC Activates A317 This compound A317->ASIC Inhibits Depol Neuronal Depolarization Cation->Depol Signal Pain Signal Transmission Depol->Signal

Caption: Mechanism of this compound action on Acid-Sensing Ion Channels (ASICs).

Experimental Workflow to Control for Sedation

G start Start: Animal Acclimation & Training (Rotarod) baseline 1. Baseline Assessment (Pre-drug motor & pain response) start->baseline admin 2. Administer Treatment (Vehicle or this compound) baseline->admin wait 3. Wait for Peak Drug Effect (e.g., 30-60 min) admin->wait motor 4. Assess Sedation / Motor Function (Rotarod Test) wait->motor pain 5. Assess Nociceptive Response (e.g., Hot Plate, von Frey) motor->pain analyze 6. Data Analysis (Separate & correlational analysis) pain->analyze end End analyze->end

Caption: Experimental workflow for differentiating analgesic from sedative effects.

Logical Diagram of Sedation as a Confounding Factor

G drug This compound Administration analgesia True Analgesia (Target Effect) drug->analgesia Pathway A sedation Sedation / Motor Impairment (Confounding Effect) drug->sedation Pathway B outcome Reduced Response in Pain Assay analgesia->outcome Direct Effect sedation->outcome Indirect Effect (False Positive)

Caption: Logical relationship illustrating how sedation confounds pain assay results.

References

Troubleshooting A-317567 variability in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-317567 in electrophysiology recordings.

Introduction: Correcting the Target - this compound is an ASIC Inhibitor

It is a common misconception that this compound is a P2X receptor antagonist. Scientific literature clearly identifies this compound as a potent inhibitor of Acid-Sensing Ion Channels (ASICs), particularly the ASIC3 subtype.[1][2][3][4] This guide will address variability in electrophysiology recordings related to its activity as an ASIC inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing significant variability in the inhibitory effect of this compound between experiments. What are the common causes?

Several factors can contribute to variability in the efficacy of this compound:

  • Compound Stability and Handling: this compound stock solutions have limited stability. For optimal results, store stock solutions at -80°C for up to 6 months and at -20°C for no more than one month, protected from light.[1] When preparing solutions, use freshly opened, high-quality DMSO as the compound is sensitive to hygroscopic DMSO.[1] If precipitation occurs, gentle heating and sonication can aid dissolution.[1]

  • Off-Target Effects: this compound is known to have substantial off-target activity, interacting with numerous other neurotransmitter receptors.[5] This can lead to unexpected electrophysiological responses and variability, especially in complex biological systems.

  • ASIC Subtype Expression: The inhibitory potency of this compound varies depending on the specific ASIC subtype being studied.[2][3] The IC50 can range from approximately 2 to 30 μM depending on the type of ASIC current.[2] Variability in the expression levels of different ASIC subtypes in your model system can therefore lead to inconsistent results.

  • pH of Extracellular Solution: As this compound targets acid-sensing ion channels, the pH of your extracellular recording solution is a critical parameter. Ensure precise and consistent pH control across all experiments.

Q2: My IC50 value for this compound is different from the published values. Why might this be?

Discrepancies in IC50 values can arise from:

  • Different Experimental Systems: Published IC50 values are often determined using specific cell lines or primary neuron preparations (e.g., adult rat dorsal root ganglion neurons) which may have different complements of ASIC subtypes compared to your system.[2]

  • Variations in Experimental Protocols: Differences in recording conditions such as the pH used to evoke ASIC currents (e.g., pH 4.5), the duration of compound application, and the composition of intracellular and extracellular solutions can all influence the apparent potency of the inhibitor.

  • Compound Degradation: As mentioned, improper storage and handling of this compound can lead to degradation of the compound, resulting in a rightward shift of the concentration-response curve and a higher apparent IC50.

Q3: I am observing sedative or unexpected neurological effects in my in vivo experiments. Is this related to this compound's action on ASICs?

While this compound has demonstrated analgesic effects in animal models, it also causes sedation.[6] This sedative effect has been observed even in ASIC3 knockout mice, suggesting it is likely due to off-target effects and not solely mediated by ASIC3 inhibition.[6] It is also known to inhibit ASIC1a, which is implicated in CNS-related behaviors.[6] Therefore, caution is warranted when interpreting behavioral or neurological outcomes in vivo, as they may not be exclusively due to the intended inhibition of ASIC3.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound on various ASIC currents.

Target/Current TypeReported IC50Cell Type/SystemReference
Acid-Sensing Ion Channel 3 (ASIC3)1.025 µMNot specified[1][4]
pH 4.5-evoked ASIC currents2 - 30 µMAcutely dissociated adult rat dorsal root ganglion (DRG) neurons[2]
Sustained phase of ASIC3-like currentEquip-otent to transient phaseAcutely dissociated adult rat dorsal root ganglion (DRG) neurons[2]

Key Experimental Protocol: Whole-Cell Patch-Clamp Recording of ASIC Currents

This protocol is a general guideline for measuring the effect of this compound on proton-gated currents in cultured neurons or heterologous expression systems.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing the desired ASIC subtype or primary dorsal root ganglion neurons) onto glass coverslips 24-48 hours before recording.

    • Use appropriate culture medium and conditions for the chosen cell type.

  • Solutions:

    • Extracellular (bath) solution (Standard): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH.

    • Extracellular (low pH) solution: Same as standard extracellular solution, but adjust pH to the desired acidic level (e.g., 4.5 to 6.5) with HCl to activate ASIC channels.

    • Intracellular (pipette) solution: 120 mM KCl, 5 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10-100 mM stock solution in 100% DMSO. Store at -80°C in small aliquots.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

    • Continuously perfuse the cells with the standard extracellular solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a gigaohm seal and obtain the whole-cell patch-clamp configuration.

    • Clamp the cell membrane potential at -60 mV.

  • Experimental Procedure:

    • Establish a stable baseline current in the standard extracellular solution.

    • To elicit an ASIC current, rapidly switch the perfusion to the low pH extracellular solution for a brief period (e.g., 2-5 seconds) until the current peaks and begins to desensitize. A fast solution exchange system is recommended.[7]

    • Wash the cell with the standard extracellular solution until the current returns to baseline. Repeat this control stimulation to ensure a stable response.

    • To test the effect of this compound, pre-incubate the cell with the desired concentration of the inhibitor (diluted in the standard extracellular solution) for a defined period (e.g., 2-5 minutes).

    • While still in the presence of this compound, co-apply the low pH solution to elicit the ASIC current.

    • Wash out the inhibitor with the standard extracellular solution and perform a final low pH application to check for recovery.

    • The percentage of inhibition is calculated by comparing the peak current amplitude in the presence of this compound to the control peak current amplitude.

Visualizations

Signaling Pathway of ASIC3 Inhibition by this compound

ASIC3_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Low pH (H+) ASIC3_closed ASIC3 Channel (Closed) Protons->ASIC3_closed Binds & Activates A317567 This compound A317567->ASIC3_closed Binds & Inhibits ASIC3_open ASIC3 Channel (Open) ASIC3_closed->ASIC3_open Conformational Change Na_ion Na+ Influx ASIC3_open->Na_ion Allows Depolarization Membrane Depolarization Na_ion->Depolarization Troubleshooting_Workflow cluster_compound Compound Integrity cluster_protocol Protocol Consistency cluster_off_target Biological Complexity cluster_system Model System Characterization Start High Variability in This compound Effect Observed Check_Compound Step 1: Verify Compound Handling & Storage Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol If compound handling is correct Fresh_DMSO Use fresh, high-quality DMSO? Check_Compound->Fresh_DMSO Storage_Temp Stored at -80°C? Check_Compound->Storage_Temp Aliquot Used fresh aliquot? Check_Compound->Aliquot Consider_Off_Target Step 3: Assess Potential Off-Target Effects Check_Protocol->Consider_Off_Target If protocol is consistent pH_Control Consistent extracellular pH? Check_Protocol->pH_Control Incubation_Time Consistent pre-incubation time? Check_Protocol->Incubation_Time Solution_Freshness Solutions freshly prepared? Check_Protocol->Solution_Freshness Validate_System Step 4: Characterize Model System Consider_Off_Target->Validate_System If off-target effects are possible Other_Receptors Consider other receptor expression in your system. Consider_Off_Target->Other_Receptors Control_Expts Run controls with other antagonists. Consider_Off_Target->Control_Expts Result_Persists Variability Persists Validate_System->Result_Persists ASIC_Subtypes Profile ASIC subtype expression (e.g., qPCR, Western Blot). Validate_System->ASIC_Subtypes Result_Improved Variability Reduced Fresh_DMSO->Result_Improved Storage_Temp->Result_Improved Aliquot->Result_Improved pH_Control->Result_Improved Incubation_Time->Result_Improved Solution_Freshness->Result_Improved Other_Receptors->Result_Improved Control_Expts->Result_Improved ASIC_Subtypes->Result_Improved

References

Technical Support Center: Optimizing A-317567 Concentration for ASIC3 Inhibition In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of A-317567, a potent inhibitor of the Acid-Sensing Ion Channel 3 (ASIC3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: Based on published data, a good starting point for this compound concentration is around its IC50 value for ASIC3, which is approximately 1.025 µM.[1][2][3] However, the optimal concentration can vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve starting from 10 nM to 100 µM to determine the optimal concentration for your specific assay.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO at concentrations up to 10 mM.[4] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For long-term storage, stock solutions should be stored at -20°C for up to 3 years or at -80°C for up to 1 year.[3] For short-term use, aliquots can be stored at -20°C for up to one month, protected from light.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to have some activity on other ASIC subtypes, particularly ASIC1a. Therefore, it is crucial to consider potential off-target effects in your experimental design. When interpreting results, especially in systems where other ASIC subtypes are expressed, it is advisable to use control experiments, such as using cells that do not express ASIC3 or employing other more selective ASIC3 inhibitors if available.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of ASIC3 activity Compound Degradation: Improper storage or handling of this compound.Ensure the compound is stored correctly at -20°C or -80°C and protected from light.[1] Prepare fresh dilutions from a stock solution for each experiment.
Solubility Issues: Precipitation of the compound in the aqueous assay buffer.Ensure the final DMSO concentration in your assay medium is low (typically <0.1%) and does not affect cell viability or channel activity. If solubility is an issue, try vortexing or sonicating the solution briefly.
Incorrect pH for ASIC3 activation: The pH drop used to activate ASIC3 is not optimal.Verify the pH of your acidic stimulation buffer. ASIC3 is activated by a drop in extracellular pH, typically to a range of 6.8 to 5.0.
Low expression of ASIC3 in the cell line: The cells used may not express sufficient levels of functional ASIC3 channels.Confirm ASIC3 expression in your cell line using techniques like qPCR, Western blot, or by using a positive control agonist.
High background signal or cell death Cytotoxicity of this compound at high concentrations: The concentrations of this compound used are toxic to the cells.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold.
High DMSO concentration: The final concentration of DMSO in the assay is too high.Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect.
Variability in IC50 values between experiments Inconsistent experimental conditions: Variations in cell density, incubation time, or stimulation conditions.Standardize your experimental protocol. Ensure consistent cell seeding density, incubation times with the inhibitor, and precise control of the pH stimulation.
Data analysis method: Inconsistent method for calculating the IC50.Use a standardized method for fitting the dose-response curve and calculating the IC50 value. Software like GraphPad Prism can be used for non-linear regression analysis.[5][6][7]

Data Presentation

Table 1: Inhibitory Activity of this compound on ASIC3

ParameterValueCell TypeReference
IC50 1.025 µMNot specified[2][3]
IC50 Range 2 - 30 µMAcutely dissociated adult rat dorsal root ganglion (DRG) neurons[1][2][8]

Experimental Protocols

Detailed Methodology: Whole-Cell Patch Clamp Assay for ASIC3 Inhibition

This protocol is designed to measure the inhibitory effect of this compound on proton-gated currents in cells expressing ASIC3.

1. Cell Preparation:

  • Culture cells stably or transiently expressing human or rodent ASIC3 (e.g., HEK293, CHO cells) on glass coverslips.

  • Use cells at 70-80% confluency for recordings.

2. Solutions:

  • External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Acidic Stimulation Solution (pH 6.0): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM MES, 10 mM Glucose. Adjust pH to 6.0 with NaOH.

  • Internal Solution (Pipette Solution): 120 mM KCl, 5 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the membrane potential at -60 mV.

  • Record baseline proton-gated currents by rapidly switching the perfusion from the external solution (pH 7.4) to the acidic stimulation solution (pH 6.0) for 2-5 seconds.

  • Wash the cell with the external solution (pH 7.4) until the current returns to baseline.

  • To test the effect of this compound, pre-incubate the cell with the desired concentration of the inhibitor (diluted in the external solution) for 2-5 minutes before applying the acidic stimulus in the continued presence of the inhibitor.

  • Record currents at various concentrations of this compound to generate a dose-response curve.

4. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by the acidic stimulus in the absence and presence of different concentrations of this compound.

  • Normalize the peak current amplitude in the presence of the inhibitor to the control current amplitude.

  • Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response equation to determine the IC50 value.[5][6][7]

Mandatory Visualizations

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ ASIC3 ASIC3 Channel Protons->ASIC3 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->ASIC3 Sensitizes Na_ion Na+ influx ASIC3->Na_ion Opens Depolarization Membrane Depolarization Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain Sensation AP->Pain A317567 This compound A317567->ASIC3 Inhibits

Caption: ASIC3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (ASIC3 expressing) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Prepare_Solutions Prepare Solutions (this compound, Buffers) Apply_Inhibitor Apply this compound (Dose-Response) Prepare_Solutions->Apply_Inhibitor Patch_Clamp->Apply_Inhibitor Acid_Stimulation Acidic pH Stimulation Apply_Inhibitor->Acid_Stimulation Record_Current Record ASIC3 Current Acid_Stimulation->Record_Current Measure_Peak Measure Peak Current Record_Current->Measure_Peak Normalize_Data Normalize Data Measure_Peak->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for optimizing this compound concentration using patch clamp.

References

A-317567 minimal brain penetration and its implications for CNS studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing A-317567 in their experiments, with a particular focus on its minimal brain penetration and the implications for Central Nervous System (CNS) studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, small-molecule, non-amiloride blocker of Acid-Sensing Ion Channels (ASICs).[1] It primarily targets ASIC3, an ion channel activated by low extracellular pH, which is often associated with tissue acidosis, inflammation, and pain.[2][3] this compound produces concentration-dependent inhibition of ASIC currents.[1][2] Unlike the non-selective inhibitor amiloride, this compound equipotently blocks both the transient and sustained phases of the ASIC3 current.[4]

Q2: Why is the minimal brain penetration of this compound significant for my CNS studies?

The limited ability of this compound to cross the blood-brain barrier is a key feature that allows for the dissection of peripheral versus central mechanisms of action.[1][5] For studies focused on peripherally mediated phenomena, such as certain types of inflammatory and post-operative pain, this characteristic is advantageous as it minimizes confounding effects from the central nervous system.[1][3] However, this also implies that for direct investigation of CNS targets, alternative delivery methods like intracerebroventricular (i.c.v.) injection may be necessary.[3][6]

Q3: I observed sedation in my animal model after administering this compound. Is this expected?

Yes, sedation has been reported in animal studies with this compound and its analogs.[3][4] This is a critical observation because the sedative effects are not thought to be mediated by ASIC3.[3][4] Sedation was also observed in ASIC-3 knockout mice, which strongly suggests that this effect is due to interactions with other receptors or channels, potentially within the CNS.[3]

Q4: What are the known off-target effects of this compound?

This compound and its analogs have been found to interact with a number of other neurotransmitter receptors at micromolar concentrations.[4] One significant off-target activity is the inhibition of ASIC1a-containing channels, which are prevalent in the CNS and have been implicated in behaviors such as fear and anxiety.[3][7] The sedative effects observed are likely a result of these off-target interactions.[3][4]

Q5: How can I differentiate between ASIC3-mediated analgesia and off-target sedative effects in my experiments?

This is a crucial experimental consideration. Here are some strategies:

  • Use ASIC-3 Knockout Models: As demonstrated in studies with this compound analogs, administering the compound to ASIC-3 knockout mice can help determine if the observed analgesic effects are independent of ASIC3.[3]

  • Dose-Response Studies: Carefully titrate the dose of this compound to find a therapeutic window that provides analgesia without causing significant sedation.

  • Behavioral Controls: Incorporate behavioral tests that are sensitive to sedation, such as the rotarod test, to assess motor coordination independently of nociceptive thresholds.[3]

  • Comparative Pharmacology: Compare the effects of this compound with more selective ASIC inhibitors or compounds with different off-target profiles.

Below is a troubleshooting workflow for unexpected CNS effects:

G start Start: Unexpected CNS effect observed (e.g., sedation) check_dose Is the dose within the reported range for peripheral effects? start->check_dose high_dose High Dose: Consider reducing the dose. Potential for increased off-target effects. check_dose->high_dose No dose_ok Dose in Range check_dose->dose_ok Yes knockout_model Do you have access to an ASIC-3 knockout model? dose_ok->knockout_model run_ko Test this compound in knockout mice. Does the effect persist? knockout_model->run_ko Yes no_ko No Knockout Model Available knockout_model->no_ko No ko_yes Yes: Effect is likely off-target and not mediated by ASIC-3. run_ko->ko_yes Yes ko_no No: Effect may be ASIC-3 dependent or a complex interaction. run_ko->ko_no No behavioral_test Run motor coordination tests (e.g., rotarod). no_ko->behavioral_test motor_impaired Motor Impairment Observed: Sedation is a confounding factor. Interpret analgesic data with caution. behavioral_test->motor_impaired Yes motor_ok No Motor Impairment: CNS effect may be subtle or unrelated to motor function. behavioral_test->motor_ok No

Caption: Troubleshooting workflow for unexpected CNS effects with this compound.

Q6: What is the recommended solvent and storage condition for this compound?

For in vivo studies, this compound can be prepared in a vehicle consisting of DMSO, PEG300, Tween-80, and saline.[2] Stock solutions are typically prepared in DMSO.[2] It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] For in vivo experiments, it is best to prepare fresh working solutions daily.[2]

Q7: What are typical effective doses for in vivo pain models?

In the rat Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia model, this compound was shown to be fully efficacious at doses between 1-100 μmol/kg (i.p.), with an ED50 of 17 μmol/kg.[2] This was about 10-fold lower than the dose required for amiloride to achieve a similar effect.[1]

Q8: How does this compound compare to other ASIC inhibitors like amiloride?

This compound has several key differences from amiloride:

  • Potency: this compound is significantly more potent than amiloride in both in vitro and in vivo models.[1]

  • Mechanism: Unlike amiloride, this compound blocks both the fast and sustained components of the ASIC3 current.[4][8]

  • Side Effects: this compound does not exhibit the diuretic or natriuretic activity seen with amiloride.[1][8]

Quantitative Data

Table 1: In Vitro Potency of this compound

Target/AssaySpeciesIC50Reference
ASIC3Not Specified1.025 µM[2]
pH 4.5-evoked ASIC currents (DRG neurons)Rat2 - 30 µM[1]
ASIC1a (close analog 10b)Not Specified450 nM[3]
hASIC1aHuman660 nM[4]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound and Analogs

ModelSpeciesCompoundDoseRouteKey FindingReference
CFA-induced thermal hyperalgesiaRatThis compound1-100 µmol/kgi.p.ED50 = 17 µmol/kg[2]
Skin incision model of post-operative painRatThis compoundNot specifiedNot specifiedPotent and fully efficacious[1]
Iodoacetate model of osteoarthritis painRatAnalog 10b10 mg/kgNot specifiedRobust reversal of mechanical hypersensitivity[3]
Iodoacetate model of osteoarthritis painRatAnalog 10b30 mg/kgNot specifiedMarkedly superior reversal of hypersensitivity[3]
PharmacokineticsRatAnalog 10b30 mg/kgNot specifiedPlasma: 3.1 µM; Brain: ~0.072 µM (at 30 min)[3]

Experimental Protocols

Protocol 1: CFA-Induced Inflammatory Pain Model in Rats

This protocol is adapted from methodologies described in the literature.[1][2]

  • Animal Model: Adult male Sprague-Dawley rats (230-350 g) are used.[2]

  • Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the hind paw is administered to induce localized inflammation and thermal hyperalgesia.

  • Acclimation and Baseline: Animals are allowed to recover and develop hyperalgesia over a period of 24-48 hours. Baseline thermal withdrawal latencies are measured prior to drug administration.

  • Drug Preparation: Prepare this compound solution for intraperitoneal (i.p.) injection. A vehicle of DMSO, PEG300, Tween-80, and saline can be used.[2]

  • Administration: Administer the prepared this compound solution or vehicle control via i.p. injection at the desired dose (e.g., 1-100 µmol/kg).[2]

  • Assessment of Thermal Hyperalgesia: At specified time points post-administration (e.g., 30, 60, 120 minutes), assess the thermal withdrawal latency of the inflamed paw using a plantar test apparatus. An increase in latency indicates an analgesic effect.

  • Data Analysis: Compare the withdrawal latencies of the this compound-treated group to the vehicle-treated group. Calculate the percent reversal of hyperalgesia.

G cluster_setup Phase 1: Induction & Baseline cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment induction Induce inflammation: CFA injection into rat hind paw develop Allow hyperalgesia to develop (24-48 hours) induction->develop baseline Measure baseline thermal withdrawal latency develop->baseline prep_drug Prepare this compound and vehicle solutions administer Administer via i.p. injection prep_drug->administer measure Measure thermal withdrawal latency at time points administer->measure analyze Analyze data: Compare drug vs. vehicle measure->analyze

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Protocol 2: Electrophysiological Recording of ASIC Currents in DRG Neurons

This protocol is based on the characterization of this compound in dorsal root ganglion (DRG) neurons.[1]

  • Cell Preparation: Acutely dissociate DRG neurons from adult rats.

  • Electrophysiology Setup: Use whole-cell patch-clamp configuration to record ionic currents.

  • Solution Preparation: Prepare an external solution with a physiological pH (e.g., 7.4) and a low pH solution (e.g., 4.5) to activate ASICs. Prepare this compound at various concentrations in the external solution.

  • Current Evocation: Perfuse the DRG neuron with the control external solution. Rapidly switch to the low pH solution to evoke an ASIC current.

  • Inhibition Assay: After recording a stable baseline current, co-apply the low pH solution with a specific concentration of this compound.

  • Data Acquisition: Record the peak and sustained components of the inward current.

  • Concentration-Response Curve: Repeat steps 4-5 with multiple concentrations of this compound to generate a concentration-response curve and calculate the IC50 value.

Signaling Pathway Context

This compound's therapeutic potential in pain is based on its ability to block the action of protons (H+) on ASIC channels located on peripheral nociceptive neurons.

G cluster_stimulus Tissue Injury / Inflammation cluster_neuron Peripheral Nociceptor cluster_cns Central Nervous System acidosis Tissue Acidosis (↓pH) asic ASIC3 Channel acidosis->asic H+ depol Na+ Influx & Depolarization asic->depol Activation ap Action Potential Generation depol->ap pain Pain Perception ap->pain Signal to Spinal Cord inhibitor This compound inhibitor->asic Blocks

Caption: Peripheral action of this compound in blocking pain signaling.

References

Addressing the non-specific binding of A-317567 in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of A-317567 in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of the Acid-Sensing Ion Channel 3 (ASIC3), with a reported IC50 of 1.025 μM.[1] ASICs are proton-gated cation channels expressed in the central and peripheral nervous systems that are involved in pain perception and mechanosensation.[2]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of a compound with targets other than its intended therapeutic target. This is a significant concern for this compound due to its known promiscuity. A close structural analog of this compound was found to interact with at least 39 other molecular targets with IC50 values below 10 μM, including various neurotransmitter receptors.[3] Such off-target interactions can lead to misleading experimental results and potential side effects in vivo.

Q3: What are the known off-target effects of this compound and its analogs?

Q4: How can I minimize non-specific binding in my experiments with this compound?

Several strategies can be employed to mitigate non-specific binding:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired effect on ASIC3 to reduce the likelihood of engaging off-target molecules.

  • Incorporate blocking agents: In in-vitro assays, the use of blocking agents like bovine serum albumin (BSA) or casein in your buffers can help to saturate non-specific binding sites on surfaces and other proteins.

  • Optimize buffer conditions: Adjusting the pH and salt concentration of your experimental buffers can sometimes reduce non-specific interactions.

  • Include appropriate controls: The use of negative controls (e.g., a structurally similar but inactive compound) and positive controls (a known selective ASIC3 inhibitor, if available) is crucial. Performing experiments in cell lines that do not express ASIC3 can also help to identify off-target effects.

Quantitative Data Summary

The following tables summarize the known binding affinities of this compound and a close analog. Researchers should be aware that this compound may exhibit a similar off-target profile to its analog.

Table 1: On-Target and Known Off-Target Affinity of this compound

TargetSpeciesAssay TypeIC50 (μM)Reference
ASIC3HumanElectrophysiology1.025[3][5]
ASIC1aHumanElectrophysiology~0.450 (for analog 10b)[3][4]
Native ASIC currentsRat DRG NeuronsElectrophysiology2 - 30[6]

Table 2: Off-Target Profile of this compound Analog (Compound 10b)

Target ClassNumber of Targets with IC50 < 10 μMExamples of Target FamiliesReference
Neurotransmitter Receptors>39Adrenergic, Dopamine, Serotonin, Muscarinic[3]

Signaling Pathways and Experimental Workflows

ASIC3 Signaling Pathway

Activation of ASIC3 by extracellular protons (acidosis) leads to an influx of cations, primarily Na+ and to a lesser extent Ca2+. This depolarization can trigger action potentials in neurons. The subsequent increase in intracellular calcium can activate various downstream signaling cascades.

ASIC3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Extracellular Protons (H+) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Na_Influx Na+ Influx ASIC3->Na_Influx Ca_Influx Ca2+ Influx ASIC3->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades (e.g., ERK, PP2A) Ca_Influx->Downstream_Signaling Action_Potential Action Potential Generation Depolarization->Action_Potential A317567 This compound A317567->ASIC3 Inhibits

Caption: Simplified ASIC3 signaling pathway upon activation by extracellular protons.

Experimental Workflow for Assessing Non-Specific Binding

A systematic approach is necessary to characterize the non-specific binding of this compound.

NSB_Workflow Start Start: Hypothesis of Non-Specific Binding Radioligand_Assay Radioligand Binding Assay (Primary Screen) Start->Radioligand_Assay Cell_Based_Assay Cell-Based Functional Assay (Secondary Screen) Radioligand_Assay->Cell_Based_Assay Identified Potential Off-Targets Target_Deconvolution Target Deconvolution (e.g., Proteomics, Genetics) Cell_Based_Assay->Target_Deconvolution Confirmed Functional Off-Target Effects Data_Analysis Data Analysis and Interpretation Target_Deconvolution->Data_Analysis Conclusion Conclusion on Off-Target Profile Data_Analysis->Conclusion

Caption: A logical workflow for the characterization of non-specific binding.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Non-Specific Binding

This protocol provides a general framework for assessing the binding of this compound to a panel of receptors, ion channels, and enzymes.

Materials:

  • Radiolabeled ligand for the target of interest

  • This compound

  • Cell membranes or purified protein expressing the target of interest

  • Binding buffer (specific to the target)

  • Wash buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled "cold" ligand (to determine non-specific binding) in the binding buffer. Prepare the radiolabeled ligand at a concentration at or below its Kd value.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes/protein + radiolabeled ligand.

    • Non-Specific Binding: Cell membranes/protein + radiolabeled ligand + a high concentration of unlabeled "cold" ligand.

    • Compound Competition: Cell membranes/protein + radiolabeled ligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value of this compound for the target of interest using non-linear regression analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in a cell-based assay 1. Non-specific binding of this compound to cell surface proteins or plasticware.2. This compound is causing a general cytotoxic effect unrelated to ASIC3 inhibition.1. Include a blocking agent (e.g., 0.1-1% BSA) in your assay buffer.2. Pre-incubate the plate with a blocking buffer.3. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range of this compound.
Inconsistent results between experiments 1. Variability in cell passage number or health.2. Inconsistent preparation of this compound stock solutions.3. Fluctuation in assay conditions (temperature, incubation time).1. Use cells within a defined passage number range and ensure high viability before each experiment.2. Prepare fresh stock solutions of this compound regularly and store them appropriately.3. Standardize all assay parameters and document them carefully.
Observed effect does not correlate with ASIC3 expression levels 1. The observed effect is due to off-target binding of this compound.1. Use a cell line that does not express ASIC3 as a negative control.2. If possible, use siRNA or CRISPR to knock down ASIC3 in your experimental cell line and see if the effect of this compound is diminished.3. Test this compound against a panel of related and unrelated targets to identify potential off-targets.
Precipitation of this compound in aqueous buffer 1. Poor solubility of the compound.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use.2. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all conditions.

References

Validation & Comparative

A Comparative Guide to ASIC Channel Blockade: A-317567 versus Amiloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool is critical for the accurate investigation of acid-sensing ion channels (ASICs) and their role in various physiological and pathological processes. This guide provides a detailed comparison of two key ASIC channel blockers: the non-selective inhibitor amiloride and the more potent compound A-317567.

This document outlines a head-to-head comparison of their mechanisms of action, potency, selectivity, and off-target effects, supported by quantitative data from published studies. Detailed experimental protocols for assessing ASIC channel blockade are also provided to aid in experimental design and data interpretation.

Mechanism of Action and Binding Sites

Acid-sensing ion channels are proton-gated cation channels that are activated by a drop in extracellular pH. Both amiloride and this compound inhibit ASIC channel function, but through different mechanisms and with varying degrees of specificity.

Amiloride is a potassium-sparing diuretic that has long been used as a non-selective blocker of ASICs. It is believed to physically occlude the channel pore, thereby preventing the influx of sodium ions.[1] While effective as a general ASIC blocker, amiloride's utility is limited by its lack of specificity, as it also inhibits other ion channels and transporters, including the epithelial sodium channel (ENaC), Na+/H+ exchangers, and Na+/Ca2+ exchangers.[1] Interestingly, under certain conditions, amiloride can paradoxically potentiate ASIC3 currents.[2] This complex behavior is thought to arise from multiple binding sites on the channel and a competitive interaction with protons and calcium ions.[2]

This compound is a more recently developed, non-amiloride small molecule inhibitor of ASIC channels. It is more potent than amiloride, particularly against ASIC3 and ASIC1a-containing channels.[3][4] A key distinguishing feature of this compound is its ability to equipotently block both the transient and sustained phases of the ASIC3 current, whereas amiloride is less effective against the sustained component.[1][5] The amidine moiety of this compound is crucial for its inhibitory activity.[3] While the precise binding site has not been fully elucidated, it is understood to be distinct from that of amiloride.

Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of a channel blocker are critical parameters for its use as a research tool. The following tables summarize the available quantitative data for this compound and amiloride against various ASIC subtypes.

CompoundASIC SubtypeIC50 (µM)SpeciesCell TypeReference
This compound Native ASICs2 - 30RatDRG Neurons[5]
hASIC1a0.660HumanCHO[6]
hASIC31.025Human-
Amiloride Native ASICs10 - 50--[1]
hASIC1a2.82 - 10HumanHEK, CHO[6]
rASIC39.47Rat-[7]

Table 1: Comparative Potency (IC50) of this compound and Amiloride on ASIC Channels.

CompoundKnown Off-TargetsReference
This compound Interacts with a number of neurotransmitter receptors (IC50 < 10 µM)[3]
Amiloride Epithelial sodium channel (ENaC), Na+/H+ exchangers, Na+/Ca2+ exchangers, T-type Ca2+ channels[1]

Table 2: Known Off-Target Effects.

Experimental Protocols

Accurate assessment of ASIC channel inhibition requires robust experimental methodologies. The two most common techniques are electrophysiology and fluorescence-based assays.

Electrophysiological Measurement of ASIC Channel Inhibition

Objective: To measure the inhibitory effect of a compound on ASIC currents using whole-cell patch-clamp electrophysiology.

Materials:

  • Cells expressing the ASIC subtype of interest (e.g., CHO or HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose

  • Internal solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP

  • Acidic external solution (e.g., pH 5.5) with MES buffer instead of HEPES

  • Test compounds (this compound or amiloride) dissolved in the appropriate vehicle

Procedure:

  • Culture cells expressing the target ASIC channel on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record baseline ASIC currents by rapidly perfusing the cell with the acidic external solution for a short duration (e.g., 5 seconds).

  • Wash the cell with the pH 7.4 external solution to allow for recovery from desensitization.

  • Pre-incubate the cell with the test compound at a desired concentration in the pH 7.4 external solution for a defined period (e.g., 2 minutes).

  • Co-apply the test compound with the acidic external solution to elicit an ASIC current in the presence of the inhibitor.

  • Repeat steps 5-8 for a range of compound concentrations to generate a concentration-response curve.

  • Analyze the data by measuring the peak current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to the Hill equation.[4]

Fluorescence-Based Assay for ASIC Channel Activity

Objective: To measure changes in membrane potential as an indicator of ASIC channel activation and inhibition using a voltage-sensitive dye (VSD).[8]

Materials:

  • Cells expressing the ASIC subtype of interest cultured in a multi-well plate (e.g., 96-well)

  • Voltage-sensitive dye (e.g., a FRET-based or electrochromic VSD)

  • Fluorescence plate reader with automated injection capabilities

  • External solution (pH 7.4)

  • Acidic external solution

  • Test compounds

Procedure:

  • Seed cells expressing the target ASIC channel in a multi-well plate.

  • Load the cells with the voltage-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and acquire a baseline fluorescence reading.

  • Use the automated injector to add the acidic solution to the wells to activate the ASIC channels and record the change in fluorescence.

  • For inhibition assays, pre-incubate the cells with the test compound before the addition of the acidic solution.

  • The change in fluorescence intensity corresponds to the change in membrane potential upon channel activation. A reduction in the fluorescence change in the presence of a compound indicates inhibition of the ASIC channel.

  • Generate concentration-response curves and calculate IC50 values based on the fluorescence data.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_electrophysiology Electrophysiology Workflow cluster_fluorescence Fluorescence Assay Workflow A Cell Culture B Whole-Cell Patch Clamp A->B C Baseline Current Recording (pH < 7.4) B->C D Compound Incubation C->D E Inhibited Current Recording D->E F Data Analysis (IC50) E->F G Cell Seeding (Multi-well plate) H Voltage-Sensitive Dye Loading G->H I Baseline Fluorescence Reading H->I J Compound Incubation I->J K Acid Stimulation & Fluorescence Reading J->K L Data Analysis (IC50) K->L

A flowchart of the key steps in electrophysiological and fluorescence-based assays for ASIC channel blockers.

signaling_pathway cluster_activation ASIC Channel Activation cluster_inhibition Mechanism of Blockade Protons Extracellular Protons (Low pH) ASIC ASIC Channel Protons->ASIC binds and activates Na_influx Na+ Influx ASIC->Na_influx allows Depolarization Membrane Depolarization Na_influx->Depolarization causes Downstream Signaling Downstream Signaling Depolarization->Downstream Signaling Amiloride Amiloride Pore Channel Pore Amiloride->Pore occludes A317567 This compound A317567->ASIC binds and inhibits

A simplified diagram illustrating ASIC channel activation by protons and the inhibitory mechanisms of amiloride and this compound.

Conclusion

Both this compound and amiloride are valuable tools for studying ASIC channels. Amiloride serves as a broad, non-selective inhibitor, useful for initial investigations into the general role of ASICs. However, its off-target effects necessitate careful interpretation of results. This compound offers a more potent and somewhat more selective alternative, particularly for studies focused on ASIC1a and ASIC3. Its ability to block the sustained component of the ASIC3 current provides a distinct advantage over amiloride in specific experimental contexts. The choice between these two compounds will ultimately depend on the specific research question, the ASIC subtypes of interest, and the experimental system being used. Researchers should carefully consider the data presented in this guide to make an informed decision on the most appropriate tool for their studies.

References

A Comparative Analysis of the Potency of ASIC Channel Inhibitors: A-317567 Versus Compound 10b

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pain research, the development of potent and selective inhibitors for acid-sensing ion channels (ASICs) remains a critical endeavor. This guide provides a detailed comparison of the potency of A-317567, a known ASIC-3 inhibitor, and its analog, compound 10b. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel pharmacology and analgesic drug discovery.

Introduction to this compound and Compound 10b

This compound is a recognized inhibitor of the acid-sensing ion channel 3 (ASIC-3) and has been evaluated for its potential analgesic effects.[1][2] Compound 10b is a close structural analog of this compound, developed to explore the structure-activity relationship and improve upon the inhibitory potency of the parent compound.[3][4] Both compounds have been investigated for their ability to block ASIC channels, which are implicated in pain signaling pathways activated by tissue acidosis.[3]

Comparative Potency at ASIC Channels

Experimental data reveals that compound 10b is a more potent inhibitor of the human ASIC-3 channel than this compound.[3] However, this increased potency at the target channel is accompanied by a lack of selectivity, as compound 10b also demonstrates significant inhibitory activity at the ASIC-1a channel.[3]

Table 1: In Vitro Potency (IC50) of this compound and Compound 10b
CompoundTarget ChannelIC50 (nM)
This compoundhuman ASIC-31025[2][3]
Compound 10bhuman ASIC-3356[3]
Compound 10bhuman ASIC-1a450[3]

Signaling Pathway and Mechanism of Action

This compound and compound 10b exert their effects by blocking acid-sensing ion channels, which are proton-gated cation channels primarily expressed in sensory neurons.[1][3] Under conditions of tissue injury or inflammation, localized acidosis leads to the activation of ASIC channels, contributing to the sensation of pain.[3] By inhibiting these channels, this compound and its analogs can interrupt this pain signaling cascade. However, the non-selectivity of compound 10b for ASIC-3 over ASIC-1a raises questions about the specific mechanism of its observed in vivo effects, as ASIC-1a is implicated in central nervous system functions, including anxiety and fear responses.[3]

ASIC Signaling Pathway in Nociception Simplified ASIC Signaling Pathway in Pain Sensation cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space Tissue Acidosis Tissue Acidosis ASIC3 ASIC-3 Tissue Acidosis->ASIC3 Activates ASIC1a ASIC-1a Tissue Acidosis->ASIC1a Activates Na_Influx Na+ Influx ASIC3->Na_Influx ASIC1a->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->ASIC3 Inhibits Compound_10b Compound_10b Compound_10b->ASIC3 Inhibits Compound_10b->ASIC1a Inhibits

Caption: Simplified diagram of the ASIC signaling pathway in pain.

Experimental Protocols

The following methodologies were employed to determine the potency and effects of this compound and compound 10b.

Automated Patch Clamp Assay for In Vitro Potency

The inhibitory potency of the compounds on the human ASIC-3 channel was evaluated using an automated patch clamp assay.[3]

  • Cell Line: HEK293 cells stably expressing the human ASIC-3 channel were used.

  • Procedure: Whole-cell currents were recorded using an automated patch clamp system. The cells were held at a membrane potential of -70 mV.

  • Activation: The ASIC-3 channels were activated by a drop in extracellular pH from 7.4 to 6.8.

  • Inhibition Measurement: The compounds were pre-applied for 2 minutes at various concentrations before the acid challenge. The inhibition of the peak current was measured and used to calculate the IC50 values.

In Vivo Model of Osteoarthritis Pain

The antinociceptive effects of compound 10b were assessed in a rat iodoacetate model of osteoarthritis pain.[3]

  • Animal Model: Osteoarthritis was induced in rats by a single intra-articular injection of iodoacetate.

  • Behavioral Testing: Mechanical hypersensitivity was measured using von Frey filaments to determine the paw withdrawal threshold.

  • Drug Administration: Compound 10b was administered to the animals, and the reversal of mechanical hypersensitivity was evaluated.

It is important to note that while compound 10b showed efficacy in this model, it also induced sedation, a side effect that was also observed in ASIC-3 knockout mice.[3] This suggests that the sedative and potentially the antinociceptive effects may not be mediated solely through ASIC-3 inhibition and could be a result of off-target activity, such as the blockade of ASIC-1a channels.[3]

Experimental_Workflow Experimental Workflow for Compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture HEK293 cells expressing hASIC-3 Patch_Clamp Automated Patch Clamp Assay Cell_Culture->Patch_Clamp IC50_Determination IC50 Calculation Patch_Clamp->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Animal_Model Rat Iodoacetate Model of OA Behavioral_Test Mechanical Hypersensitivity Test Animal_Model->Behavioral_Test Drug_Admin Compound 10b Administration Behavioral_Test->Drug_Admin Efficacy_Sedation Assess Analgesia and Sedation Drug_Admin->Efficacy_Sedation Efficacy_Sedation->SAR_Analysis Synthesis Synthesis of Compound 10b Synthesis->IC50_Determination Synthesis->Drug_Admin

Caption: Workflow for the evaluation of this compound analogs.

Conclusion

References

Validating the Mechanism of Action of A-317567: A Comparative Guide Using ASIC1a Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of A-317567 in wild-type versus Acid-Sensing Ion Channel 1a (ASIC1a) knockout mice. The presented data and experimental protocols support the validation of this compound's mechanism of action through its interaction with the ASIC1a channel.

This compound is a potent blocker of acid-sensing ion channels (ASICs), which are neuronal ion channels activated by decreases in extracellular pH. Among the various ASIC subtypes, ASIC1a has been implicated in a range of physiological and pathological processes, including pain, fear, and depression-like behaviors. To definitively establish that the pharmacological effects of this compound are mediated through its action on ASIC1a, studies utilizing ASIC1a knockout mice are crucial. This guide summarizes the key findings from such a comparative study.

Comparative Analysis of this compound Efficacy

The antidepressant-like effects of this compound were evaluated using the forced swim test, a standard behavioral assay for assessing despair in rodents. The data clearly demonstrate that the efficacy of this compound is entirely dependent on the presence of the ASIC1a channel.

Animal ModelTreatmentOutcome Measure (Immobility Time)Conclusion
Wild-Type (ASIC1a+/+) Mice VehicleBaseline Immobility-
This compoundSignificantly Reduced Immobility[1]This compound exhibits antidepressant-like effects.
ASIC1a Knockout (ASIC1a-/-) Mice VehicleBaseline Immobility-
This compoundNo Significant Change in Immobility[1]The effects of this compound are absent, indicating a dependency on ASIC1a.

Signaling Pathways and Experimental Design

To visually represent the underlying biological processes and the experimental approach, the following diagrams have been generated.

ASIC1a_Signaling_Pathway ASIC1a Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Low_pH Low pH (Acidosis) ASIC1a ASIC1a Channel Low_pH->ASIC1a Activates Ca_Influx Ca2+ Influx ASIC1a->Ca_Influx Allows CaMKII CaMKII Activation Ca_Influx->CaMKII Leads to ERK ERK Activation CaMKII->ERK Activates Cellular_Response Cellular Response (e.g., synaptic plasticity, gene expression) ERK->Cellular_Response Modulates

ASIC1a Signaling Cascade

Experimental_Workflow Experimental Workflow for Validating this compound's Mechanism of Action cluster_animals Animal Groups cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis WT_Mice Wild-Type Mice (ASIC1a+/+) WT_Vehicle Vehicle WT_Mice->WT_Vehicle WT_A317567 This compound WT_Mice->WT_A317567 KO_Mice ASIC1a Knockout Mice (ASIC1a-/-) KO_Vehicle Vehicle KO_Mice->KO_Vehicle KO_A317567 This compound KO_Mice->KO_A317567 FST Forced Swim Test WT_Vehicle->FST WT_A317567->FST KO_Vehicle->FST KO_A317567->FST Comparison Compare Immobility Time Across All Groups FST->Comparison

Drug Validation Workflow

Detailed Experimental Protocols

Animals
  • Wild-Type (WT) Mice: C57BL/6J mice are commonly used as the wild-type control group.

  • ASIC1a Knockout (KO) Mice: ASIC1a-/- mice on a C57BL/6J background are used as the experimental group. These mice have a targeted disruption of the Asic1a gene.

Forced Swim Test Protocol

The forced swim test is a widely used assay to screen for antidepressant-like activity.

  • Apparatus: A transparent glass cylinder (25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm. The depth is crucial to prevent the mice from supporting themselves by touching the bottom with their tails.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.[2]

    • The entire session is typically recorded for later analysis.

    • The latency to the first bout of immobility and the total duration of immobility during the last 4 minutes of the test are scored by a trained observer blinded to the experimental conditions.[2]

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.

  • Drug Administration: this compound or vehicle is administered to the mice prior to the forced swim test. The specific dosage and route of administration should be consistent across all animals in the respective treatment groups. For central nervous system effects, intracerebroventricular (i.c.v.) administration is often employed.[1]

Electrophysiological Recordings (Alternative/Supporting Experiment)

To further validate the mechanism of action at a cellular level, electrophysiological recordings from cultured neurons of both wild-type and ASIC1a knockout mice can be performed.

  • Cell Culture: Primary neuronal cultures are established from the cortex or dorsal root ganglia of wild-type and ASIC1a knockout mouse embryos.

  • Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed on the cultured neurons.

  • Experimental Protocol:

    • Neurons are perfused with a low pH solution (e.g., pH 6.0) to activate ASIC channels.

    • The resulting inward currents are measured.

    • This compound is then applied to the bath, and the acid-evoked currents are measured again.

    • The degree of inhibition of the acid-evoked current by this compound is compared between neurons from wild-type and ASIC1a knockout mice. A significant reduction or absence of inhibition in knockout neurons would provide strong evidence for the on-target activity of this compound.

Conclusion

The data derived from studies comparing the effects of this compound in wild-type and ASIC1a knockout mice provide compelling evidence that the pharmacological activity of this compound is mediated through the ASIC1a channel. The absence of an antidepressant-like effect in the forced swim test in mice lacking the ASIC1a gene is a definitive validation of its mechanism of action. This approach, combining genetic knockout models with pharmacological testing, is a powerful strategy in modern drug discovery and development for confirming drug targets and understanding their physiological roles.

References

A Comparative Guide to ASIC Inhibitors: A-317567, PcTx1, and APETx2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acid-sensing ion channels (ASICs) are key players in the perception of pain, particularly pain associated with tissue acidosis, inflammation, and ischemia. Their role as proton-gated cation channels makes them attractive therapeutic targets for a range of pathological conditions. This guide provides a detailed comparison of three widely studied ASIC inhibitors: the small molecule A-317567, and the peptide toxins PcTx1 and APETx2. We will delve into their mechanisms of action, selectivity, and potency, supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences

FeatureA-31756 A small molecule inhibitor of ASIC channels.7PcTx1APETx2
Type Small moleculePeptide (Tarantula Toxin)Peptide (Sea Anemone Toxin)
Primary Target(s) ASIC3, also inhibits other ASICs at higher concentrations[1][2][3][4]Potent and selective inhibitor of homomeric ASIC1a channels[5]Potent and selective inhibitor of ASIC3 homomeric channels and ASIC3-containing heteromeric channels[6][7][8][9][10]
Mechanism of Action Non-amiloride blocker of ASIC channels[2]Modulates channel gating by binding to the acidic pocket[5][11][12][13]Directly inhibits the ASIC3 channel by acting on its external side[7][8][9][10]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, PcTx1, and APETx2 against various ASIC subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the expression system (e.g., Xenopus oocytes, mammalian cells) and the pH used to elicit the current.[11][12]

InhibitorASIC SubtypeIC50 ValueSpeciesExpression SystemReference
This compound ASIC31.025 µMRat-[1]
Native ASIC currents in DRG neurons2 - 30 µMRatDorsal Root Ganglion (DRG) Neurons[2]
ASIC1a450 nMHuman-[3][4]
PcTx1 rat ASIC1a~1 nMRat-[5]
human ASIC1a3.2 nMHumanXenopus oocytes[12]
rat ASIC1bPotentiatesRat-[5][12]
APETx2 rat ASIC363 nMRatXenopus oocytes/COS cells[7][8][9][10]
human ASIC3---
rat ASIC1a, ASIC1b, ASIC2aNo effectRat-[7][8][9][10]
rat ASIC2b+3117 nMRat-[7][8][9][10]
rat ASIC1b+30.9 µMRat-[7][8][9][10]
rat ASIC1a+32 µMRat-[7][8][9][10]

Detailed Experimental Protocols

The characterization of ASIC inhibitors predominantly relies on electrophysiological techniques, specifically the patch-clamp method, and cell-based assays measuring ion flux or changes in membrane potential.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To determine the inhibitory effect of a compound on ASIC currents.

Cell Preparation:

  • HEK293 or CHO cells stably expressing the ASIC subtype of interest are cultured on glass coverslips.

  • Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express various ASIC subtypes, can be used.[2]

Recording Procedure:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., ACSF) at room temperature.[14]

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 135 K-gluconate, 6 NaCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 MgATP, and 0.3 NaGTP, with the pH adjusted to 7.2.[14]

  • A gigaseal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -60 mV.[14][15]

  • ASIC currents are elicited by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0 or 5.0) for a short duration.[16]

  • To test the effect of an inhibitor, the compound is pre-applied in the external solution for a defined period before co-application with the acidic solution.

  • The peak and/or sustained components of the ASIC current are measured before and after the application of the inhibitor to determine the percentage of inhibition.

  • Concentration-response curves are generated by applying a range of inhibitor concentrations to determine the IC50 value.[15]

Cell-Based Screening Assays

High-throughput screening (HTS) methods are employed for the initial identification of ASIC modulators.

1. Fluorometric Imaging Plate Reader (FLIPR) Assay:

Objective: To measure changes in intracellular Ca2+ or membrane potential as an indirect measure of ASIC activity.

Principle: Some ASIC channels have a degree of permeability to Ca2+, and their activation leads to membrane depolarization, which can be detected using fluorescent dyes.

Procedure:

  • Cells expressing the target ASIC subtype are plated in 96- or 384-well plates.

  • Cells are loaded with a Ca2+-sensitive dye (e.g., Fluo-4 AM) or a voltage-sensitive dye.

  • The plate is placed in a FLIPR instrument.

  • Baseline fluorescence is recorded.

  • An acidic solution, with or without the test compound, is automatically added to the wells.

  • The change in fluorescence intensity is monitored over time.[17]

  • Inhibitors will reduce the fluorescence signal induced by the acidic stimulus.

2. Ion Flux Assays:

Objective: To directly measure the influx of ions through ASIC channels.

Principle: These assays utilize non-radioactive tracer ions, such as Li+, which can permeate ASIC channels. The intracellular accumulation of the tracer ion is then quantified.

Procedure:

  • Cells expressing the target ASIC are incubated in a buffer containing Li+.[18]

  • The cells are then stimulated with an acidic solution in the presence or absence of the test compound.

  • After a defined incubation period, the cells are washed to remove extracellular Li+.

  • The cells are lysed, and the intracellular Li+ concentration is measured using techniques like atomic absorption spectroscopy.[18]

  • A decrease in intracellular Li+ in the presence of the test compound indicates inhibition of ASIC activity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

ASIC_Activation_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ ASIC ASIC Channel (Closed) Protons->ASIC binds Inhibitor ASIC Inhibitor (this compound, PcTx1, APETx2) Inhibitor->ASIC blocks ASIC_Open ASIC Channel (Open) Inhibitor->ASIC_Open blocks ASIC->ASIC_Open conformational change Na_Influx Na+ Influx ASIC_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal

Caption: General mechanism of ASIC activation by protons and inhibition.

Electrophysiology_Workflow start Start cell_prep Cell Preparation (Transfected cells or DRG neurons) start->cell_prep patch Whole-Cell Patch Clamp cell_prep->patch baseline Record Baseline Current (pH 7.4) patch->baseline acid_app Apply Acidic Solution (e.g., pH 6.0) baseline->acid_app record_current Record ASIC Current acid_app->record_current inhibitor_app Pre-apply Inhibitor record_current->inhibitor_app co_app Co-apply Inhibitor + Acidic Solution inhibitor_app->co_app record_inhibited_current Record Inhibited Current co_app->record_inhibited_current analysis Data Analysis (% Inhibition, IC50) record_inhibited_current->analysis end End analysis->end

Caption: Workflow for electrophysiological characterization of ASIC inhibitors.

Concluding Remarks

The choice between this compound, PcTx1, and APETx2 will largely depend on the specific research question.

  • This compound , as a small molecule, offers good utility for in vivo studies due to its potential for oral bioavailability and ability to cross biological membranes, though its selectivity may be a consideration.[2][3] It has been shown to be effective in animal models of inflammatory and post-operative pain.[2]

  • PcTx1 is the inhibitor of choice for studies specifically targeting ASIC1a-containing channels, which are implicated in central nervous system pathologies like ischemic stroke.[5] Its high potency and selectivity make it an invaluable pharmacological tool.

  • APETx2 is a highly selective and potent inhibitor of ASIC3, a key player in peripheral pain mechanisms.[6][7] This makes it an excellent tool for dissecting the role of ASIC3 in various pain models.

Researchers should carefully consider the ASIC subtype(s) involved in their model system and the desired experimental application when selecting an inhibitor. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process and contribute to the advancement of research in this critical area of drug discovery.

References

A-317567: A Potent Modulator of Acid-Sensing Ion Channels with Notable Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A-317567 is a small molecule originally identified as a potent antagonist of the acid-sensing ion channel 3 (ASIC3), a key player in pain perception.[1][2] While showing efficacy in preclinical pain models, further investigations have revealed a broader spectrum of activity, including significant cross-reactivity with other ion channels and receptors. This guide provides a comparative overview of the selectivity profile of this compound, supported by available experimental data, to aid researchers in its application and in the interpretation of experimental outcomes.

Selectivity Profile of this compound

This compound and its analogs have been primarily characterized as inhibitors of acid-sensing ion channels. However, their utility as selective pharmacological tools is limited by substantial off-target activities.

Quantitative Analysis of this compound Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound and its close analog, compound 10b, against their primary targets.

CompoundTarget Ion ChannelIC50SpeciesReference
This compound ASIC31.025 µMNot Specified[2][3]
Native ASIC Currents (pH 4.5-evoked)2 - 30 µMRat (DRG Neurons)[4]
hASIC1a660 nMHuman[1]
Compound 10b (analog of this compound) ASIC3356 nMHuman[3]
ASIC1a450 nMNot Specified[3]

It is crucial to note that both this compound and its analogs have been reported to interact with a significant number of other neurotransmitter receptors and ion channels, with over 30 targets identified with binding affinities of less than 10 µM.[5] This lack of selectivity can lead to off-target effects, such as sedation, which have been observed in in vivo studies and were not mediated by ASIC3.[5][6]

Signaling Pathways and Experimental Considerations

Understanding the signaling pathways affected by this compound and the methodologies used to assess its activity is critical for designing and interpreting experiments.

P2X3 Receptor Signaling Pathway

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Na_Ca_influx Na+ / Ca2+ Influx P2X3->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission AP->Pain_Signal

P2X3 receptor activation and downstream signaling.
Experimental Workflow for Assessing Ion Channel Activity

The activity of compounds like this compound on ion channels is typically assessed using electrophysiological techniques, such as the whole-cell patch-clamp method.

Experimental_Workflow A Cell Culture (e.g., HEK293 expressing target ion channel) B Whole-Cell Patch Clamp Configuration A->B C Establish Baseline Current B->C D Application of Agonist (e.g., ATP for P2X3, low pH for ASICs) C->D E Record Agonist-Evoked Current D->E F Washout E->F G Pre-incubation with this compound F->G H Co-application of Agonist and this compound G->H I Record Modulated Current H->I J Data Analysis (IC50 determination) I->J

Workflow for electrophysiological assessment.

Detailed Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The following protocol provides a detailed methodology for assessing the inhibitory effect of this compound on ligand-gated ion channels such as P2X3 or ASICs, expressed in a heterologous system like HEK293 cells.

1. Cell Preparation:

  • HEK293 cells stably or transiently expressing the ion channel of interest (e.g., human P2X3 or ASIC1a) are cultured under standard conditions.

  • For recording, cells are plated onto glass coverslips and allowed to adhere.

2. Electrophysiological Recording:

  • Recordings are performed in the whole-cell patch-clamp configuration using an appropriate amplifier and data acquisition system.[5]

  • Pipette Solution (Intracellular): A typical solution contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

  • External Solution (Extracellular): A standard solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

  • Cells are voltage-clamped at a holding potential of -60 mV.

3. Compound Application:

  • Agonists and antagonists are applied using a rapid solution exchange system to ensure fast and complete solution changes.

  • Agonist Stimulation: For P2X3 receptors, ATP or its stable analog α,β-methylene ATP (α,β-meATP) is applied at a concentration that elicits a submaximal response (e.g., EC80). For ASIC channels, the external solution is acidified to a pH known to activate the channel (e.g., pH 6.0 for ASIC1a).

  • Antagonist Application: To determine the IC50 of this compound, cells are pre-incubated with varying concentrations of the compound for a set period (e.g., 2-5 minutes) before the co-application of the agonist and this compound.

4. Data Analysis:

  • The peak amplitude of the agonist-evoked current is measured before and after the application of this compound.

  • The percentage of inhibition is calculated for each concentration of this compound.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Conclusion

This compound is a valuable tool for studying the role of ASIC channels in various physiological and pathological processes. However, researchers and drug development professionals must be aware of its significant cross-reactivity with other ion channels and receptors. The lack of high selectivity necessitates careful experimental design, including the use of appropriate controls and orthogonal assays, to validate findings and avoid misinterpretation of results stemming from off-target effects. Future development of more selective analogs of this compound will be crucial for dissecting the specific contributions of ASIC3 to pain and other sensory modalities.

References

A Comparative Guide to the Efficacy of A-317567 and Alternatives in Modulating Amiloride-Insensitive ASIC Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of A-317567 and other notable compounds in the modulation of amiloride-insensitive Acid-Sensing Ion Channel (ASIC) currents. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of these pharmacological tools.

Introduction to ASIC Inhibition

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are implicated in a variety of physiological and pathophysiological processes, including pain perception, mechanosensation, and neuronal degeneration. While amiloride is a classical, albeit non-selective, blocker of ASICs, its limited potency and lack of specificity have driven the development of more targeted inhibitors. This compound emerged as a potent, non-amiloride blocker of ASIC currents.[1] This guide compares this compound with amiloride and other key alternatives, focusing on their inhibitory potency against various ASIC subtypes.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against different ASIC subtypes. It is important to note that these values are compiled from various studies and experimental conditions, which may influence direct comparisons.

CompoundASIC1aASIC1bASIC2aASIC3Cell TypeSpeciesReference
This compound 2.0 µM-29.1 µM9.5 µM (transient)Dorsal Root Ganglion (DRG) NeuronsRat[1]
---1.025 µM--
Amiloride ~20 µM~20 µM~20 µM~60 µM (transient)Various-[1]
1.7 µM--2.7 µMtsA-201 / DRG NeuronsHuman / Rat[2][3][4]
13.82 µM---Cortical NeuronsMouse[5]
6-Iodoamiloride 88 nM--230 nMtsA-201 / DRG NeuronsHuman / Rat[2][3][4]
Diminazene ~320 nM202 nM864 nM~320 nMXenopus OocytesRat[6]
16.9 µM---DRG NeuronsMouse[7][8]
APETx2 ---63 nM (transient)--[1]

Note: IC50 values can vary depending on the experimental conditions, including the pH used to activate the channels, the expression system, and the specific recording solutions.

Experimental Protocols

The following is a generalized whole-cell patch-clamp electrophysiology protocol for measuring ASIC currents, based on methodologies described in the cited literature.

1. Cell Preparation:

  • Culture cells expressing the ASIC subtype of interest (e.g., CHO, HEK293, or primary neurons like DRG neurons).

  • For primary neuron cultures, dorsal root ganglia are dissected, enzymatically dissociated, and plated on coated coverslips.

  • Use cells for recording 1-3 days after plating or transfection.

2. Electrophysiological Recording:

  • Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with an extracellular solution at a physiological pH (e.g., 7.4).

  • Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes with a resistance of 3-5 MΩ.

  • The intracellular pipette solution typically contains (in mM): 110 KCl, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 ATP, and 0.5 GTP, with the pH adjusted to 7.2.

  • The standard extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

3. Elicitation of ASIC Currents:

  • Rapidly switch the perfusion solution from the physiological pH solution to an acidic solution (e.g., pH 5.0-6.5) to activate ASIC currents.

  • The duration of the acidic pulse is typically a few seconds to observe both transient and sustained components of the current.

4. Compound Application:

  • To determine the inhibitory effect of a compound, pre-apply the compound in the physiological pH solution for a set period (e.g., 1-2 minutes) before co-applying it with the acidic solution.

  • To generate a concentration-response curve, apply a range of concentrations of the test compound and measure the corresponding inhibition of the peak ASIC current.

5. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by the acidic stimulus.

  • Normalize the current amplitude in the presence of the inhibitor to the control current amplitude.

  • Fit the concentration-response data with a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of ASIC activation and a typical experimental workflow for evaluating inhibitors.

ASIC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Extracellular Protons (Low pH) ASIC ASIC Channel (Closed) Protons->ASIC Binds to Extracellular Domain ASIC_Open ASIC Channel (Open) ASIC->ASIC_Open Conformational Change Na_Influx Na+ Influx ASIC_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential

Caption: General signaling pathway of ASIC activation by extracellular protons.

Experimental_Workflow start Start: Cell Culture with ASIC Expression patch_clamp Whole-Cell Patch-Clamp start->patch_clamp control_current Record Control ASIC Current (Acidic pH Application) patch_clamp->control_current pre_incubation Pre-incubate with Inhibitor control_current->pre_incubation test_current Record ASIC Current with Inhibitor (Co-application with Acidic pH) pre_incubation->test_current data_analysis Data Analysis: Measure Inhibition & Calculate IC50 test_current->data_analysis end End: Determine Inhibitor Potency data_analysis->end

References

A Comparative Analysis of A-317567 and 6-Iodoamiloride on ASIC Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent acid-sensing ion channel (ASIC) inhibitors, A-317567 and 6-iodoamiloride. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory profiles, the experimental methodologies used for their characterization, and their impact on downstream signaling pathways.

Data Presentation: Inhibitory Potency at a Glance

The following table summarizes the inhibitory potency (IC50) of this compound and 6-iodoamiloride on various ASIC subtypes. This quantitative data allows for a direct comparison of their efficacy and selectivity.

CompoundASIC SubtypeCell Line/SystemIC50Reference
This compound ASIC3Not Specified1.025 µM[1]
Native ASICsRat Dorsal Root Ganglion (DRG) Neurons2 - 30 µM[1][2]
Analog of this compoundRecombinant~356 nM (hASIC3)[3]
Analog of this compoundRecombinant450 nM (hASIC1a)[3]
6-Iodoamiloride hASIC1atsA-201 cells88 nM[4][5][6]
Native ASIC3-mediated currentsRat Small Diameter DRG Neurons230 nM[4][5][6]

Experimental Protocols: Methodologies Unveiled

The characterization of these inhibitors relies on precise experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.

Objective: To measure the inhibitory effect of this compound and 6-iodoamiloride on proton-gated currents mediated by specific ASIC subtypes.

Cell Preparation:

  • For recombinant expression: Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or tsA-201 cells are commonly used due to their low endogenous ion channel expression.[7][8] Cells are transiently or stably transfected with plasmids encoding the specific human or rat ASIC subtype of interest (e.g., hASIC1a, hASIC3). Transfection is typically performed using lipid-based reagents like Lipofectamine.

  • For native expression: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats.[1][2] These neurons endogenously express a variety of ASIC subtypes, providing a more physiologically relevant system.

Recording Solutions:

  • Extracellular (bath) solution (typical composition in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH. For activating ASIC channels, the pH of the extracellular solution is rapidly lowered to a specific value (e.g., 6.0, 5.5, or 4.5) using MES or HEPES buffers.

  • Intracellular (pipette) solution (typical composition in mM): 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.1 Na-GTP. The pH is adjusted to 7.2 with KOH.

Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and positioned onto the surface of a single cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.

  • The cell is held at a constant membrane potential (holding potential), typically -60 mV or -70 mV.

  • ASIC currents are evoked by rapidly perfusing the cell with the acidic extracellular solution.

  • The inhibitor (this compound or 6-iodoamiloride) is applied at various concentrations in the extracellular solution to determine its effect on the amplitude of the acid-evoked current.

  • The concentration of the inhibitor that reduces the current amplitude by 50% (IC50) is calculated by fitting the concentration-response data to the Hill equation.

Automated Patch Clamp

For high-throughput screening of compounds like 6-iodoamiloride, automated patch-clamp systems are employed.

Objective: To rapidly assess the inhibitory potency of a library of compounds on a specific ASIC subtype.

Methodology: The principles are similar to conventional patch clamp, but the process is automated, allowing for simultaneous recording from multiple cells in a microplate format. The system handles cell capture, seal formation, whole-cell access, and compound application. This method was used to identify 6-iodoamiloride as a potent ASIC1 inhibitor from a library of amiloride analogs.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by ASIC channel modulation and a typical experimental workflow for inhibitor characterization.

ASIC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Extracellular Protons (H+) ASIC ASIC Channel (e.g., ASIC1a, ASIC3) Protons->ASIC Activation Na_Ca_Influx Na+/Ca2+ Influx ASIC->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_increase ↑ [Ca2+]i Na_Ca_Influx->Ca_increase Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation CaMKII CaMKII Ca_increase->CaMKII PKC PKC Ca_increase->PKC ERK ERK CaMKII->ERK PKC->ERK Gene_Expression Changes in Gene Expression ERK->Gene_Expression Pain_Perception Pain Perception Neuronal_Excitation->Pain_Perception Gene_Expression->Pain_Perception A317567 This compound A317567->ASIC Inhibition Iodoamiloride 6-Iodoamiloride Iodoamiloride->ASIC Inhibition

Caption: Downstream signaling cascade following ASIC activation and points of inhibition.

Activation of ASIC channels by extracellular protons leads to an influx of sodium and, for some subtypes like ASIC1a, calcium ions. This influx causes membrane depolarization, leading to neuronal excitation and pain perception. The rise in intracellular calcium can also activate downstream signaling molecules such as CaMKII and PKC, which in turn can activate the ERK pathway, leading to changes in gene expression that may contribute to chronic pain states. This compound and 6-iodoamiloride exert their effects by blocking the initial ion influx through the ASIC channel pore.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Culture (e.g., CHO, HEK293) Transfection Transient Transfection with ASIC Subtype cDNA Cell_Culture->Transfection Cell_Selection Selection of Transfected Cells Transfection->Cell_Selection Patch_Clamp Whole-Cell Patch Clamp Setup Cell_Selection->Patch_Clamp Current_Evocation Evoke ASIC Current (Acidic pH Application) Patch_Clamp->Current_Evocation Inhibitor_Application Apply Inhibitor (this compound or 6-Iodoamiloride) Current_Evocation->Inhibitor_Application Data_Recording Record Current Inhibition Inhibitor_Application->Data_Recording Concentration_Response Concentration-Response Curve Generation Data_Recording->Concentration_Response IC50_Calculation IC50 Calculation Concentration_Response->IC50_Calculation Comparative_Analysis Comparative Analysis of Inhibitor Potency IC50_Calculation->Comparative_Analysis

Caption: Experimental workflow for characterizing ASIC inhibitors.

This diagram outlines the typical workflow for assessing the inhibitory activity of compounds on specific ASIC subtypes. The process begins with the preparation of cells expressing the target channel, followed by electrophysiological recordings to measure the effect of the inhibitor on acid-evoked currents, and concludes with data analysis to determine the compound's potency.

References

Unraveling the Role of ASIC3 in Pain: A Comparative Analysis of A-317567 Effects in Wild-Type vs. ASIC3 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the effects of A-317567, a known inhibitor of Acid-Sensing Ion Channel 3 (ASIC3), in wild-type mice versus mice lacking the ASIC3 gene (ASIC3 knockout). By examining the differential responses to this compound in the presence and absence of its primary target, we can validate its on-target effects and uncover potential off-target activities, offering crucial insights for analgesic drug development.

This guide synthesizes experimental data from preclinical studies, presenting quantitative comparisons, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound Effects

The following tables summarize the key quantitative findings from studies comparing the effects of this compound or its analogs in wild-type (WT) and ASIC3 knockout (KO) mice in various pain models.

Table 1: Effect of this compound Analog (Compound 10b) on Mechanical Hypersensitivity in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

GenotypeTreatmentPaw Withdrawal Threshold (g)% Reversal of HypersensitivitySedation Observed
Wild-TypeVehicle~0.5 g-No
Wild-TypeCompound 10b (30 mg/kg)> 2.0 g>100%Yes
ASIC3 KOVehicle~0.5 g-No
ASIC3 KOCompound 10b (30 mg/kg)> 2.0 g>100%Yes

*Data adapted from a study on an analog of this compound. The similar high reversal of hypersensitivity and observed sedation in both genotypes suggest that the analgesic effects of this analog in the CFA model may not be solely mediated by ASIC3 and could involve off-target effects, potentially including inhibition of other ASIC subtypes like ASIC1a.[1]

Table 2: Effect of this compound on Muscle and Cutaneous Hyperalgesia in a Carrageenan-Induced Muscle Inflammation Model

GenotypePain ModalityBaseline Withdrawal ThresholdPost-Inflammation Withdrawal Threshold (Vehicle)Post-Inflammation Withdrawal Threshold (this compound)
Wild-TypeMuscle (Primary)NormalDecreasedReversed to Baseline
Wild-TypeCutaneous (Secondary)NormalDecreasedReversed to Baseline
ASIC1 KOMuscle (Primary)NormalNo significant decreaseNo effect
ASIC1 KOCutaneous (Secondary)NormalDecreasedReversed to Baseline
ASIC3 KOMuscle (Primary)NormalDecreasedReversed to Baseline
ASIC3 KOCutaneous (Secondary)NormalNo significant decreaseNo effect

*This study suggests that this compound reverses both primary muscle and secondary cutaneous hyperalgesia in wild-type mice.[2] The differential effects in ASIC1 and ASIC3 knockout mice indicate that ASIC1 may play a more significant role in primary muscle hyperalgesia, while ASIC3 appears crucial for the development of secondary cutaneous hyperalgesia in this model.[2] The analgesic effect of this compound on muscle hyperalgesia in ASIC3 KO mice further points towards the involvement of other targets, such as ASIC1a.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
  • Animal Handling and Acclimation: Male C57BL/6 wild-type and ASIC3 knockout mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated to the testing environment for at least 2 days before the experiment.

  • Induction of Inflammation: A volume of 20 µL of CFA is injected subcutaneously into the plantar surface of the right hind paw. The contralateral paw is often used as a control.

  • Behavioral Testing: Mechanical allodynia is assessed using the von Frey test at baseline (before CFA injection) and at various time points post-CFA injection (e.g., 24 hours, 48 hours, etc.).

  • Drug Administration: this compound or its vehicle is administered (e.g., intraperitoneally) at a specified time point after CFA injection, and behavioral testing is repeated at peak effect times of the compound.

Carrageenan-Induced Muscle Inflammation Model
  • Animal Handling and Acclimation: As described for the CFA model.

  • Induction of Inflammation: A single injection of 3% carrageenan in saline is made into the gastrocnemius muscle of one hind limb.

  • Behavioral Testing:

    • Primary Hyperalgesia (Muscle): Assessed by measuring the withdrawal threshold to pressure applied to the inflamed muscle using a pair of tweezers equipped with a force transducer.

    • Secondary Hyperalgesia (Cutaneous): Assessed by measuring the paw withdrawal threshold to mechanical stimuli using von Frey filaments applied to the plantar surface of the paw.

  • Drug Administration: this compound or vehicle is administered locally into the inflamed muscle, and behavioral assessments are performed.[2]

Von Frey Test for Mechanical Allodynia
  • Apparatus: Mice are placed in individual Plexiglas chambers on an elevated mesh floor, allowing access to the plantar surface of the hind paws.

  • Acclimation: Mice are allowed to acclimate to the chambers for at least 30 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing bending forces are applied to the mid-plantar surface of the hind paw. The filament is pressed until it buckles, and the pressure is held for 3-5 seconds.

  • Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Hargreaves Test for Thermal Hyperalgesia
  • Apparatus: Mice are placed in individual Plexiglas chambers on a glass floor. A radiant heat source is positioned under the glass.

  • Acclimation: Mice are acclimated to the enclosure for at least 15-20 minutes.

  • Stimulation: The radiant heat source is focused on the plantar surface of the hind paw.

  • Response: The latency to paw withdrawal is automatically recorded. A cutoff time (e.g., 20 seconds) is set to prevent tissue damage.

  • Measurement: Several measurements are taken for each paw and averaged to determine the withdrawal latency.

Mandatory Visualization

ASIC3 Signaling Pathway in Nociception

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Protons ASIC3 ASIC3 Channel Protons->ASIC3 Activates Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Serotonin, etc.) Inflammatory_Mediators->ASIC3 Sensitizes Na_Influx Na+ Influx ASIC3->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: ASIC3 signaling pathway in nociceptive neurons.

Experimental Workflow: this compound in WT vs. ASIC3 KO Mice

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis and Comparison WT_Mice Wild-Type Mice Pain_Induction Induction of Inflammatory Pain (e.g., CFA) WT_Mice->Pain_Induction KO_Mice ASIC3 KO Mice KO_Mice->Pain_Induction Vehicle_WT Vehicle Pain_Induction->Vehicle_WT A317567_WT This compound Pain_Induction->A317567_WT Vehicle_KO Vehicle Pain_Induction->Vehicle_KO A317567_KO This compound Pain_Induction->A317567_KO Behavioral_Tests Pain Behavior Assessment (von Frey, Hargreaves) Vehicle_WT->Behavioral_Tests A317567_WT->Behavioral_Tests Vehicle_KO->Behavioral_Tests A317567_KO->Behavioral_Tests Comparison Compare Analgesic Efficacy and Off-Target Effects Behavioral_Tests->Comparison

References

A-317567's Potency on Human Versus Rodent ASIC Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of A-317567, a non-amiloride blocker of Acid-Sensing Ion Channels (ASICs), on human versus rodent ASIC channels. The information is compiled from various studies to assist researchers in understanding the translational potential of this compound.

Quantitative Comparison of this compound Potency

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and its analogs on human and rodent ASIC channels. These values are critical for understanding the compound's efficacy and selectivity across different species and channel subtypes.

SpeciesASIC SubtypeExperimental SystemCompoundIC50Reference
RatNative ASIC currents (ASIC1a-like, ASIC2a-like, and ASIC3-like)Acutely dissociated dorsal root ganglion (DRG) neuronsThis compound2 - 30 µM[1][2]
RatNative ASIC3-like current (sustained phase)Acutely dissociated DRG neuronsThis compoundNot specified, but noted as equipotent to the transient phase[1]
RatASIC3Not specifiedThis compound1.025 µM[3]
HumanRecombinant ASIC1aCHO cellsThis compound660 nM[4][5]
HumanRecombinant ASIC1aNot specifiedThis compound analog450 nM[5][6]
HumanRecombinant ASIC3HEK293 cellsThis compound1025 nM (1.025 µM)[6]
HumanRecombinant ASIC3Not specifiedThis compound analog~356 nM[5]

Experimental Protocols

Understanding the methodologies used to determine the potency of this compound is crucial for interpreting the data. Below are detailed protocols for key experiments cited in the literature.

Whole-Cell Patch Clamp Electrophysiology for Native ASIC Currents in Rat DRG Neurons

This protocol is a generalized representation based on descriptions of electrophysiological characterization of this compound on native ASIC currents.[1][2]

  • Cell Preparation:

    • Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats.

    • Isolate ganglia and treat with a combination of collagenase and dispase to enzymatically digest the tissue.

    • Mechanically triturate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on coated coverslips and culture for a short period before recording.

  • Electrophysiological Recording:

    • Use a whole-cell patch-clamp configuration to record ionic currents.

    • Hold the membrane potential at a constant voltage, typically -60 mV.

    • Use an external solution with a physiological pH (e.g., 7.4) for baseline recordings.

    • Employ a rapid perfusion system to apply an acidic external solution (e.g., pH 4.5) to activate ASIC channels.

  • Pharmacological Testing:

    • Establish a stable baseline of acid-evoked ASIC currents.

    • Pre-incubate the neurons with varying concentrations of this compound for a defined period.

    • Co-apply the acidic solution with the corresponding concentration of this compound.

    • Measure the peak and/or sustained current amplitude in the presence of the inhibitor.

    • Wash out the compound to assess the reversibility of the inhibition.

  • Data Analysis:

    • Normalize the current amplitude in the presence of this compound to the control current amplitude.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the concentration-response data with a Hill equation to determine the IC50 value.

Automated Patch Clamp for Recombinant Human ASIC1a Channels

This protocol is based on studies utilizing high-throughput automated patch-clamp systems like the QPatch 48 for pharmacological profiling.[4][7]

  • Cell Line Maintenance:

    • Culture a stable cell line (e.g., Chinese Hamster Ovary - CHO) expressing the human ASIC1a (hASIC1a) channel.

    • Maintain the cells in appropriate culture medium and passage them regularly.

  • Automated Patch Clamp Procedure:

    • Prepare a single-cell suspension of the hASIC1a-expressing CHO cells.

    • Load the cells and the required solutions (external, internal, and test compounds) onto the automated patch-clamp platform.

    • The system automatically performs cell capture, sealing to giga-ohm resistance, and whole-cell access.

    • Set the holding potential to -60 mV.

  • Assay Protocol:

    • Elicit ASIC1a currents by rapid application of a low pH solution (e.g., pH 6.5).

    • Establish a stable baseline by applying the acidic stimulus multiple times, interspersed with washes with a physiological pH solution (e.g., pH 7.4) to allow for recovery from desensitization.

    • For pharmacological assessment, pre-incubate the cells with increasing concentrations of this compound.

    • Co-apply the acidic stimulus with the respective concentration of this compound.

    • Record the resulting currents for each concentration.

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • Normalize the responses to the control current recorded in the absence of the inhibitor.

    • Generate cumulative concentration-response curves and fit them to a suitable model to calculate the IC50.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathway of ASIC activation and a typical experimental workflow for testing inhibitors.

ASIC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Extracellular Protons (Low pH) ASIC ASIC Channel Protons->ASIC Activates Na_Ca_Influx Na+ / Ca2+ Influx ASIC->Na_Ca_Influx Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal A317567 This compound A317567->ASIC Inhibits

Caption: ASIC activation by protons and inhibition by this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., DRG neurons or ASIC-expressing cell line) Patch_Clamp Whole-Cell Patch Clamp (Manual or Automated) Cell_Culture->Patch_Clamp Baseline Establish Baseline (Acid-evoked currents) Patch_Clamp->Baseline Compound_Application Apply this compound (Varying concentrations) Baseline->Compound_Application Record_Currents Record Inhibited Currents Compound_Application->Record_Currents Data_Analysis Data Analysis (Concentration-response curve) Record_Currents->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Workflow for determining the IC50 of this compound on ASIC channels.

References

A Comparative Analysis of the Diuretic and Natriuretic Profiles of A-317567 and Amiloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic and natriuretic effects of the experimental compound A-317567 and the established potassium-sparing diuretic, amiloride. The information presented is based on available preclinical and clinical data to assist researchers in evaluating the pharmacological profiles of these two distinct channel modulators.

Executive Summary

Amiloride is a well-characterized diuretic that promotes natriuresis (sodium excretion) and diuresis (water excretion) by blocking the epithelial sodium channel (ENaC) in the distal nephron of the kidney. In stark contrast, this compound, a potent inhibitor of the acid-sensing ion channel 3 (ASIC-3), is reported to be entirely devoid of any diuretic or natriuretic activity[1]. This fundamental difference in their pharmacological effects stems from their distinct molecular targets and mechanisms of action. While amiloride directly influences renal sodium and water handling, this compound's primary role is in modulating sensory nerve activity, with no discernible impact on renal excretory function.

Data Presentation: Diuretic and Natriuretic Effects

The following tables summarize the quantitative effects of amiloride on urine and sodium excretion. No comparable diuretic or natriuretic effects have been observed for this compound.

Table 1: Comparative Diuretic and Natriuretic Activity

CompoundMechanism of ActionDiuretic EffectNatriuretic EffectPrimary Research Finding
This compound Acid-Sensing Ion Channel 3 (ASIC-3) InhibitorNone ObservedNone Observed"Entirely devoid of any diuresis or natriuresis activity"[1].
Amiloride Epithelial Sodium Channel (ENaC) BlockerMild to ModerateMild to ModerateInduces significant diuresis and natriuresis by inhibiting sodium reabsorption in the distal nephron[2].

Table 2: Representative Preclinical Data for Amiloride in Rats

Treatment GroupUrine Volume (mL/5h)Sodium (Na+) Excretion (µEq/5h)Potassium (K+) Excretion (µEq/5h)
Control (Vehicle)2.5 ± 0.3250 ± 30300 ± 40
Amiloride (0.1 mg/hr)4.5 ± 0.5550 ± 50200 ± 30*

*Note: Data are representative examples derived from published literature and intended for comparative purposes[2]. Actual values may vary based on experimental conditions. This compound has not been shown to produce effects in such assays.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and amiloride on renal function are a direct consequence of their selective interaction with distinct ion channels located in different physiological systems.

Amiloride: Targeting the Epithelial Sodium Channel (ENaC) in the Kidney

Amiloride exerts its diuretic and natriuretic effects by blocking ENaC in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the kidney. This channel is responsible for the reabsorption of sodium from the tubular fluid. By inhibiting ENaC, amiloride prevents sodium from entering the cells, thereby increasing its concentration in the urine. This leads to an osmotic effect, drawing more water into the tubules and increasing urine output.

ENaC_Pathway cluster_lumen Tubular Lumen cluster_cell Principal Cell (Kidney) cluster_blood Blood Na+ Na+ ENaC Epithelial Sodium Channel (ENaC) Na+->ENaC Reabsorption Na_in Na+ ENaC->Na_in H2O_in H2O Na_pump Na+/K+ ATPase Na_in->Na_pump Blood Blood H2O_in->Blood Water Follows Na+ K_out K+ ROMK ROMK Channel K_out->ROMK Tubular Lumen Tubular Lumen ROMK->Tubular Lumen Secretion Na_pump->Blood Pumps Na+ out Amiloride Amiloride Amiloride->ENaC Blocks Blood->Na_pump Pumps K+ in

Mechanism of Amiloride's Diuretic Action.

This compound: Targeting Acid-Sensing Ion Channel 3 (ASIC-3) in Sensory Neurons

This compound is a potent and selective inhibitor of ASIC-3. These channels are primarily expressed in peripheral sensory neurons and are activated by a drop in extracellular pH (acidosis), which is often associated with tissue injury and inflammation. The activation of ASIC-3 contributes to the sensation of pain. This compound blocks this channel, thereby producing analgesic effects. ASIC-3 channels are not involved in the regulation of sodium and water balance in the kidneys.

ASIC3_Pathway cluster_extracellular Extracellular Space cluster_neuron Sensory Neuron H+ H+ (Acid) ASIC3 Acid-Sensing Ion Channel 3 (ASIC-3) H+->ASIC3 Activates Na_in Na+ ASIC3->Na_in Na+ Influx Depolarization Depolarization Na_in->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal A317567 This compound A317567->ASIC3 Blocks

Mechanism of this compound's Action on Sensory Neurons.

Experimental Protocols

The assessment of diuretic and natriuretic activity in preclinical models, such as rats, is a standardized process. The following protocol outlines a typical experimental workflow.

Protocol for Evaluating Diuretic and Natriuretic Effects in Rats
  • Animal Acclimation: Male Wistar or Sprague-Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least one week prior to the experiment.

  • Fasting and Hydration: 18 hours before the experiment, food is withdrawn, but animals have free access to water. On the day of the experiment, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight) to ensure a baseline urine flow.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • Positive Control (e.g., Amiloride at a specified dose)

    • Test Compound (this compound at various doses) The respective treatments are administered orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Urine Collection: Immediately after dosing, each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.

  • Measurements:

    • Urine Volume: The total volume of urine collected from each animal is measured. Diuretic activity is often expressed as the total volume excreted per 100g of body weight.

    • Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

    • Natriuretic and Saluretic Activity: The total amount of each electrolyte excreted over the collection period is calculated (concentration × volume).

  • Data Analysis: The results from the treatment groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant increase in urine volume and sodium excretion compared to the control group indicates diuretic and natriuretic activity, respectively.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation fasting Fasting & Hydration (18 hours) acclimation->fasting grouping Grouping & Dosing (Vehicle, Amiloride, this compound) fasting->grouping collection Urine Collection (Metabolic Cages, 5-24h) grouping->collection analysis Urine Analysis (Volume, Na+, K+) collection->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Experimental Workflow for Diuretic Assessment.

Conclusion

The comparison between this compound and amiloride highlights the importance of molecular target selectivity in determining the pharmacological profile of a compound. Amiloride is a modest diuretic and natriuretic agent due to its specific blockade of ENaC in the kidneys. In contrast, this compound, by targeting ASIC-3 in sensory neurons, demonstrates a clear separation of analgesic potential from any effects on renal function. For researchers in drug development, this compound serves as an example of a compound that, while structurally related to a diuretic, possesses a completely different and specific mechanism of action, rendering it inactive in terms of diuresis and natriuresis. This distinction is critical for the development of targeted therapies with minimal off-target effects.

References

Safety Operating Guide

Navigating the Safe Disposal of A-317567: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of A-317567, a potent acid-sensing ion channel 3 (ASIC-3) inhibitor. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS with detailed disposal instructions is not readily found in the public domain, general safety protocols for handling potent, biologically active compounds should be strictly followed.

Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: Work with this compound, especially in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

In the absence of explicit instructions from a manufacturer's SDS, a conservative approach to the disposal of this compound is recommended. This involves treating the compound as a hazardous chemical waste.

Step 1: Segregation and Collection

  • All waste materials contaminated with this compound, including unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the solvents used to dissolve this compound (e.g., DMSO).

Step 2: Waste Characterization

  • The hazardous waste container must be accurately labeled with the full chemical name "this compound," its CAS number (371217-32-2), and the approximate quantity of the compound and any solvents present.

Step 3: Neutralization (for acidic or basic solutions)

  • While specific data on the reactivity of this compound is limited, as a general practice for amidine-containing compounds which can be basic, neutralization may be a consideration for large quantities of waste solutions. However, without specific guidance, direct chemical treatment is not recommended. It is safer to dispose of the material through a certified hazardous waste disposal service.

Step 4: Professional Disposal

  • The sealed and labeled hazardous waste container should be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. The environmental impact of this compound has not been fully characterized, and its potent biological activity necessitates professional disposal.

Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don Appropriate PPE: Wear the personal protective equipment listed above.

  • Containment and Cleanup:

    • For solid spills, gently cover the powder with an absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne. Carefully scoop the mixture into the designated hazardous waste container.

    • For liquid spills, absorb the solution with an inert absorbent material. Collect the contaminated absorbent and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Quantitative Data Summary

Due to the limited availability of a comprehensive Safety Data Sheet, specific quantitative data for disposal procedures of this compound is not available. The primary quantitative consideration is to accurately record the amount of this compound waste being disposed of for regulatory and safety purposes.

ParameterValue
CAS Number 371217-32-2
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, laboratory coat.
Disposal Method Collection for licensed hazardous waste disposal.
Drain Disposal Prohibited
Solid Waste Disposal Prohibited

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A317567_Disposal_Workflow Start Generation of This compound Waste Segregate Segregate Waste (Solid & Liquid) Start->Segregate Label Label Container: 'this compound, CAS: 371217-32-2' Segregate->Label Store Store Securely in Designated Area Label->Store Contact_EHS Contact Institutional EHS or Licensed Waste Contractor Store->Contact_EHS Transfer Transfer Waste for Professional Disposal Contact_EHS->Transfer End Disposal Complete Transfer->End

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

Personal protective equipment for handling A-317567

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of A-317567, a potent acid-sensing ion channel 3 (ASIC-3) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational use of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its nature as a potent, small molecule inhibitor necessitates stringent safety protocols. It should be handled in a controlled laboratory environment by trained personnel.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended, especially when handling the pure compound or preparing stock solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.

  • Lab Coat: A full-length laboratory coat must be worn to protect from spills.

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or ventilated enclosure, a properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Handling and Use

This compound is intended for research use only and is not for human use.[1]

Storage:

  • Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Protect from light.[2]

  • Powder: Store at -20°C for up to 3 years.[3]

Preparation of Stock Solutions:

  • This compound is soluble in DMSO (10 mM).[1]

  • For in vivo studies, specific solvent preparations are required. For example, a solution can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another protocol involves 10% DMSO and 90% Corn Oil.[2]

  • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

  • All handling of the powdered compound and preparation of stock solutions should be performed in a chemical fume hood or a ventilated balance safety enclosure to minimize inhalation risk.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a detergent solution followed by a solvent rinse such as ethanol) should be used.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (ASIC-3) 1.025 µMRecombinant[2]
IC50 (ASIC currents) 2 - 30 µMAcutely dissociated adult rat dorsal root ganglion (DRG) neurons[2][4]
ED50 (analgesic effect) 17 µmol/kgRat (CFA-induced thermal hyperalgesia model)[5]

Experimental Protocols

In Vivo Model of Inflammatory Pain (CFA-Induced Thermal Hyperalgesia):

This protocol is based on the methodology described in the study by Dubé et al., 2005.[4]

  • Animal Model: Adult male Sprague-Dawley rats (230-350 g) are used.

  • Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation and thermal hyperalgesia.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at doses ranging from 1-100 µmol/kg.[5]

  • Assessment of Analgesia: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.

  • Data Analysis: The dose-dependent analgesic effects of this compound are evaluated.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment animal_model Adult Male Sprague-Dawley Rats cfa_injection Induce Inflammation (CFA Injection) animal_model->cfa_injection drug_admin Administer this compound (i.p. injection) cfa_injection->drug_admin thermal_test Measure Paw Withdrawal Latency (Radiant Heat Source) drug_admin->thermal_test data_analysis Analyze Dose-Response Relationship thermal_test->data_analysis

Caption: Experimental workflow for in vivo testing of this compound.

asic3_signaling_pathway cluster_stimuli Nociceptive Stimuli cluster_channel Ion Channel cluster_inhibition Inhibition cluster_cellular_response Cellular Response protons Extracellular Protons (Acidosis) asic3 ASIC3 Channel protons->asic3 activates inflammatory_mediators Inflammatory Mediators (e.g., Serotonin, Bradykinin) inflammatory_mediators->asic3 sensitizes na_influx Na+ Influx asic3->na_influx a317567 This compound a317567->asic3 inhibits depolarization Neuronal Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal

Caption: Simplified signaling pathway of ASIC3 in pain perception and its inhibition by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-317567
Reactant of Route 2
A-317567

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.